molecular formula C30H41N6O16P B14432417 Methanopterin CAS No. 79484-89-2

Methanopterin

Número de catálogo: B14432417
Número CAS: 79484-89-2
Peso molecular: 772.7 g/mol
Clave InChI: ZHAHWVAVMXKKOA-NKRFXTRVSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Methanopterin (MPT) is a pivotal coenzyme found predominantly in methanogenic archaea and some methylotrophic bacteria, where it serves as a central one-carbon (C1) carrier . Functionally and structurally analogous to folate, this compound is biologically active in its tetrahydrothis compound (H4MPT) form and carries C1 units at various oxidation states, including formyl, methenyl, methylene, and methyl groups . A key structural difference from folate is the presence of unique methyl groups at the C-7 and C-9 positions of its pterin ring, which are added by a unique radical S-adenosylmethionine (SAM) enzyme, distinguishing it from all other known pterins . In research, this compound is essential for studying the pathway of biological methanogenesis. It is involved in multiple steps, from the initial fixation of CO2 to the reduction of the C1 unit to a methyl level, before its final transfer to coenzyme M . Beyond energy metabolism in archaea, this compound and its derivative, dephospho-MPT, are also used by methylotrophic bacteria during growth on C1 compounds like methanol . The critical role of this compound makes its biosynthetic pathway, particularly the first committed step catalyzed by 4-(β-d-ribofuranosyl)aminobenzene-5′-phosphate (RFA-P) synthase, a promising target for the specific inhibition of methanogens. This strategy has been explored to reduce methane emissions from ruminants, a potent greenhouse gas, without disrupting beneficial ruminal bacteria . This product is provided for Research Use Only (RUO) and is intended for in vitro biochemical studies, enzyme assays, and metabolic research. It is not intended for diagnostic or therapeutic applications.

Propiedades

Número CAS

79484-89-2

Fórmula molecular

C30H41N6O16P

Peso molecular

772.7 g/mol

Nombre IUPAC

(2S)-2-[[(2R,3S,4R,5S)-5-[(2R,3S,4S)-5-[4-[[(1R)-1-(2-amino-7-methyl-4-oxo-3H-pteridin-6-yl)ethyl]amino]phenyl]-2,3,4-trihydroxypentoxy]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxypentanedioic acid

InChI

InChI=1S/C30H41N6O16P/c1-12(21-13(2)33-26-22(34-21)27(44)36-30(31)35-26)32-15-5-3-14(4-6-15)9-16(37)23(41)17(38)10-49-29-25(43)24(42)19(51-29)11-50-53(47,48)52-18(28(45)46)7-8-20(39)40/h3-6,12,16-19,23-25,29,32,37-38,41-43H,7-11H2,1-2H3,(H,39,40)(H,45,46)(H,47,48)(H3,31,33,35,36,44)/t12-,16+,17-,18+,19-,23+,24-,25-,29+/m1/s1

Clave InChI

ZHAHWVAVMXKKOA-NKRFXTRVSA-N

SMILES isomérico

CC1=C(N=C2C(=O)NC(=NC2=N1)N)[C@@H](C)NC3=CC=C(C=C3)C[C@@H]([C@@H]([C@@H](CO[C@@H]4[C@@H]([C@@H]([C@H](O4)COP(=O)(O)O[C@@H](CCC(=O)O)C(=O)O)O)O)O)O)O

SMILES canónico

CC1=C(N=C2C(=O)NC(=NC2=N1)N)C(C)NC3=CC=C(C=C3)CC(C(C(COC4C(C(C(O4)COP(=O)(O)OC(CCC(=O)O)C(=O)O)O)O)O)O)O

Origen del producto

United States

Foundational & Exploratory

The Chemical Architecture of Methanopterin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methanopterin (MPT) is a crucial C1 carrier coenzyme in the metabolism of methanogenic archaea.[1] Its structural and functional similarity to folic acid, despite key differences, makes it a fascinating subject for research and a potential target for antimicrobial drug development aimed at inhibiting methanogenesis. This guide provides an in-depth look at the chemical structure of this compound, supported by quantitative data, detailed experimental protocols for its study, and visualizations of its biosynthesis and analytical workflows.

Core Chemical Structure

This compound is a complex molecule composed of three main structural components linked together: a pterin (B48896) moiety, a unique side chain, and a terminal α-hydroxyglutaric acid group.[2]

  • Pterin Moiety: The core is a 2-amino-4-hydroxy-7-methyl-6-pteridinyl group. This substituted pterin ring is the site of C1 carrier activity, analogous to the pterin ring in folic acid.

  • Side Chain: Attached to the pterin ring is a complex side chain consisting of an ethyl group, an aniline (B41778) derivative, a ribityl group, a ribofuranosyl group, and a phosphate (B84403) bridge. Specifically, it is identified as N-[1'-(2"-amino-4"-hydroxy-7"-methyl-6"-pteridinyl)ethyl]-4-[2',3',4',5'-tetrahydroxypent-1'-yl(5'→1")O-α-ribofuranosyl-5"-phosphoric acid]aniline.[3]

  • α-Hydroxyglutaric Acid: The phosphate group is esterified with α-hydroxyglutaric acid.[3]

The complete chemical structure is systematically named (2S)-2-[[(2R,3S,4R,5S)-5-[(2R,3S,4S)-5-[4-[[(1R)-1-(2-amino-7-methyl-4-oxo-3H-pteridin-6-yl)ethyl]amino]phenyl]-2,3,4-trihydroxypentoxy]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxypentanedioic acid.

Physicochemical and Quantitative Data

A summary of the key quantitative properties of this compound is presented in the table below for easy reference and comparison.

PropertyValueSource
Molecular Formula C₃₀H₄₁N₆O₁₆PPubChem[3]
Molecular Weight 772.7 g/mol PubChem[3]
Exact Mass 772.23166624 DaPubChem[3]
IUPAC Name (2S)-2-[[(2R,3S,4R,5S)-5-[(2R,3S,4S)-5-[4-[[(1R)-1-(2-amino-7-methyl-4-oxo-3H-pteridin-6-yl)ethyl]amino]phenyl]-2,3,4-trihydroxypentoxy]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxypentanedioic acidPubChem[3]
CAS Number 79484-89-2PubChem[3]
Molar Absorption Coefficient 7.4 mM⁻¹ cm⁻¹ at 342 nm (pH 7.0)Eur J Biochem[3]

Experimental Protocols

Isolation and Purification of this compound from Methanobacterium thermoautotrophicum

This protocol is adapted from methodologies described for the extraction of pterins from methanogenic archaea.

I. Cell Lysis and Extraction:

  • Harvest frozen cells (e.g., 20 g) and suspend them in 50% aqueous acetone.

  • Stir the suspension for 30 minutes at 4°C in the dark to extract small molecules including this compound.

  • Centrifuge the suspension to pellet cell debris.

  • Collect the supernatant. Repeat the extraction process on the cell pellet until the supernatant is colorless and non-fluorescent (approximately 6 times).

  • Combine all supernatant fractions and concentrate to dryness under reduced pressure.

II. Anion Exchange Chromatography:

  • Dissolve the dried residue in water.

  • Load the solution onto a QAE Sephadex A-25 column (HCO₃⁻ form).

  • Elute the column with a linear gradient of ammonium (B1175870) bicarbonate (0-1.5 M).

  • Monitor the eluate for fractions containing this compound, which typically elutes at a salt concentration of around 1.1 M.

  • Pool the this compound-containing fractions and concentrate to dryness under reduced pressure.

III. Preparative High-Performance Liquid Chromatography (HPLC):

  • Dissolve the residue from the previous step in a minimal amount of water.

  • Inject aliquots of the solution onto a preparative reversed-phase HPLC column (e.g., Lichrosorb RP18).

  • Elute the column with a mobile phase of 30 mM formic acid in 25% methanol.

  • Monitor the elution photometrically at 340 nm.

  • Collect the fractions corresponding to the this compound peak.

  • Pool the purified fractions and concentrate to dryness under reduced pressure to obtain purified this compound.

Structural Elucidation by 2D Nuclear Magnetic Resonance (NMR) Spectroscopy

The definitive structure of this compound was elucidated using various 2D NMR techniques. The following outlines a general workflow for such an analysis.

I. Sample Preparation:

  • Dissolve a purified sample of this compound (typically 1-5 mg) in a suitable deuterated solvent (e.g., D₂O).

  • Transfer the solution to a high-quality NMR tube.

II. Data Acquisition:

  • ¹H NMR: Acquire a standard one-dimensional proton NMR spectrum to identify the chemical shifts, multiplicities, and integrations of all proton signals.

  • ¹H-¹H COSY (Correlation Spectroscopy): Perform a COSY experiment to identify protons that are spin-spin coupled (typically through 2-4 bonds). This helps in assembling molecular fragments by connecting neighboring protons.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Run an HSQC experiment to correlate directly bonded proton and carbon atoms. This allows for the assignment of carbon signals based on the already assigned proton signals.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Acquire an HMBC spectrum to observe correlations between protons and carbons that are separated by multiple bonds (typically 2-3 bonds). This is crucial for connecting the molecular fragments identified from COSY and HSQC to build the complete carbon skeleton.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment can be performed to identify protons that are close in space, providing information about the molecule's three-dimensional conformation.

III. Spectral Interpretation:

  • Assign the proton signals in the ¹H NMR spectrum based on their chemical shifts and coupling patterns.

  • Use the cross-peaks in the COSY spectrum to establish proton-proton connectivity within spin systems.

  • Use the HSQC spectrum to assign the chemical shifts of the carbons directly attached to the assigned protons.

  • Utilize the long-range correlations in the HMBC spectrum to connect the different spin systems and functional groups, ultimately assembling the entire molecular structure.

  • Confirm the stereochemistry and spatial arrangement of substituents using NOESY data.

Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol describes a general method for the analytical separation and quantification of pterins, which can be optimized for this compound.

I. Instrumentation and Columns:

  • An HPLC system equipped with a UV or fluorescence detector.

  • A C18 reversed-phase analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).

II. Mobile Phase and Gradient:

  • Mobile Phase A: 50 mM sodium dihydrogen phosphate buffer.

  • Mobile Phase B: Acetonitrile (B52724).

  • Gradient: A linear gradient elution can be employed, for example, starting with a low percentage of acetonitrile and increasing it over time to elute compounds of varying polarity. A typical gradient might run from 5% to 50% acetonitrile over 20 minutes.

III. Detection:

  • UV Detection: Monitor the column effluent at a wavelength where this compound has a strong absorbance, such as 340 nm.

  • Fluorescence Detection: For enhanced sensitivity and selectivity, a fluorescence detector can be used with an excitation wavelength of approximately 356 nm and an emission wavelength of around 450 nm.

IV. Quantification:

  • Prepare a series of standard solutions of purified this compound of known concentrations.

  • Inject the standards onto the HPLC system to generate a calibration curve by plotting peak area against concentration.

  • Prepare the unknown samples by appropriate extraction and dilution.

  • Inject the prepared samples and determine the peak area for this compound.

  • Calculate the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Visualizing this compound's World

The Biosynthesis Pathway of this compound

The biosynthesis of this compound is a complex, multi-step pathway involving several key precursors and enzymatic reactions. The following diagram illustrates the major steps in the formation of the this compound backbone.

Methanopterin_Biosynthesis pABA 4-Aminobenzoic acid (pABA) RFA_P 4-(β-D-ribofuranosyl)aminobenzene 5'-phosphate (RFA-P) pABA->RFA_P PRPP1 5-Phospho-α-D-ribosyl diphosphate (PRPP) PRPP1->RFA_P Intermediate1 7,8-H₂pterin-6-ylmethyl-4-(β-D-ribofuranosyl) aminobenzene 5'-phosphate RFA_P->Intermediate1 H2Pterin_PP 6-Hydroxymethyl-7,8-H₂pterin pyrophosphate H2Pterin_PP->Intermediate1 Intermediate2 7,8-H₂pterin-6-ylmethyl-1-(4-aminophenyl) -1-deoxy-D-ribitol 5'-phosphate Intermediate1->Intermediate2 Reduction Intermediate3 7,8-H₂pterin-6-ylmethyl-1-(4-aminophenyl) -1-deoxy-D-ribitol Intermediate2->Intermediate3 Dephosphorylation Intermediate4 7,8-H₂pterin-6-ylmethyl-1-(4-aminophenyl) -1-deoxy-5-[1-α-D-ribofuranosyl 5-phosphate]-D-ribitol Intermediate3->Intermediate4 PRPP2 PRPP PRPP2->Intermediate4 Demethyl_H2MPT Demethylated H₂this compound Intermediate4->Demethyl_H2MPT aHG (S)-2-Hydroxyglutaric acid aHG->Demethyl_H2MPT ATP ATP ATP->Demethyl_H2MPT MPT This compound Demethyl_H2MPT->MPT Methylation SAM S-Adenosylmethionine (SAM) SAM->MPT Methylation

Caption: Biosynthesis pathway of this compound.

Experimental Workflow for this compound Analysis

The following diagram outlines the logical workflow for the isolation, purification, and structural characterization of this compound from a biological source.

MPT_Analysis_Workflow Start Start: Methanogenic Archaea Biomass Extraction Cell Lysis & Solvent Extraction (e.g., Aqueous Acetone) Start->Extraction Crude_Extract Crude Cellular Extract Extraction->Crude_Extract Anion_Exchange Anion Exchange Chromatography (e.g., QAE Sephadex) Crude_Extract->Anion_Exchange Semi_Pure Semi-Purified MPT Fraction Anion_Exchange->Semi_Pure Prep_HPLC Preparative Reversed-Phase HPLC Semi_Pure->Prep_HPLC Pure_MPT Purified this compound Prep_HPLC->Pure_MPT Quant_HPLC Quantitative HPLC (UV or Fluorescence) Pure_MPT->Quant_HPLC Structure_Elucid Structural Elucidation Pure_MPT->Structure_Elucid Result_Quant Concentration Data Quant_HPLC->Result_Quant NMR 2D NMR Spectroscopy (COSY, HSQC, HMBC) Structure_Elucid->NMR MS Mass Spectrometry (for mass verification) Structure_Elucid->MS Result_Struct Verified Chemical Structure NMR->Result_Struct MS->Result_Struct

Caption: Workflow for this compound isolation and characterization.

References

An In-depth Technical Guide to the Discovery, Isolation, and Characterization of Methanopterin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methanopterin, a unique pterin (B48896) derivative, is a central C1 carrier coenzyme in methanogenic archaea, playing a role analogous to tetrahydrofolate in other domains of life. Its discovery and characterization have been pivotal in understanding the biochemistry of methanogenesis, a process with significant environmental and biotechnological implications. This technical guide provides a comprehensive overview of the history of this compound's discovery, detailed protocols for its isolation from native sources, a compilation of its physicochemical and biochemical properties, and an exploration of its biosynthetic pathway. This document is intended to serve as a valuable resource for researchers in microbiology, enzymology, and drug development who are interested in the unique metabolic pathways of archaea.

Discovery and History

The journey to understanding this compound began with investigations into the unique biochemistry of methanogenic archaea. In the late 1970s and early 1980s, researchers studying Methanobacterium thermoautotrophicum identified a number of novel coenzymes involved in the reduction of carbon dioxide to methane. Among these was a fluorescent compound, initially designated as "yellow fluorescent compound" (YFC), which was observed to be a metabolic precursor to a key C1 carrier.

Subsequent research led to the isolation and structural elucidation of this C1 carrier, which was named this compound. The structure was determined to be a complex pterin derivative, distinct from the well-known folic acid. This discovery was significant as it highlighted a fundamental difference in the C1 metabolism of archaea compared to bacteria and eukaryotes. The elucidation of this compound's structure was a collaborative effort involving various spectroscopic techniques, including nuclear magnetic resonance (NMR) and mass spectrometry.

Experimental Protocols

Isolation of this compound from Methanobacterium thermoautotrophicum

The following protocol is adapted from the work of Eisenreich and Bacher (1994) and provides a robust method for the purification of this compound.

Materials:

  • Frozen cells of Methanobacterium thermoautotrophicum

  • Aqueous acetone (B3395972) (50%)

  • QAE Sephadex A-25

  • Ammonium (B1175870) bicarbonate

  • Deionized water

  • Centrifuge and appropriate tubes

  • Rotary evaporator

  • Chromatography column

Procedure:

  • Cell Lysis and Extraction:

    • Suspend 20 g of frozen M. thermoautotrophicum cells in 50% aqueous acetone.

    • Stir the suspension for 30 minutes at 4°C in the dark.

    • Centrifuge the suspension to pellet the cell debris.

    • Collect the supernatant and repeat the extraction of the pellet with 50% aqueous acetone until the supernatant is colorless and non-fluorescent (approximately 6 times).

    • Combine all the supernatants.

  • Concentration:

    • Concentrate the pooled supernatants to dryness under reduced pressure using a rotary evaporator.

  • Anion Exchange Chromatography:

    • Dissolve the dried residue in deionized water.

    • Load the dissolved sample onto a QAE Sephadex A-25 column (3 x 41 cm) pre-equilibrated with deionized water (HCO3- form).

    • Elute the column with a linear gradient of 0 to 1.5 M ammonium bicarbonate (total volume, 2 L).

    • Monitor the column effluent for fluorescence to detect the this compound-containing fractions. This compound typically elutes at a salt concentration of approximately 1.1 M.

  • Desalting and Final Concentration:

    • Pool the fractions containing this compound.

    • Concentrate the pooled fractions to dryness under reduced pressure to remove the ammonium bicarbonate.

    • Dissolve the final residue in a minimal volume of deionized water for storage or further analysis.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

HPLC is a common method for the quantification of this compound and its derivatives.

Instrumentation and Conditions:

  • Column: C18 reverse-phase column

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically used.

  • Detection: Fluorescence detection is highly sensitive for pterin compounds. Excitation and emission wavelengths should be optimized for this compound (e.g., excitation around 360 nm and emission around 450 nm).

  • Quantification: Quantification is achieved by comparing the peak area of the sample to a standard curve generated from known concentrations of purified this compound.

Data Presentation

Physicochemical Properties of this compound
PropertyValueReference
Molecular FormulaC₃₀H₄₁N₆O₁₆P[1]
Molecular Weight772.65 g/mol [1]
1H and 13C NMR Chemical Shifts for the Pterin Moiety of this compound

The following data is from the structural elucidation work on this compound. Note that these shifts are for the pterin core and may vary slightly depending on the solvent and instrument used.

Atom Number¹³C Chemical Shift (ppm)¹H Chemical Shift (ppm)
2160.1-
4167.3-
4a131.2-
6152.1-
7158.2-
8a150.8-
919.82.55 (s)
1054.14.65 (q, J=6.9 Hz)
1114.91.55 (d, J=6.9 Hz)

Data adapted from a PhD thesis on the structure and function of this compound.[2]

Inhibition of this compound Biosynthesis

The enzyme 4-(β-D-ribofuranosyl)aminobenzene-5'-phosphate (RFA-P) synthase, which catalyzes the first committed step in this compound biosynthesis, is a target for inhibitors of methanogenesis.

Inhibitor (N-substituted p-aminobenzoic acid derivatives)Ki (µM)
4-(Methylamino)benzoic acid145
4-(Ethylamino)benzoic acid65
4-(n-Propylamino)benzoic acid18
4-(Isopropylamino)benzoic acid15
4-(n-Butylamino)benzoic acid25
4-(Isobutylamino)benzoic acid12
4-(sec-Butylamino)benzoic acid22
4-(Allylamino)benzoic acid35

Mandatory Visualizations

Experimental Workflow for this compound Isolation

Methanopterin_Isolation_Workflow cluster_extraction Cell Extraction cluster_purification Purification start Frozen M. thermoautotrophicum cells extraction Suspend in 50% aqueous acetone Stir at 4°C in the dark start->extraction centrifugation1 Centrifugation extraction->centrifugation1 supernatant1 Collect Supernatant centrifugation1->supernatant1 pellet1 Cell Pellet centrifugation1->pellet1 combine_supernatants Combine Supernatants supernatant1->combine_supernatants repeat_extraction Repeat extraction of pellet (x6) pellet1->repeat_extraction repeat_extraction->extraction concentration1 Concentrate to dryness (Rotary Evaporator) combine_supernatants->concentration1 dissolve1 Dissolve in H₂O concentration1->dissolve1 qae_sephadex QAE Sephadex A-25 Chromatography (0-1.5 M NH₄HCO₃ gradient) dissolve1->qae_sephadex collect_fractions Collect Fluorescent Fractions (elute at ~1.1 M) qae_sephadex->collect_fractions concentration2 Concentrate to dryness (Desalting) collect_fractions->concentration2 final_product Purified this compound concentration2->final_product

Caption: Workflow for the isolation of this compound.

Simplified Biosynthetic Pathway of this compound

Methanopterin_Biosynthesis cluster_precursors Precursors cluster_pathway Biosynthetic Steps gtp GTP dihydroneopterin Dihydroneopterin triphosphate gtp->dihydroneopterin paba p-Aminobenzoic acid (pABA) rfap_synthase RFA-P Synthase paba->rfap_synthase prpp Phosphoribosyl pyrophosphate (PRPP) prpp->rfap_synthase sam S-Adenosylmethionine (SAM) methylation Methylation sam->methylation hydroxymethylpterin 6-Hydroxymethyl-7,8-dihydropterin dihydroneopterin->hydroxymethylpterin side_chain_addition Side chain elongation and modification hydroxymethylpterin->side_chain_addition rfap 4-(β-D-ribofuranosyl)aminobenzene-5'-phosphate (RFA-P) rfap_synthase->rfap rfap->side_chain_addition demethylated_mpt Demethylated this compound side_chain_addition->demethylated_mpt demethylated_mpt->methylation This compound This compound methylation->this compound

Caption: Simplified overview of the this compound biosynthetic pathway.

Conclusion

The discovery and ongoing study of this compound continue to provide valuable insights into the metabolic diversity of life. The unique structure and biosynthetic pathway of this coenzyme not only underscore the evolutionary divergence of archaea but also present potential targets for the development of specific inhibitors of methanogenesis. Such inhibitors could have significant applications in mitigating greenhouse gas emissions from agriculture and in other biotechnological contexts. This guide serves as a foundational resource for researchers aiming to explore the fascinating world of this compound and its role in microbial metabolism.

References

The Central Role of Methanopterin in One-Carbon Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

One-carbon (C1) metabolism is a fundamental network of biochemical reactions essential for the biosynthesis of key cellular components, including nucleotides, amino acids, and vitamins. In many microorganisms, particularly in archaea and some bacteria, the pterin (B48896) derivative methanopterin (MPT) and its reduced form, tetrahydrothis compound (H4MPT), play a pivotal role as a C1 carrier, analogous to the function of tetrahydrofolate (H4F) in other domains of life. This technical guide provides an in-depth exploration of the role of this compound in C1 metabolism, with a focus on its biochemical pathways, enzymatic reactions, and the experimental methodologies used for its study. This information is critical for researchers investigating microbial metabolism, and for drug development professionals targeting pathways unique to methanogens and other MPT-utilizing organisms.

This compound: Structure and Function

This compound is a unique coenzyme distinguished from folate by the presence of methyl groups on its pterin ring and a more complex side chain. Its fully reduced form, H4MPT, is the active C1 carrier. The structural differences between H4MPT and H4F contribute to their distinct redox properties and the specificities of the enzymes that utilize them.[1]

The this compound-Dependent C1 Transfer Pathway

The H4MPT-dependent pathway is a central route for both the oxidation of C1 compounds to CO2 and the reduction of CO2 to methane (B114726) (methanogenesis). This pathway involves a series of enzymatic steps where a C1 unit at different oxidation states is transferred and transformed while attached to H4MPT.

Key Enzymatic Steps:
  • Formaldehyde (B43269) Activation: The pathway is often initiated by the condensation of formaldehyde with H4MPT to form 5,10-methylene-H4MPT. This reaction is catalyzed by the formaldehyde-activating enzyme (Fae) .[2] In some organisms, this step is crucial for formaldehyde detoxification and assimilation.[2][3]

  • Oxidation to Methenyl-H4MPT: Methylene-H4MPT is then oxidized to 5,10-methenyl-H4MPT+ by methylene-H4MPT dehydrogenase (Mtd) .

  • Hydrolysis to Formyl-H4MPT: The methenyl intermediate is subsequently hydrolyzed to 5-formyl-H4MPT by methenyl-H4MPT cyclohydrolase (Mch) .[4]

  • Transfer to Methanofuran: The formyl group is then transferred from H4MPT to another coenzyme, methanofuran, a reaction catalyzed by formylmethanofuran:tetrahydrothis compound formyltransferase (Ftr) .

This series of reactions can proceed in the reverse direction during methanogenesis from CO2.

Quantitative Data on Key Enzymes

The efficiency and regulation of the this compound pathway are dictated by the kinetic properties of its constituent enzymes. Below is a summary of available quantitative data for key enzymes in this pathway.

EnzymeOrganismSubstrate(s)KmVmaxReference
Formaldehyde-activating enzyme (Fae) Methanosarcina barkeriFormaldehyde0.1 mM13 U/mg[2]
H4MPT30 µM[2]
β-RFAP Synthase Methanothermobacter thermautotrophicusp-Aminobenzoic acid (pABA)3.9 mMNot Reported[5]
Phosphoribosyl pyrophosphate (PRPP)Not ReportedNot Reported[5]

Note: 1 U = 1 µmol of product formed per minute.

Signaling Pathways and Experimental Workflows

This compound Biosynthesis Pathway

The biosynthesis of this compound is a complex process that represents a potential target for antimicrobial drug development, particularly against methanogenic archaea. A key committed step is the formation of β-ribofuranosylaminobenzene 5'-phosphate (β-RFAP) from p-aminobenzoic acid (pABA) and phosphoribosyl pyrophosphate (PRPP), catalyzed by β-RFAP synthase .

Methanopterin_Biosynthesis PRPP Phosphoribosyl pyrophosphate (PRPP) RFAP_Synthase β-RFAP Synthase PRPP->RFAP_Synthase pABA p-Aminobenzoic acid (pABA) pABA->RFAP_Synthase RFAP β-Ribofuranosylaminobenzene 5'-phosphate (β-RFAP) RFAP_Synthase->RFAP CO2, PPi Intermediates Multiple Enzymatic Steps RFAP->Intermediates H4MPT Tetrahydrothis compound (H4MPT) Intermediates->H4MPT

Caption: Simplified pathway of this compound biosynthesis.

C1 Transfer Pathway on H4MPT

The central pathway for one-carbon transfers on tetrahydrothis compound involves a series of enzymatic conversions that are critical for both catabolic and anabolic processes in methanogens and methylotrophs.

H4MPT_C1_Pathway CH2O Formaldehyde Fae Fae CH2O->Fae H4MPT H4MPT H4MPT->Fae Methylene_H4MPT 5,10-Methylene-H4MPT Mtd Mtd Methylene_H4MPT->Mtd NADP+ Methenyl_H4MPT 5,10-Methenyl-H4MPT+ Mch Mch Methenyl_H4MPT->Mch H2O Formyl_H4MPT 5-Formyl-H4MPT Ftr Ftr Formyl_H4MPT->Ftr Formyl_MFR Formyl-MFR Fae->Methylene_H4MPT Mtd->Methenyl_H4MPT NADPH Mch->Formyl_H4MPT Ftr->Formyl_MFR

Caption: Key steps in the H4MPT-dependent C1 transfer pathway.

Experimental Workflow: Enzyme Activity Assay

A common experimental workflow for determining the activity of an enzyme in the this compound pathway involves substrate incubation, reaction quenching, and product detection, often via spectrophotometry.

Enzyme_Assay_Workflow Start Start Prepare_Reaction Prepare Reaction Mixture (Buffer, Substrates, Cofactors) Start->Prepare_Reaction Add_Enzyme Add Enzyme to Initiate Reaction Prepare_Reaction->Add_Enzyme Incubate Incubate at Optimal Temperature Add_Enzyme->Incubate Quench_Reaction Quench Reaction (e.g., pH change, heat) Incubate->Quench_Reaction Product_Detection Product Detection (e.g., Spectrophotometry) Quench_Reaction->Product_Detection Analyze_Data Data Analysis (Calculate activity, Km, Vmax) Product_Detection->Analyze_Data End End Analyze_Data->End

Caption: General workflow for an enzyme activity assay.

Experimental Protocols

Assay for β-RFAP Synthase Activity

This protocol is adapted from methods used to characterize β-RFAP synthase from thermophilic archaea.

Materials:

  • PIPES buffer (100 mM, pH 7.0)

  • MgCl2 (8 mM)

  • Dithiothreitol (DTT, 2 mM)

  • p-Aminobenzoic acid (pABA, 12 mM)

  • Phosphoribosyl pyrophosphate (PRPP, 8.3 mM)

  • Purified or partially purified β-RFAP synthase

  • 2-mL glass vials with septa

  • Nitrogen gas supply

  • Ice bath

  • Reagents for azo dye formation (for colorimetric detection)

Procedure:

  • Prepare the reaction mixture by combining PIPES buffer, MgCl2, and DTT in a 2-mL glass vial.

  • Seal the vial with a septum and make the contents anaerobic by flushing with nitrogen gas.

  • Add the pABA and PRPP substrates to the reaction mixture.

  • Initiate the reaction by adding a known amount of the β-RFAP synthase enzyme solution.

  • Incubate the reaction at the optimal temperature for the enzyme (e.g., 70°C for the enzyme from Archaeoglobus fulgidus).

  • Terminate the reaction at various time points by placing the vial on ice and adjusting the pH to 3.6.

  • The product, β-RFAP, can be converted to an azo dye derivative for colorimetric quantification, as described in the literature.

  • Measure the absorbance at the appropriate wavelength and calculate the enzyme activity based on a standard curve.

Assay for Formaldehyde-Activating Enzyme (Fae) Activity

This protocol is based on the characterization of Fae from Methylobacterium extorquens AM1.[3]

Materials:

  • Tricine-KOH buffer (50 mM, pH 8.0)

  • MgCl2 (30 mM)

  • Tetrahydrothis compound (H4MPT, 50 µM)

  • Formaldehyde (1.6 mM)

  • Purified Fae

  • UV-Vis spectrophotometer

Procedure:

  • Prepare the standard assay mixture containing Tricine-KOH buffer, MgCl2, and H4MPT in a cuvette.

  • Place the cuvette in a spectrophotometer set to 30°C.

  • Add the purified Fae enzyme to the mixture.

  • Start the reaction by adding formaldehyde.

  • Monitor the formation of methylene-H4MPT by measuring the increase in absorbance at 250 nm.

  • Calculate the enzyme activity using the molar extinction coefficient for methylene-H4MPT (Δε250 = 8.5 mM⁻¹ cm⁻¹), subtracting the rate of the spontaneous, non-enzymatic reaction.[3]

General Protocol for Purification of Recombinant this compound Pathway Enzymes

This is a generalized protocol for the expression and purification of recombinant enzymes from the this compound pathway, which are often expressed in E. coli.

Materials:

  • E. coli expression strain (e.g., BL21(DE3)) transformed with the expression plasmid for the target enzyme.

  • Luria-Bertani (LB) broth with appropriate antibiotic.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction.

  • Lysis buffer (e.g., containing Tris-HCl, NaCl, DTT, and protease inhibitors).

  • Sonication or French press for cell lysis.

  • Centrifuge.

  • Chromatography system (e.g., FPLC) and columns (e.g., Ni-NTA for His-tagged proteins, ion-exchange, size-exclusion).

  • SDS-PAGE equipment and reagents for purity analysis.

Procedure:

  • Expression: Grow the transformed E. coli in LB broth at 37°C to an OD600 of 0.5-0.8. Induce protein expression with IPTG and continue incubation, possibly at a lower temperature (e.g., 18-30°C) overnight to improve protein solubility.

  • Harvesting and Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or using a French press.

  • Clarification: Centrifuge the lysate at high speed to pellet cell debris. The soluble protein fraction in the supernatant contains the target enzyme.

  • Purification:

    • Affinity Chromatography: If the protein has an affinity tag (e.g., His-tag), use an appropriate affinity column (e.g., Ni-NTA) as the first purification step.

    • Ion-Exchange Chromatography: Further purify the protein based on its charge using an ion-exchange column (anion or cation exchange).

    • Size-Exclusion Chromatography: As a final polishing step, separate the protein based on size using a size-exclusion column. This also allows for buffer exchange.

  • Purity Analysis: Analyze the purity of the final protein preparation using SDS-PAGE.

  • Storage: Store the purified enzyme in a suitable buffer at -80°C.

Conclusion

This compound-dependent one-carbon metabolism is a vital and fascinating area of microbiology. The unique enzymes and pathways involved offer a rich field for basic research and are promising targets for the development of novel antimicrobial agents, particularly for controlling methanogenesis. The detailed understanding of the biochemistry, kinetics, and experimental methodologies presented in this guide serves as a valuable resource for researchers and drug developers working to unravel the complexities of this essential metabolic network.

References

The Methanopterin Biosynthesis Pathway in Archaea: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methanopterin (MPT) and its reduced form, tetrahydrothis compound (H4MPT), are central C1 carriers in methanogenic archaea, analogous to the role of folate in bacteria and eukaryotes. This coenzyme is essential for methanogenesis, the primary metabolic pathway for energy conservation in these organisms, and for various one-carbon transformations.[1] The biosynthesis of this complex molecule involves a unique convergence of pterin (B48896) chemistry, sugar modifications, and aromatic compound metabolism, presenting a distinct pathway with enzymes that are largely absent in bacteria and eukaryotes. This makes the this compound biosynthesis pathway a promising target for the development of specific inhibitors aimed at controlling methanogen populations, for instance, to mitigate methane (B114726) emissions from ruminants or modulate the human gut microbiome.[2] This guide provides an in-depth overview of the core biosynthetic pathway, summarizes key quantitative data, details relevant experimental protocols, and visualizes the intricate molecular processes.

The Core Biosynthetic Pathway

The biosynthesis of tetrahydrothis compound is a complex, multi-stage process that can be divided into three main parts: the synthesis of the pterin core, the formation of the side chain, and the subsequent joining, modification, and reduction to the active coenzyme. While the general scheme has been established, many enzymes in the later stages of the pathway remain to be definitively identified.[3]

Stage 1: Synthesis of the Pterin Moiety

The pathway begins with Guanosine-5'-triphosphate (GTP), the universal precursor for pterins.[4][5] In archaea, the conversion of GTP to the key intermediate, 6-hydroxymethyl-7,8-dihydropterin (B3263101) diphosphate (B83284) (6-HMDHP-PP), follows a distinct route compared to the canonical folate pathway in bacteria.

The known enzymatic steps are:

  • GTP Cyclohydrolase IB (MptA): This Fe(II)-dependent enzyme catalyzes the conversion of GTP to 7,8-dihydro-D-neopterin 2',3'-cyclic phosphate (B84403).[6] This is the first committed step in pterin synthesis within this pathway.

  • Cyclic Phosphodiesterase (MptB): In organisms like Methanocaldococcus jannaschii, MptB cleaves the cyclic phosphate to yield a mixture of 7,8-dihydroneopterin (B1664191) 2'- and 3'-monophosphates.[1]

  • Phosphatase (Unidentified): A yet-to-be-identified phosphatase removes the monophosphate to produce 7,8-dihydroneopterin (H2-neopterin).

  • 7,8-Dihydroneopterin Aldolase (MptD): This enzyme, a member of the COG2098 protein family, catalyzes the removal of a three-carbon side chain from H2-neopterin to form 6-hydroxymethyl-7,8-dihydropterin (6-HMDHP).[1][7]

  • 6-Hydroxymethyl-7,8-dihydropterin Diphosphokinase (MptE): MptE, from the COG1634 family, diphosphorylates 6-HMDHP using ATP to yield the final pterin precursor, 6-HMDHP-PP.[1][7]

pterin_synthesis cluster_pterin Stage 1: Pterin Moiety Synthesis GTP Guanosine-5'-triphosphate (GTP) CP 7,8-Dihydroneopterin 2',3'-cyclic phosphate GTP->CP MptA (GTP Cyclohydrolase IB) MP 7,8-Dihydroneopterin 2'-monophosphate CP->MP MptB (Cyclic Phosphodiesterase) H2N 7,8-Dihydroneopterin (H2-neopterin) MP->H2N Phosphatase (Unidentified) HMDHP 6-Hydroxymethyl-7,8-dihydropterin (6-HMDHP) H2N->HMDHP MptD (Aldolase) HMDHP_PP 6-Hydroxymethyl-7,8-dihydropterin diphosphate (6-HMDHP-PP) HMDHP->HMDHP_PP MptE (Diphosphokinase)

Caption: Synthesis of the 6-HMDHP-PP pterin core from GTP.
Stage 2: Formation and Assembly of the Side Chain

The side chain originates from two key precursors: 4-aminobenzoic acid (pABA) and 5-phospho-α-D-ribosyl-1-pyrophosphate (PRPP).

The pathway proceeds as follows[8]:

  • β-RFA-P Synthase: This enzyme catalyzes the first committed step in the overall this compound pathway: the condensation of pABA with PRPP to produce 4-(β-D-ribofuranosyl)aminobenzene 5'-phosphate (β-RFA-P), releasing CO2 and pyrophosphate.[2][5]

  • Condensation (Enzyme Unidentified): The β-RFA-P intermediate reacts with 6-HMDHP-PP (from Stage 1) to form 7,8-H2pterin-6-ylmethyl-4-(β-D-ribofuranosyl)aminobenzene 5'-phosphate.

  • Reduction (Enzyme Unidentified): The ribofuranosyl moiety is reduced to a ribitol (B610474), yielding 7,8-H2pterin-6-ylmethyl-1-(4-aminophenyl)-1-deoxy-D-ribitol 5'-phosphate. This reaction is stimulated by FMN or the archaeal coenzyme F420.[8]

  • Dephosphorylation (Enzyme Unidentified): The 5'-phosphate is removed to create 7,8-H2pterin-6-ylmethyl-1-(4-aminophenyl)-1-deoxy-D-ribitol.

  • Second PRPP Addition (Enzyme Unidentified): A second molecule of PRPP condenses with the ribitol intermediate to form 7,8-H2pterin-6-ylmethyl-1-(4-aminophenyl)-1-deoxy-5-[1-α-D-ribofuranosyl 5-phosphate]-D-ribitol.

  • α-Hydroxyglutarate Addition (Enzyme Unidentified): In an ATP-dependent reaction, (S)-2-hydroxyglutaric acid is added to form demethylated dihydrothis compound (H2MPT). The enzyme MJ1425 has been shown to reduce α-ketoglutarate to (S)-hydroxyglutarate, suggesting its involvement in providing the substrate for this step.[9][10]

Stage 3: Final Maturation Steps

Two final modifications convert the demethylated H2MPT into the active coenzyme:

  • Methylation (Methyltransferase Unidentified): Two methyl groups are added to the pterin ring at the C7 and C9 positions. The methyl donor is S-adenosylmethionine (SAM).[11] The precise timing of these methylation events can differ between archaeal species.[11]

  • Reduction (Dihydrothis compound Reductase - Dmr): The final step is the reduction of the dihydropterin ring to its active tetrahydro form, catalyzed by dihydrothis compound reductase.[12] Archaea appear to use a distinct, F420-dependent reductase for this step, which is evolutionarily different from the NAD(P)H-dependent enzymes found in bacteria.[12]

MPT_Biosynthesis_Pathway cluster_precursors Precursors GTP GTP PterinSynth Pterin Synthesis (MptA, B, D, E) GTP->PterinSynth pABA 4-Aminobenzoic Acid (pABA) RFAPS β-RFA-P Synthase pABA->RFAPS PRPP1 PRPP PRPP1->RFAPS PRPP2 PRPP PRPPTrans PRPP Transferase (Unidentified) PRPP2->PRPPTrans SAM S-Adenosyl- methionine (SAM) Methylase Methyltransferase (Unidentified) SAM->Methylase aKG α-Ketoglutarate aHG_Synth MJ1425 (dehydrogenase) aKG->aHG_Synth HMDHP_PP 6-Hydroxymethyl-7,8-dihydropterin-PP JoinEnz Condensation (Unidentified) HMDHP_PP->JoinEnz RFAP 4-(β-D-ribofuranosyl)aminobenzene-5'-P (β-RFA-P) RFAP->JoinEnz Intermediate1 7,8-H2pterin-6-ylmethyl-4-(β-D- ribofuranosyl)aminobenzene-5'-P Reduct1 Reduction (Unidentified) Intermediate1->Reduct1 Intermediate2 7,8-H2pterin-6-ylmethyl-1-(4-aminophenyl) -1-deoxy-D-ribitol-5'-P Phosphatase Phosphatase (Unidentified) Intermediate2->Phosphatase Intermediate3 7,8-H2pterin-6-ylmethyl-1-(4-aminophenyl) -1-deoxy-D-ribitol Intermediate3->PRPPTrans Intermediate4 ...-deoxy-5-[1-α-D-ribofuranosyl-5'-P]-D-ribitol aHG_Add Addition (Unidentified) Intermediate4->aHG_Add Demethyl_H2MPT Demethylated Dihydrothis compound Demethyl_H2MPT->Methylase H2MPT Dihydrothis compound (H2MPT) Dmr Dihydrothis compound Reductase (Dmr) H2MPT->Dmr H4MPT Tetrahydrothis compound (H4MPT) aHG (S)-2-Hydroxyglutaric acid aHG->aHG_Add PterinSynth->HMDHP_PP RFAPS->RFAP JoinEnz->Intermediate1 Reduct1->Intermediate2 Phosphatase->Intermediate3 PRPPTrans->Intermediate4 aHG_Synth->aHG aHG_Add->Demethyl_H2MPT Methylase->H2MPT Dmr->H4MPT

Caption: Overall workflow of the this compound Biosynthesis Pathway.

Quantitative Data

Quantitative analysis of the this compound pathway is crucial for understanding its flux, identifying rate-limiting steps, and designing effective inhibitors. Data remains scarce for many enzymes in the pathway, but detailed kinetic studies have been performed on β-RFA-P synthase, the enzyme catalyzing the first committed step.

Table 1: Enzyme Kinetic Parameters
EnzymeOrganismSubstrateKMVmaxKDNotes
β-RFA-P SynthaseM. thermautotrophicuspABA4.5 mM190 nmol/min/mg0.96 mMRecombinant enzyme assayed at 70°C. KD determined by ITC.[13]
β-RFA-P SynthaseM. thermautotrophicusPRPP--2.1 mMKD determined by ITC.[13]
DmrA (H2MPT Reductase)M. extorquens AM1H2MPT-2.8 µmol/min/mg-Bacterial homologue. Assayed at 30°C with NADPH.[12]
Table 2: Inhibition Constants (Ki) for β-RFA-P Synthase

A variety of N-substituted pABA analogs have been synthesized and tested as competitive inhibitors of β-RFA-P synthase. These studies have indicated that the pABA binding site contains a large hydrophobic pocket near the amino group.[2][14]

InhibitorOrganismKi (µM)
4-(Methylamino)benzoic acidMethanogen145
4-(Ethylamino)benzoic acidMethanogen75
4-(Propylamino)benzoic acidMethanogen25
4-(Isopropylamino)benzoic acidMethanogen15
4-(Butylamino)benzoic acidMethanogen12
4-(Cyclopentylamino)benzoic acidMethanogen1.5
4-[(2-Pyridylmethyl)amino]benzoic acidMethanogen0.095
4-(2-Hydroxyethylamino)benzoic acidMethanogen250
Data sourced from Dumitru et al., 2003 via Applied and Environmental Microbiology.[14]

Experimental Protocols

Protocol: Assay for β-RFA-P Synthase Activity

This protocol is adapted from methods used to characterize recombinant β-RFA-P synthase.[5][13] It relies on the detection of 14CO2 released from [carboxyl-14C]-pABA during its condensation with PRPP.

Materials:

  • Enzyme: Purified recombinant or partially purified β-RFA-P synthase.

  • Substrates: [carboxyl-14C]-pABA, 5-phospho-α-D-ribosyl-1-pyrophosphate (PRPP).

  • Buffer: 100 mM TES buffer, pH 4.8 (for A. fulgidus enzyme) or 70 mM PIPES, pH 6.8 (for M. thermautotrophicus enzyme).[5][13]

  • Cofactors: 25 mM MgCl2.

  • Quenching Solution: 1 M Citric Acid, pH 3.5.

  • Scintillation fluid and vials.

  • Liquid scintillation counter.

  • Temperature-controlled incubator (e.g., 70°C).

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture with a total volume of 0.25 mL. The final concentrations should be:

    • 100 mM TES buffer (or other as appropriate)

    • 25 mM MgCl2

    • 10 mM PRPP

    • 3 mM [carboxyl-14C]-pABA (ensure known specific activity)

  • Pre-incubation: Equilibrate the reaction mixture at the optimal temperature for the enzyme (e.g., 70°C for the A. fulgidus enzyme) for 5 minutes.

  • Initiation: Start the reaction by adding a known amount of enzyme (e.g., 0.04 mg of partially purified enzyme). Mix gently.

  • Incubation: Incubate the reaction for a set period during which the reaction rate is linear (e.g., 1 hour).

  • Quenching: Stop the reaction by adding 100 µL of 1 M citric acid, pH 3.5. This lowers the pH and denatures the enzyme. The acidic conditions also facilitate the release of any dissolved 14CO2 from the solution.

  • CO2 Removal: Leave the uncapped tubes in a fume hood for 1-2 hours to allow for the complete diffusion of the gaseous 14CO2 out of the reaction mixture.

  • Quantification: Add the remaining 350 µL of quenched reaction mixture to a scintillation vial containing an appropriate scintillation fluid.

  • Measurement: Measure the residual radioactivity in the reaction mixture using a liquid scintillation counter.

  • Calculation: The amount of product formed is proportional to the amount of 14CO2 released. This is calculated by subtracting the final radioactivity from the initial radioactivity (determined from a zero-time point control). Convert cpm to moles of product using the specific activity of the [14C]-pABA.

protocol_workflow cluster_protocol Workflow: β-RFA-P Synthase Assay prep 1. Prepare Reaction Mix (Buffer, MgCl2, PRPP, [14C]-pABA) pre_incubate 2. Pre-incubate at Optimal Temp (e.g., 70°C) prep->pre_incubate initiate 3. Initiate Reaction (Add Enzyme) pre_incubate->initiate incubate 4. Incubate for Fixed Time initiate->incubate quench 5. Quench Reaction (Add Citric Acid) incubate->quench release 6. Allow 14CO2 to Escape quench->release measure 7. Measure Residual Radioactivity (Liquid Scintillation) release->measure calculate 8. Calculate Product Formed measure->calculate

Caption: Experimental workflow for the radiometric assay of β-RFA-P synthase.
Protocol: Purification of Recombinant His-tagged Dihydrothis compound Reductase (Dmr)

This protocol is a generalized procedure for expressing and purifying a His-tagged recombinant enzyme from E. coli, based on methods described for DmrA and other archaeal enzymes.[12][15]

Materials:

  • E. coli expression strain (e.g., BL21(DE3)) transformed with a pET vector containing the His-tagged dmr gene.

  • LB Broth with appropriate antibiotic.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Lysis Buffer: 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0.

  • Wash Buffer: 50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0.

  • Elution Buffer: 50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0.

  • Ni-NTA affinity chromatography resin.

  • Sonciator or French press.

  • Centrifuge capable of >10,000 x g.

Procedure:

  • Expression:

    • Inoculate a 50 mL starter culture of LB/antibiotic with a single colony and grow overnight at 37°C with shaking.

    • Use the starter culture to inoculate 1 L of LB/antibiotic and grow at 37°C until the OD600 reaches 0.5-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM.

    • Continue to incubate for 4 hours at 37°C or overnight at a lower temperature (e.g., 18-30°C) to improve protein solubility.

  • Cell Lysis:

    • Harvest cells by centrifugation (e.g., 5,000 x g for 15 min at 4°C).

    • Resuspend the cell pellet in 20-30 mL of ice-cold Lysis Buffer.

    • Lyse cells by sonication on ice (e.g., 6 cycles of 30s on, 30s off) or by passing through a French press.

    • Clarify the lysate by centrifugation (e.g., 15,000 x g for 30 min at 4°C) to pellet cell debris.

  • Affinity Purification:

    • Equilibrate the Ni-NTA resin with 5-10 column volumes of Lysis Buffer.

    • Load the clarified supernatant onto the equilibrated column.

    • Wash the column with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins.

    • Elute the His-tagged protein with 5-10 column volumes of Elution Buffer. Collect fractions.

  • Analysis and Storage:

    • Analyze the collected fractions by SDS-PAGE to assess purity.

    • Pool the purest fractions.

    • If necessary, perform buffer exchange into a suitable storage buffer (e.g., via dialysis or gel filtration).

    • Store the purified enzyme at -80°C.

Regulation of the Pathway

The regulation of this compound biosynthesis is a critical but poorly understood area. Unlike many biosynthetic pathways, clear evidence for feedback inhibition by the end-product (H4MPT) on early enzymes like β-RFA-P synthase has not been established.[16][17][18] Regulation is more likely to occur at the genetic level, with the expression of the biosynthetic genes being coordinated with the overall metabolic state of the cell, particularly the demand for methanogenesis. The genes for the pathway are often found clustered in the genome, suggesting they may be co-regulated as an operon, but specific regulatory proteins or mechanisms have yet to be characterized.[19][20] Further research in this area is essential for a complete understanding of methanogen metabolism.

References

The Central Role of Tetrahydromethanopterin in Methanogenesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methanogenesis, the biological production of methane (B114726), is a critical process in global carbon cycling and a key area of interest for biofuel production and climate change mitigation. Central to this metabolic pathway is the coenzyme tetrahydromethanopterin (H₄MPT), a specialized carrier of one-carbon (C1) units. This technical guide provides an in-depth exploration of the function of H₄MPT in the hydrogenotrophic pathway of methanogenesis. It details the enzymatic cascade that facilitates the stepwise reduction of carbon dioxide to the methyl level, supported by quantitative kinetic and thermodynamic data. Furthermore, this guide outlines detailed experimental protocols for the key enzymes in the H₄MPT-dependent pathway and discusses the regulatory mechanisms that govern its activity. Finally, the potential of these enzymes as targets for drug development to modulate methane production is explored.

Introduction to Tetrahydrothis compound and its Role in C1 Metabolism

Tetrahydrothis compound (H₄MPT) is a pterin-based coenzyme that is structurally and functionally analogous to tetrahydrofolate (H₄F), the primary C1 carrier in bacteria and eukaryotes. However, H₄MPT is chemically distinct, featuring a methylene (B1212753) group in place of a carbonyl group in the p-aminobenzoyl moiety and additional methyl groups on the pterin (B48896) ring. These modifications endow H₄MPT with unique redox properties, making it particularly well-suited for the low-potential redox reactions characteristic of methanogenesis.[1]

In the hydrogenotrophic pathway of methanogenesis, H₄MPT serves as the scaffold upon which a C1 unit, derived from CO₂, is sequentially reduced through the formyl, methenyl, methylene, and finally to the methyl oxidation state. This series of reactions is catalyzed by a specific set of enzymes that are highly conserved among methanogenic archaea.

The Tetrahydrothis compound-Dependent Pathway of Methanogenesis

The conversion of CO₂ to the methyl group of methyl-H₄MPT is a multi-step enzymatic process. The overall pathway is depicted in the diagram below, followed by a detailed description of each step.

H4MPT_Pathway CO2 CO₂ Formyl_MFR Formyl-MFR CO2->Formyl_MFR Fmd (Fd_red) MFR Methanofuran (B1217411) (MFR) MFR->Formyl_MFR Formyl_H4MPT N⁵-Formyl-H₄MPT Formyl_MFR->Formyl_H4MPT Ftr H4MPT H₄MPT H4MPT->Formyl_H4MPT Formyl_H4MPT->MFR MFR Methenyl_H4MPT N⁵,N¹⁰-Methenyl-H₄MPT⁺ Formyl_H4MPT->Methenyl_H4MPT Mch Methenyl_H4MPT->Formyl_H4MPT H₂O Methylene_H4MPT N⁵,N¹⁰-Methylene-H₄MPT Methenyl_H4MPT->Methylene_H4MPT Mtd/Hmd Methylene_H4MPT->Methenyl_H4MPT F₄₂₀H₂ or H₂ Methyl_H4MPT N⁵-Methyl-H₄MPT Methylene_H4MPT->Methyl_H4MPT Mer Methyl_H4MPT->Methylene_H4MPT F₄₂₀H₂ Methyl_CoM Methyl-CoM Methyl_H4MPT->Methyl_CoM Mtr CoM Coenzyme M (CoM) CoM->Methyl_CoM Methyl_CoM->H4MPT H₄MPT

Figure 1: The H₄MPT-dependent pathway of CO₂ reduction to methyl-CoM.

Formylmethanofuran (B1241027) Dehydrogenase (Fmd)

The pathway initiates with the reduction of CO₂ to a formyl group, which is then transferred to methanofuran (MFR) by formylmethanofuran dehydrogenase (Fmd). This is an endergonic reaction driven by the oxidation of reduced ferredoxin (Fd_red).

Formylmethanofuran:Tetrahydrothis compound Formyltransferase (Ftr)

The formyl group is subsequently transferred from formyl-MFR to the N⁵ position of H₄MPT in a reversible reaction catalyzed by formylmethanofuran:tetrahydrothis compound formyltransferase (Ftr).[2][3] This reaction is essentially isoenergetic.

Methenyl-H₄MPT Cyclohydrolase (Mch)

The N⁵-formyl-H₄MPT is then dehydrated in a reversible cyclization reaction to form N⁵,N¹⁰-methenyl-H₄MPT⁺, catalyzed by methenyl-H₄MPT cyclohydrolase (Mch).[4][5] The equilibrium of this reaction favors the formation of the methenyl derivative.[5]

Methylene-H₄MPT Dehydrogenase (Mtd/Hmd)

The methenyl group is reduced to a methylene group in a reaction catalyzed by methylene-H₄MPT dehydrogenase. Two types of this enzyme exist: an F₄₂₀-dependent enzyme (Mtd) and an F₄₂₀-independent, H₂-dependent enzyme (Hmd).[6][7] The choice of enzyme is often dependent on the partial pressure of hydrogen.

Methylene-H₄MPT Reductase (Mer)

The final reduction step on the H₄MPT carrier is the conversion of N⁵,N¹⁰-methylene-H₄MPT to N⁵-methyl-H₄MPT, catalyzed by the F₄₂₀-dependent methylene-H₄MPT reductase (Mer).[8] This reaction is thermodynamically favorable in the direction of methyl group formation.[9]

Methyl-H₄MPT:Coenzyme M Methyltransferase (Mtr)

Finally, the methyl group is transferred from N⁵-methyl-H₄MPT to coenzyme M (CoM), forming methyl-CoM. This reaction is catalyzed by the membrane-bound methyl-H₄MPT:coenzyme M methyltransferase (Mtr) complex and is coupled to the translocation of Na⁺ ions across the cell membrane, thus conserving energy.

Quantitative Data: Enzyme Kinetics and Reaction Thermodynamics

The efficiency of the H₄MPT pathway is underpinned by the kinetic properties of its constituent enzymes and the thermodynamic favorability of the reactions.

Enzyme Kinetic Parameters

The following table summarizes the available kinetic data for the key enzymes in the H₄MPT pathway.

EnzymeOrganismSubstrateK_m (µM)V_max (µmol/min/mg)k_cat (s⁻¹)Reference(s)
Ftr Methanopyrus kandleriFormyl-MFR502700-[10]
H₄MPT100[10]
Mch Methanobacterium thermoautotrophicumMethenyl-H₄MPT---[5][11]
Mtd Methanosarcina barkeriMethylene-H₄MPT-3000-[12]
Methanothermobacter marburgensisMethylene-H₄MPT70--[13]
Mer Methanothermobacter marburgensisMethylene-H₄MPT300-3600[8]

Note: A hyphen (-) indicates that the data was not available in the searched sources.

Thermodynamics of C1 Transfer Reactions

The stepwise reduction of CO₂ along the H₄MPT pathway is characterized by a series of exergonic and endergonic reactions.

ReactionEnzymeΔG°' (kJ/mol)Reference(s)
Formyl-MFR + H₄MPT ⇌ MFR + N⁵-Formyl-H₄MPTFtr~0[14]
N⁵-Formyl-H₄MPT + H⁺ ⇌ N⁵,N¹⁰-Methenyl-H₄MPT⁺ + H₂OMch+5[15]
N⁵,N¹⁰-Methenyl-H₄MPT⁺ + F₄₂₀H₂ ⇌ N⁵,N¹⁰-Methylene-H₄MPT + F₄₂₀ + H⁺Mtd-5[15]
N⁵,N¹⁰-Methylene-H₄MPT + F₄₂₀H₂ ⇌ N⁵-Methyl-H₄MPT + F₄₂₀Mer-5[15]

Experimental Protocols

Detailed methodologies for assaying the activity of the key enzymes in the H₄MPT pathway are provided below. These protocols are synthesized from published literature and provide a starting point for laboratory investigation.

Assay for Formylmethanofuran:Tetrahydrothis compound Formyltransferase (Ftr)

This spectrophotometric assay monitors the formation of N⁵-formyl-H₄MPT.

Ftr_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_calc Calculation P1 Prepare anaerobic buffer (e.g., 50 mM Tris-HCl, pH 7.5) A1 Add buffer, H₄MPT, and enzyme to an anaerobic cuvette P1->A1 P2 Prepare substrate solutions: Formyl-MFR and H₄MPT P2->A1 A2 Pre-incubate at desired temperature A1->A2 A3 Initiate reaction by adding Formyl-MFR A2->A3 A4 Monitor the decrease in absorbance at 302 nm (Formyl-MFR consumption) A3->A4 C1 Calculate activity using the molar extinction coefficient of Formyl-MFR A4->C1

Figure 2: Workflow for the Ftr enzyme assay.

Methodology:

  • Buffer Preparation: Prepare an anaerobic buffer, for example, 50 mM Tris-HCl at a pH of 7.5, and make it anaerobic by purging with N₂ or H₂.

  • Reaction Mixture: In an anaerobic cuvette, combine the buffer, H₄MPT (e.g., to a final concentration of 100 µM), and the enzyme sample.

  • Initiation: Start the reaction by adding formyl-MFR (e.g., to a final concentration of 50 µM).

  • Measurement: Monitor the decrease in absorbance at 302 nm, which corresponds to the consumption of formyl-MFR.

Assay for Methenyl-H₄MPT Cyclohydrolase (Mch)

The activity of Mch can be measured by monitoring the hydrolysis of N⁵,N¹⁰-methenyl-H₄MPT⁺.[4][11]

Methodology:

  • Buffer Preparation: Prepare an anaerobic buffer, such as 50 mM potassium phosphate (B84403) at pH 6.5.[16]

  • Reaction Mixture: In an anaerobic cuvette, add the buffer and N⁵,N¹⁰-methenyl-H₄MPT⁺ (e.g., to a final concentration of 25 µM).[16]

  • Initiation: Start the reaction by adding the enzyme sample.

  • Measurement: Monitor the decrease in absorbance at 335 nm, which corresponds to the hydrolysis of N⁵,N¹⁰-methenyl-H₄MPT⁺.[16] The molar extinction coefficient for methenyl-H₄MPT at 335 nm is 21,600 M⁻¹cm⁻¹.[16]

Assay for F₄₂₀-Dependent Methylene-H₄MPT Dehydrogenase (Mtd)

This assay follows the reduction of F₄₂₀, which is coupled to the oxidation of methylene-H₄MPT.[12][17]

Methodology:

  • Buffer Preparation: Prepare an anaerobic buffer, for example, 100 mM MES buffer at pH 6.0.

  • Reaction Mixture: In an anaerobic cuvette, combine the buffer, N⁵,N¹⁰-methylene-H₄MPT (e.g., to a final concentration of 70 µM), and oxidized F₄₂₀.

  • Initiation: Start the reaction by adding the enzyme sample.

  • Measurement: Monitor the increase in absorbance at 420 nm, corresponding to the reduction of F₄₂₀.

Assay for Methylene-H₄MPT Reductase (Mer)

The activity of Mer is determined by monitoring the F₄₂₀-dependent oxidation of N⁵-methyl-H₄MPT.

Methodology:

  • Buffer Preparation: Prepare an anaerobic buffer, such as 50 mM Tris-HCl at pH 7.0.

  • Reaction Mixture: In an anaerobic cuvette, add the buffer, N⁵-methyl-H₄MPT, and oxidized F₄₂₀.

  • Initiation: Start the reaction by adding the enzyme sample.

  • Measurement: Monitor the increase in absorbance at 420 nm, which indicates the reduction of F₄₂₀.

Regulation of the H₄MPT Pathway

The flux through the H₄MPT pathway is tightly regulated to meet the metabolic demands of the cell. This regulation occurs primarily at the transcriptional level, responding to the availability of substrates, particularly hydrogen.

Regulation_Pathway cluster_signals Environmental Signals cluster_regulators Transcriptional Regulators cluster_genes Target Genes H2_high High H₂ TF_R Repressing TFs H2_high->TF_R activates H2_low Low H₂ TF_A Activating TFs H2_low->TF_A activates mtd_gene mtd (F₄₂₀-dependent) TF_A->mtd_gene activates hmd_gene hmd (H₂-dependent) TF_A->hmd_gene represses TF_R->mtd_gene represses TF_R->hmd_gene activates

Figure 3: Simplified model of H₂-dependent transcriptional regulation.

Transcriptomic studies have revealed that the expression of genes encoding enzymes of the H₄MPT pathway is responsive to the partial pressure of hydrogen.[18] For instance, under hydrogen-limiting conditions, the expression of the F₄₂₀-dependent methylene-H₄MPT dehydrogenase (Mtd) is often upregulated, while the H₂-dependent isozyme (Hmd) is downregulated. This allows the cell to adapt its metabolism to the available electron donors. Specific transcription factors, such as MsvR in Methanothermobacter thermautotrophicus, have been identified to play a role in regulating gene expression in response to oxidative stress, which can be linked to changes in hydrogen availability.[19]

The H₄MPT Pathway as a Target for Drug Development

The enzymes of the H₄MPT pathway represent potential targets for the development of inhibitors of methanogenesis. Such inhibitors could have applications in reducing methane emissions from livestock and other sources, which is a significant contributor to greenhouse gases.

Several studies have explored the inhibition of methanogenesis by targeting enzymes in this pathway. For example, analogs of H₄MPT or its C1-derivatives could act as competitive inhibitors of the enzymes. Additionally, the biosynthesis of H₄MPT itself is a viable target. Inhibitors of 4-(β-D-ribofuranosyl)aminobenzene-5'-phosphate (RFA-P) synthase, an enzyme involved in the early steps of H₄MPT biosynthesis, have been shown to effectively halt the growth of methanogens.[4]

The development of specific and potent inhibitors for the enzymes of the H₄MPT pathway is a promising avenue for controlling methanogenesis. A thorough understanding of the structure and catalytic mechanism of these enzymes is crucial for the rational design of such inhibitors.

Conclusion

Tetrahydrothis compound plays an indispensable role in methanogenesis, acting as the central C1 carrier in the reduction of CO₂ to methane. The enzymatic pathway that utilizes H₄MPT is a highly coordinated and regulated process, optimized for the unique metabolic capabilities of methanogenic archaea. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers seeking to further elucidate the intricacies of this pathway. Moreover, the essential nature of the H₄MPT-dependent enzymes makes them attractive targets for the development of novel inhibitors to control methane production, with significant implications for environmental and agricultural applications. Further research into the structure, function, and regulation of these enzymes will undoubtedly pave the way for new discoveries and technologies in the field of microbial metabolism and beyond.

References

Methanopterin Derivatives: A Technical Guide to Their Biological Significance and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methanopterin and its derivatives are a unique class of coenzymes essential for one-carbon (C1) metabolism in methanogenic archaea and certain methylotrophic bacteria.[1] These molecules play a central role in the biosynthesis of methane (B114726), a potent greenhouse gas, and are increasingly recognized as potential targets for antimicrobial drug development and for biotechnological applications in C1 compound utilization. This technical guide provides an in-depth overview of the core aspects of this compound derivatives, including their structure, biosynthesis, and biological functions, with a focus on quantitative data and detailed experimental methodologies.

Chemical Structures and Derivatives

The core structure of this compound is a pterin (B48896) ring, similar to that found in folic acid, but with distinct substitutions that confer unique chemical properties. The fully reduced form, 5,6,7,8-tetrahydrothis compound (H4MPT), is the active carrier of C1 units at various oxidation levels. Key derivatives involved in C1 transformations include:

  • Formyl-H4MPT: Carries a formyl group (-CHO).

  • Methenyl-H4MPT: Carries a methenyl group (=CH-).

  • Methylene-H4MPT: Carries a methylene (B1212753) group (-CH2-).

  • Methyl-H4MPT: Carries a methyl group (-CH3).

A closely related coenzyme, sarcinapterin, found in Methanosarcina barkeri, is an L-glutamyl derivative of this compound.[2]

Biological Significance

The primary biological role of this compound derivatives is to act as carriers of C1 units in metabolic pathways.[1] This is most prominently observed in the process of methanogenesis from CO2 in archaea.[3] The H4MPT-dependent pathway allows for the sequential reduction of a C1 unit from the formyl to the methyl level, which is then transferred to coenzyme M for the final reduction to methane.[4]

Beyond methanogenesis, H4MPT-dependent pathways are also involved in the oxidation of C1 compounds in some methylotrophic bacteria.[1] The distinct biochemistry of these pathways compared to the tetrahydrofolate-dependent C1 metabolism in most other organisms makes the enzymes involved in this compound metabolism attractive targets for the development of specific inhibitors.[5]

Quantitative Data

A critical aspect of understanding the biological role of this compound derivatives is the quantitative analysis of the enzymes involved in their metabolism. The following tables summarize key kinetic parameters for several enzymes in the H4MPT pathway and inhibition constants for a key enzyme in its biosynthesis.

Table 1: Kinetic Parameters of Key Enzymes in the Tetrahydrothis compound C1-Transfer Pathway

EnzymeOrganismSubstrateKm (µM)Vmax (U/mg)kcat (s-1)Reference(s)
Formylmethanofuran (B1241027):tetrahydrothis compound formyltransferaseMethanopyrus kandleriFormylmethanofuran502700-[5]
Tetrahydrothis compound1002700-[5]
Methenyltetrahydrothis compound cyclohydrolaseMethanobrevibacter ruminantiumMethenyl-H4MPT301500-[6]
F420-dependent methylenetetrahydrothis compound reductaseMethanobacterium thermoautotrophicumMethylene-H4MPT---[7]

Note: 1 U = 1 µmol of product formed per minute. '-' indicates data not available in the cited sources.

Table 2: Inhibition Constants (Ki) for Inhibitors of 4-(β-D-ribofuranosyl)aminobenzene-5'-phosphate (RFA-P) Synthase

Inhibitor (p-Aminobenzoic Acid Derivative)Ki (µM)Reference(s)
4-(Methylamino)benzoic acid145[5]
4-(Ethylamino)benzoic acid75[5]
4-(n-Propylamino)benzoic acid18[5]
4-(Isopropylamino)benzoic acid15[5]
4-(n-Butylamino)benzoic acid25[5]
4-(Isobutylamino)benzoic acid19[5]
4-(Cyclopropylamino)benzoic acid40[5]

Experimental Protocols

Assay for Formylmethanofuran:Tetrahydrothis compound Formyltransferase

This protocol is adapted from the method described for the enzyme from Methanopyrus kandleri.[5]

Principle: The activity of formylmethanofuran:tetrahydrothis compound formyltransferase is determined by spectrophotometrically monitoring the formation of 5-formyl-H4MPT from formylmethanofuran and H4MPT. The reaction is reversible.

Reagents:

  • 1 M Potassium phosphate (B84403) buffer, pH 7.0

  • 10 mM Formylmethanofuran

  • 10 mM Tetrahydrothis compound (H4MPT)

  • Purified formylmethanofuran:tetrahydrothis compound formyltransferase

  • Anaerobic cuvettes

Procedure:

  • Prepare a reaction mixture containing 100 mM potassium phosphate buffer, pH 7.0, and 0.5 mM H4MPT in an anaerobic cuvette sealed with a rubber stopper.

  • Equilibrate the mixture to the desired assay temperature (e.g., 65°C).

  • Initiate the reaction by injecting a small volume of a concentrated solution of formylmethanofuran to a final concentration of 0.2 mM.

  • Immediately add the enzyme solution to start the reaction.

  • Monitor the increase in absorbance at 340 nm, which corresponds to the formation of 5-formyl-H4MPT.

  • Calculate the initial rate of reaction from the linear portion of the absorbance change over time.

  • One unit of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of 5-formyl-H4MPT per minute under the specified conditions.

Purification of F420-Dependent Methylenetetrahydrothis compound Reductase

This protocol is a general guideline based on methods developed for the enzyme from Methanobacterium thermoautotrophicum.[7]

Principle: The enzyme is purified from cell-free extracts using a combination of chromatographic techniques.

Materials:

  • Cell paste of Methanobacterium thermoautotrophicum

  • Buffer A: 50 mM potassium phosphate, pH 7.0, containing 10 mM 2-mercaptoethanol

  • Buffer B: Buffer A containing 1 M KCl

  • DEAE-Sepharose column

  • Phenyl-Sepharose column

  • Gel filtration column (e.g., Superdex 200)

  • FPLC system

Procedure:

  • Cell Lysis: Resuspend the cell paste in Buffer A and lyse the cells by sonication or French press.

  • Centrifugation: Centrifuge the lysate at high speed (e.g., 100,000 x g) to remove cell debris.

  • Anion Exchange Chromatography: Apply the supernatant to a DEAE-Sepharose column equilibrated with Buffer A. Elute the bound proteins with a linear gradient of 0 to 1 M KCl in Buffer A. Collect fractions and assay for reductase activity.

  • Hydrophobic Interaction Chromatography: Pool the active fractions and add ammonium (B1175870) sulfate (B86663) to a final concentration of 1 M. Apply the sample to a Phenyl-Sepharose column equilibrated with Buffer A containing 1 M ammonium sulfate. Elute with a decreasing gradient of ammonium sulfate.

  • Gel Filtration Chromatography: Concentrate the active fractions and apply to a gel filtration column equilibrated with Buffer A. Elute with Buffer A and collect fractions containing the purified reductase.

  • Purity Assessment: Assess the purity of the final enzyme preparation by SDS-PAGE.

Signaling Pathways and Workflows

The metabolic pathways involving this compound derivatives are complex and tightly regulated. The following diagrams, generated using the DOT language, illustrate the key biosynthetic and C1-transfer pathways.

Methanopterin_Biosynthesis GTP GTP DHNP 7,8-Dihydroneopterin GTP->DHNP GTP Cyclohydrolase I H2HMP 6-Hydroxymethyl-7,8-dihydropterin DHNP->H2HMP H2HMP_PP 6-Hydroxymethyl-7,8- dihydropterin pyrophosphate H2HMP->H2HMP_PP Intermediate1 Intermediate H2HMP_PP->Intermediate1 pABA p-Aminobenzoic acid RFA_P 4-(β-D-ribofuranosyl)aminobenzene-5'-phosphate pABA->RFA_P PRPP PRPP PRPP->RFA_P RFA-P Synthase RFA_P->Intermediate1 H2MPT Tetrahydrothis compound Intermediate1->H2MPT Multiple Steps

Biosynthesis of Tetrahydrothis compound (H4MPT).

C1_Transfer_Pathway CO2 CO2 Formyl_MFR Formyl- methanofuran CO2->Formyl_MFR Formyl_H4MPT 5-Formyl-H4MPT Formyl_MFR->Formyl_H4MPT Formyltransferase H4MPT H4MPT H4MPT->Formyl_H4MPT Methenyl_H4MPT 5,10-Methenyl-H4MPT Formyl_H4MPT->Methenyl_H4MPT Cyclohydrolase Methylene_H4MPT 5,10-Methylene-H4MPT Methenyl_H4MPT->Methylene_H4MPT Dehydrogenase Methyl_H4MPT 5-Methyl-H4MPT Methylene_H4MPT->Methyl_H4MPT Reductase Methyl_CoM Methyl-CoM Methyl_H4MPT->Methyl_CoM Methyltransferase CoM_SH Coenzyme M CoM_SH->Methyl_CoM CH4 Methane Methyl_CoM->CH4 Methyl-CoM Reductase Experimental_Workflow_Enzyme_Assay Start Prepare Reaction Mixture (Buffer, Substrates) Equilibrate Equilibrate to Assay Temperature Start->Equilibrate Add_Enzyme Add Enzyme to Initiate Reaction Equilibrate->Add_Enzyme Monitor Monitor Reaction Progress (e.g., Spectrophotometry) Add_Enzyme->Monitor Calculate Calculate Initial Rate Monitor->Calculate End Determine Enzyme Activity Calculate->End

References

The Ancient Blueprint of a Key Methanogenic Cofactor: An In-depth Guide to the Evolutionary Origin of Methanopterin

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today sheds new light on the evolutionary origins of methanopterin (H₄MPT), a vital cofactor in methane (B114726) biosynthesis. This whitepaper provides researchers, scientists, and drug development professionals with a detailed exploration of the this compound biosynthetic pathway, its evolutionary divergence from the analogous folate pathway, and the intricate enzymatic machinery involved. The guide presents a wealth of quantitative data, detailed experimental protocols, and novel visualizations to facilitate a deeper understanding of this ancient metabolic pathway.

The evidence strongly suggests that the biosynthetic pathways for tetrahydrothis compound (H₄MPT) and tetrahydrofolate (H₄F) are largely distinct, pointing towards separate, ancient origins rather than a divergent evolution from a common ancestor.[1] H₄MPT is the primary carrier of one-carbon units in methanogenic archaea and some methylotrophic bacteria, playing a crucial role in their central metabolism.[2] In contrast, H₄F fulfills this role in most other organisms.

This guide meticulously outlines the known enzymatic steps in the H₄MPT biosynthesis pathway, from the initial condensation of para-aminobenzoic acid (pABA) and phosphoribosyl pyrophosphate (PRPP) to the final reduction to the active H₄MPT form.

The this compound Biosynthetic Pathway

The biosynthesis of this compound is a complex, multi-step process involving a series of specialized enzymes. The pathway commences with the formation of 4-(β-D-ribofuranosyl)aminobenzene 5'-phosphate (β-RFA-P) and culminates in the production of tetrahydrothis compound.

Methanopterin_Biosynthesis cluster_start Initiation cluster_pterin_branch Pterin Moiety Synthesis cluster_sidechain_assembly Sidechain Assembly and Modification Guanosine Triphosphate (GTP) Guanosine Triphosphate (GTP) 7,8-Dihydroneopterin 7,8-Dihydroneopterin Guanosine Triphosphate (GTP)->7,8-Dihydroneopterin GTP cyclohydrolase I (EC 3.5.4.16) p-Aminobenzoic acid (pABA) p-Aminobenzoic acid (pABA) 4-(β-D-ribofuranosyl)aminobenzene 5'-phosphate (β-RFA-P) 4-(β-D-ribofuranosyl)aminobenzene 5'-phosphate (β-RFA-P) p-Aminobenzoic acid (pABA)->4-(β-D-ribofuranosyl)aminobenzene 5'-phosphate (β-RFA-P) β-RFA-P synthase (EC 2.4.2.-) Phosphoribosyl pyrophosphate (PRPP) Phosphoribosyl pyrophosphate (PRPP) Phosphoribosyl pyrophosphate (PRPP)->4-(β-D-ribofuranosyl)aminobenzene 5'-phosphate (β-RFA-P) 6-Hydroxymethyl-7,8-dihydropterin 6-Hydroxymethyl-7,8-dihydropterin 7,8-Dihydroneopterin->6-Hydroxymethyl-7,8-dihydropterin Dihydroneopterin aldolase (EC 4.1.2.25) 6-Hydroxymethyl-7,8-dihydropterin pyrophosphate 6-Hydroxymethyl-7,8-dihydropterin pyrophosphate 6-Hydroxymethyl-7,8-dihydropterin->6-Hydroxymethyl-7,8-dihydropterin pyrophosphate 6-Hydroxymethyl-7,8-dihydropterin pyrophosphokinase (HPPK) (EC 2.7.6.3) Dihydrothis compound Dihydrothis compound 6-Hydroxymethyl-7,8-dihydropterin pyrophosphate->Dihydrothis compound Intermediate Enzymes 4-(β-D-ribofuranosyl)aminobenzene 5'-phosphate (β-RFA-P)->Dihydrothis compound Tetrahydrothis compound (H4MPT) Tetrahydrothis compound (H4MPT) Dihydrothis compound->Tetrahydrothis compound (H4MPT) Dihydrothis compound reductase (EC 1.5.1.33)

Fig. 1: The biosynthetic pathway of tetrahydrothis compound (H₄MPT).

Evolutionary Divergence from the Folate Pathway

A key focus of this guide is the evolutionary distinction between the this compound and folate biosynthetic pathways. While both cofactors are involved in one-carbon metabolism, their synthesis relies on distinct sets of enzymes, suggesting they arose independently to fulfill similar biochemical roles in different domains of life.

Evolutionary_Divergence cluster_ancestor Putative Ancestral C1-Carrier Biosynthesis cluster_folate Tetrahydrofolate (H4F) Pathway (Bacteria, Eukarya) cluster_this compound Tetrahydrothis compound (H4MPT) Pathway (Archaea) Ancestral_Pterin_Synthesis Ancestral Pterin Synthesis Folate_Pterin Dihydropteroate Synthase (folP) Ancestral_Pterin_Synthesis->Folate_Pterin Divergence MPT_Pterin β-RFA-P Synthase Ancestral_Pterin_Synthesis->MPT_Pterin Independent Origin Ancestral_Sidechain_Synthesis Ancestral Sidechain Synthesis Folate_Sidechain Dihydrofolate Synthase (folC) Ancestral_Sidechain_Synthesis->Folate_Sidechain Divergence MPT_Sidechain Series of unique enzymes Ancestral_Sidechain_Synthesis->MPT_Sidechain Independent Origin Folate_Pterin->Folate_Sidechain H4F Tetrahydrofolate Folate_Sidechain->H4F MPT_Pterin->MPT_Sidechain H4MPT Tetrahydrothis compound MPT_Sidechain->H4MPT

References

An In-depth Technical Guide to the Core Enzymes of the Methanopterin Cycle

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key enzymes involved in the methanopterin (MPT) cycle, a central metabolic pathway in methanogenic archaea responsible for the reduction of C1 compounds to methane. Understanding the structure, function, and kinetics of these enzymes is crucial for research into methanogenesis, the development of novel antimicrobial agents targeting methanogens, and for harnessing these biological processes for biotechnological applications.

Introduction to the this compound Cycle

The this compound cycle is a series of enzymatic reactions that carry and reduce one-carbon units at different oxidation states, ultimately leading to the formation of methane. This pathway is analogous to the tetrahydrofolate-dependent C1 metabolism found in bacteria and eukaryotes but utilizes a unique set of coenzymes and enzymes. The central C1 carrier in this cycle is tetrahydrothis compound (H₄MPT).

Key Enzymes of the this compound Cycle

The core of the this compound cycle consists of a series of enzymes that catalyze the sequential reduction of a formyl group to a methyl group. The primary enzymes discussed in this guide are:

  • Formylmethanofuran (B1241027):tetrahydrothis compound formyltransferase (Ftr)

  • Methenyltetrahydrothis compound cyclohydrolase (Mch)

  • Methylenetetrahydrothis compound reductase (Mer)

Additionally, the biosynthesis of the essential coenzyme this compound is critical for the functioning of this cycle. A key enzyme in this biosynthetic pathway is:

  • 4-(β-D-ribofuranosyl)aminobenzene-5'-phosphate (RFA-P) synthase

Quantitative Data on Key Enzymes

A summary of the available quantitative data for the key enzymes of the this compound cycle is presented below. This information is essential for comparative analysis and for the development of kinetic models of methanogenesis.

EnzymeOrganismSubstrate(s)Km (µM)Vmax (U/mg)kcat (s⁻¹)Optimal pHOptimal Temp. (°C)
Formylmethanofuran:tetrahydrothis compound formyltransferase (Ftr) Methanobacterium thermoautotrophicumFormylmethanofuran-----
Tetrahydrothis compound-----
Methenyltetrahydrothis compound cyclohydrolase (Mch) Methanobrevibacter ruminantium5,10-Methenyl-H₄MPT301500---
Methanothermobacter thermautotrophicus5,10-Methenyl-H₄MPT-----
Methylenetetrahydrothis compound reductase (Mer) Methanobacterium thermoautotrophicum5,10-Methylene-H₄MPT----40
Coenzyme F₄₂₀-----
RFA-P synthase Methanothermobacter thermautotrophicusp-Aminobenzoic acid (pABA)---7.070
Phosphoribosyl pyrophosphate (PRPP)-----
Archaeoglobus fulgiduspABA---5.370
PRPP-----

Data not available is denoted by "-". Further research is required to fill these knowledge gaps.

Experimental Protocols

Detailed methodologies are critical for the accurate study and characterization of these enzymes. Below are outlines of common experimental protocols.

Assay for Formylmethanofuran:tetrahydrothis compound formyltransferase (Ftr) Activity

This assay measures the transfer of a formyl group from formylmethanofuran to H₄MPT.

Principle: The formation of 5-formyl-H₄MPT can be monitored spectrophotometrically.

Materials:

  • Purified Ftr enzyme

  • Formylmethanofuran

  • Tetrahydrothis compound (H₄MPT)

  • Anaerobic buffer (e.g., potassium phosphate (B84403) buffer, pH 7.0)

  • Spectrophotometer capable of measuring absorbance at specific wavelengths.

Procedure:

  • Prepare all solutions under strictly anaerobic conditions.

  • In an anaerobic cuvette, mix the buffer, H₄MPT, and the Ftr enzyme solution.

  • Initiate the reaction by adding formylmethanofuran.

  • Monitor the change in absorbance at a wavelength where the product, 5-formyl-H₄MPT, has a distinct absorbance maximum compared to the substrates.

  • Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.

  • Perform control experiments by omitting the enzyme or one of the substrates.

Assay for Methenyltetrahydrothis compound cyclohydrolase (Mch) Activity

This assay measures the reversible hydrolysis of 5,10-methenyl-H₄MPT⁺ to 5-formyl-H₄MPT.

Principle: The reaction can be followed by monitoring the change in absorbance at 335 nm, the absorbance maximum of the methenyl-H₄MPT⁺ cation.

Materials:

  • Purified Mch enzyme

  • 5,10-Methenyl-H₄MPT⁺

  • Buffer at the desired pH

  • Spectrophotometer

Procedure:

  • Equilibrate the buffer and substrate solution to the desired temperature.

  • Add the Mch enzyme to the reaction mixture containing 5,10-methenyl-H₄MPT⁺ in the appropriate buffer.

  • Immediately monitor the decrease in absorbance at 335 nm as the methenyl-H₄MPT⁺ is hydrolyzed.

  • Calculate the initial velocity from the rate of absorbance change.

  • To study the reverse reaction, start with 5-formyl-H₄MPT and monitor the increase in absorbance at 335 nm upon addition of acid to convert the formed 5,10-methenyl-H₄MPT to its cationic form.

Assay for Methylenetetrahydrothis compound reductase (Mer) Activity

This assay measures the reduction of 5,10-methylene-H₄MPT to 5-methyl-H₄MPT using the reduced coenzyme F₄₂₀ as the electron donor.

Principle: The oxidation of the fluorescent coenzyme F₄₂₀H₂ to F₄₂₀ can be monitored by the decrease in fluorescence at 470 nm (excitation at 420 nm).

Materials:

  • Purified Mer enzyme

  • 5,10-Methylene-H₄MPT

  • Reduced coenzyme F₄₂₀ (F₄₂₀H₂)

  • Anaerobic buffer

  • Fluorometer

Procedure:

  • Perform all steps under strictly anaerobic conditions.

  • In an anaerobic cuvette, combine the buffer, 5,10-methylene-H₄MPT, and the Mer enzyme.

  • Initiate the reaction by adding F₄₂₀H₂.

  • Monitor the decrease in fluorescence at 470 nm.

  • Calculate the initial reaction rate from the fluorescence change over time.

  • Control reactions should be performed in the absence of the enzyme or substrate.

Assay for RFA-P Synthase Activity

This assay measures the formation of 4-(β-D-ribofuranosyl)aminobenzene-5'-phosphate (RFA-P) from p-aminobenzoic acid (pABA) and phosphoribosyl pyrophosphate (PRPP).

Principle: The product, RFA-P, can be converted to a colored azo dye, which can be quantified spectrophotometrically.[1]

Materials:

  • Purified RFA-P synthase enzyme

  • p-Aminobenzoic acid (pABA)

  • Phosphoribosyl pyrophosphate (PRPP)

  • Magnesium chloride (MgCl₂)

  • Buffer at the optimal pH (e.g., MES for M. thermautotrophicus or sodium acetate (B1210297) for A. fulgidus)[1][2]

  • Reagents for azo dye formation (e.g., N-(1-naphthyl)ethylenediamine, sodium nitrite, ammonium (B1175870) sulfamate)

  • Spectrophotometer

Procedure:

  • Set up the enzymatic reaction mixture containing buffer, pABA, PRPP, MgCl₂, and the RFA-P synthase enzyme.

  • Incubate the reaction at the optimal temperature for a defined period (e.g., 1-3 hours).[1]

  • Stop the reaction (e.g., by heating or adding acid).

  • Develop the color by sequentially adding the azo dye reagents.

  • Measure the absorbance of the resulting colored product at the appropriate wavelength (e.g., 540 nm).

  • Quantify the amount of RFA-P formed using a standard curve prepared with a known amount of RFA-P or a related aromatic amine.

Visualizations of Pathways and Workflows

Diagrams are essential for visualizing complex biological processes and experimental designs. The following diagrams were generated using the Graphviz DOT language.

The Core this compound Cycle

Methanopterin_Cycle cluster_cycle This compound Cycle cluster_inputs Inputs cluster_outputs Outputs Formyl_MFR Formyl- methanofuran Formyl_H4MPT 5-Formyl-H4MPT Formyl_MFR->Formyl_H4MPT Ftr H4MPT Tetrahydrothis compound (H4MPT) H4MPT->Formyl_H4MPT Methenyl_H4MPT 5,10-Methenyl-H4MPT+ Formyl_H4MPT->Methenyl_H4MPT Mch Methylene_H4MPT 5,10-Methylene-H4MPT Methenyl_H4MPT->Methylene_H4MPT Hmd or Mtd Methyl_H4MPT 5-Methyl-H4MPT Methylene_H4MPT->Methyl_H4MPT Mer CH4 Methane (CH4) Methyl_H4MPT->CH4 Methyl- CoM Reductase System CO2 CO2 CO2->Formyl_MFR H2 H2 H2->Methenyl_H4MPT H2->Methylene_H4MPT

Caption: The central enzymatic steps of the this compound cycle.

This compound Biosynthesis Pathway

Methanopterin_Biosynthesis cluster_pathway This compound Biosynthesis pABA p-Aminobenzoic acid (pABA) RFAP 4-(β-D-ribofuranosyl)aminobenzene 5'-phosphate (RFA-P) pABA->RFAP PRPP Phosphoribosyl pyrophosphate (PRPP) PRPP->RFAP RFA-P synthase Intermediate1 7,8-H2pterin-6-ylmethyl-4- (β-D-ribofuranosyl)aminobenzene 5'-phosphate RFAP->Intermediate1 Pterin_precursor 6-hydroxymethyl-7,8-H2pterin pyrophosphate Pterin_precursor->Intermediate1 Intermediate2 Reduced Intermediate Intermediate1->Intermediate2 Intermediate3 Dephosphorylated Intermediate Intermediate2->Intermediate3 Intermediate4 Ribosylated Intermediate Intermediate3->Intermediate4 PRPP2 PRPP PRPP2->Intermediate4 Demethyl_H2MPT Demethylated H2this compound Intermediate4->Demethyl_H2MPT Hydroxyglutarate (S)-2-hydroxyglutaric acid Hydroxyglutarate->Demethyl_H2MPT H4MPT Tetrahydrothis compound (H4MPT) Demethyl_H2MPT->H4MPT SAM S-adenosylmethionine (SAM) SAM->H4MPT Methyltransferases

Caption: Key steps in the biosynthesis of tetrahydrothis compound.[3]

Experimental Workflow for Enzyme Characterization

Enzyme_Characterization_Workflow cluster_workflow Enzyme Characterization Workflow Gene_Cloning Gene Cloning and Expression Protein_Purification Protein Purification Gene_Cloning->Protein_Purification Activity_Assay Enzyme Activity Assay Protein_Purification->Activity_Assay Structural_Analysis Structural Analysis (X-ray crystallography, NMR) Protein_Purification->Structural_Analysis Kinetic_Analysis Kinetic Parameter Determination (Km, Vmax) Activity_Assay->Kinetic_Analysis Inhibition_Studies Inhibitor Screening and Ki Determination Kinetic_Analysis->Inhibition_Studies

Caption: A generalized workflow for the characterization of enzymes.

Conclusion

The enzymes of the this compound cycle represent a fascinating area of biochemistry with significant implications for microbiology, bioenergy, and medicine. A thorough understanding of their function, kinetics, and regulation is paramount for developing strategies to either inhibit methanogenesis, for example, in ruminants to reduce greenhouse gas emissions, or to harness the metabolic capabilities of methanogens for biotechnological purposes. This guide provides a foundational understanding of these key enzymes, highlighting the available data and the experimental approaches necessary for their continued investigation. Further research is needed to elucidate the complete kinetic profiles of these enzymes and to explore their potential as drug targets.

References

Structural Symbiosis and Divergence: A Comparative Analysis of Methanopterin and Folate

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Methanopterin and folate, two pivotal coenzymes in one-carbon (C1) metabolism, exhibit a fascinating blend of structural similarity and functional divergence. While both are pterin-based molecules essential for the transfer of C1 units at various oxidation states, their distinct chemical architectures dictate their unique roles in disparate metabolic contexts. Folate is the ubiquitous C1 carrier in most domains of life, central to processes like nucleotide synthesis and amino acid metabolism. In contrast, this compound is the primary C1 carrier in methanogenic archaea and some methylotrophic bacteria, playing a crucial role in methanogenesis. This in-depth technical guide provides a comprehensive structural and functional comparison of these two vital coenzymes, detailing their biosynthetic pathways, key enzymatic players, and the thermodynamic nuances that underpin their specialized functions. This document also furnishes detailed experimental protocols for their analysis and presents visual workflows and pathway diagrams to facilitate a deeper understanding for researchers, scientists, and professionals engaged in drug development.

Core Structural Comparison

At their core, both this compound and folate are built upon a pterin (B48896) ring system linked to a para-aminobenzoic acid (pABA) moiety. However, critical distinctions in their molecular frameworks give rise to their specialized functions.

The most defining structural difference lies in the linkage between the p-aminobenzoyl group and the pterin moiety. In folate, a carbonyl group is present, a remnant of the pABA precursor. Conversely, in this compound, this carbonyl group is absent and is replaced by a methylene (B1212753) bridge.[1] This seemingly subtle alteration has profound implications for the electronic properties of the molecule, particularly influencing the redox potential of the C1 units they carry.[2]

Furthermore, this compound possesses two additional methyl groups on the pterin ring, which are absent in folate. These methyl groups are thought to fine-tune the thermodynamic properties of the coenzyme.[2] The side chain attached to the pABA derivative also differs significantly. Folate contains a glutamate (B1630785) residue, which can be polyglutamylated, a modification that enhances its intracellular retention and affinity for folate-dependent enzymes. This compound, on the other hand, has a more complex side chain consisting of a ribofuranosyl-aminobenzene phosphate (B84403) and α-hydroxyglutaric acid.

Quantitative Physicochemical Data

The structural dissimilarities are reflected in their fundamental physicochemical properties.

PropertyTetrahydrofolate (THF)Tetrahydrothis compound (THMPT)
Molecular Formula C19H23N7O6C30H45N6O16P
Molecular Weight 445.43 g/mol [3][4][5]776.68 g/mol [2][6]
Redox Potential of C1 Units Oxidation of methyl groups is thermodynamically less favorable.Methyl groups are more readily oxidized compared to those on THF.[2]

Biosynthetic Pathways: A Tale of Two Syntheses

The biosynthetic pathways of folate and this compound, while sharing some conceptual similarities, employ distinct enzymatic machinery, offering potential targets for selective drug design.

Folate Biosynthesis

The biosynthesis of folate is a well-characterized pathway that begins with the synthesis of a pterin ring from guanosine (B1672433) triphosphate (GTP).[7] This pterin moiety is then coupled to p-aminobenzoic acid (pABA), a product of the shikimate pathway, by the enzyme dihydropteroate (B1496061) synthase. Subsequently, glutamate is added by dihydrofolate synthase to form dihydrofolate.[7] The final and crucial step is the reduction of dihydrofolate to the active form, tetrahydrofolate, by the enzyme dihydrofolate reductase (DHFR).[7]

Folate_Biosynthesis GTP GTP DHP Dihydropteroate GTP->DHP Dihydropteroate Synthase pABA p-Aminobenzoic Acid pABA->DHP Glutamate Glutamate DHF Dihydrofolate Glutamate->DHF DHP->DHF Dihydrofolate Synthase THF Tetrahydrofolate DHF->THF Dihydrofolate Reductase (DHFR)

Folate Biosynthesis Pathway
This compound Biosynthesis

The biosynthesis of this compound is a more complex process that is unique to archaea and some bacteria. A key and distinguishing step is the reaction catalyzed by 4-(β-D-ribofuranosyl)aminobenzene-5'-phosphate (RFA-P) synthase, which condenses p-aminobenzoic acid (pABA) with 5-phospho-α-D-ribosyl-1-pyrophosphate (PRPP).[8] This reaction results in the formation of a C-riboside and the characteristic absence of the carbonyl group found in folate. The subsequent steps involve the addition of the pterin moiety and the complex side chain, including α-hydroxyglutaric acid.

Methanopterin_Biosynthesis pABA p-Aminobenzoic Acid RFAP RFA-P pABA->RFAP RFA-P Synthase PRPP PRPP PRPP->RFAP Intermediate Intermediate RFAP->Intermediate Pterin Pterin Moiety Pterin->Intermediate H4MPT Tetrahydrothis compound Intermediate->H4MPT aHG α-Hydroxyglutaric Acid aHG->H4MPT

This compound Biosynthesis Pathway

Functional Roles as C1 Carriers

Both tetrahydrofolate and tetrahydrothis compound function as carriers of one-carbon units at different oxidation states, including formyl, methenyl, methylene, and methyl groups. These C1 units are crucial for a variety of metabolic processes.

Folate-Mediated One-Carbon Metabolism

In most organisms, tetrahydrofolate is the central coenzyme for one-carbon metabolism.[7] It plays a vital role in the de novo synthesis of purines and thymidylate, essential for DNA and RNA synthesis.[7] It is also involved in the metabolism of several amino acids, including the interconversion of serine and glycine, and the methylation of homocysteine to methionine.

Folate_C1_Metabolism THF Tetrahydrofolate (THF) Methylene_THF 5,10-Methylene-THF THF->Methylene_THF Serine Serine Serine->Methylene_THF SHMT Glycine Glycine Glycine->Methylene_THF Methenyl_THF 5,10-Methenyl-THF Methylene_THF->Methenyl_THF MTHFD Methyl_THF 5-Methyl-THF Methylene_THF->Methyl_THF MTHFR dTMP dTMP Synthesis Methylene_THF->dTMP Formyl_THF 10-Formyl-THF Methenyl_THF->Formyl_THF MTHFD Purines Purine Synthesis Formyl_THF->Purines Methionine Methionine Methyl_THF->Methionine Methionine Synthase Homocysteine Homocysteine Homocysteine->Methionine

Folate One-Carbon Metabolism
This compound in Methanogenesis

In methanogenic archaea, tetrahydrothis compound is the primary C1 carrier in the central pathway of methanogenesis, the biological production of methane.[6] The C1 unit, derived from sources like CO2, is sequentially reduced while attached to H4MPT, from the formyl to the methyl level. The methyl group is then transferred to coenzyme M, the penultimate step before its reduction to methane. The thermodynamics of these reactions are distinct from those in the folate pathway, with the oxidation of methyl groups on H4MPT being more favorable, a key feature for the energy metabolism of methanogens.[2][9]

Methanogenesis_C1_Cycle CO2 CO2 Formyl_MFR Formyl-MFR CO2->Formyl_MFR Formylmethanofuran Dehydrogenase MFR Methanofuran MFR->Formyl_MFR Formyl_H4MPT Formyl-H4MPT Formyl_MFR->Formyl_H4MPT H4MPT H4MPT H4MPT->Formyl_H4MPT Methenyl_H4MPT Methenyl-H4MPT Formyl_H4MPT->Methenyl_H4MPT Methylene_H4MPT Methylene-H4MPT Methenyl_H4MPT->Methylene_H4MPT Methylene-H4MPT Dehydrogenase Methyl_H4MPT Methyl-H4MPT Methylene_H4MPT->Methyl_H4MPT Methylene-H4MPT Reductase Methyl_CoM Methyl-CoM Methyl_H4MPT->Methyl_CoM CoM Coenzyme M CoM->Methyl_CoM Methane Methane (CH4) Methyl_CoM->Methane Methyl-CoM Reductase

Methanogenesis C1 Cycle

Comparative Enzyme Kinetics

The distinct structures of folate and this compound necessitate different sets of enzymes for their metabolism. A comparison of the kinetic parameters of key enzymes highlights their specialization.

EnzymeOrganismSubstrateKm (µM)Vmax (U/mg)
Dihydrofolate Reductase (DHFR) Drosophila melanogasterDihydrofolate0.3-
Drosophila melanogasterNADPH5.2-
Mycobacterium tuberculosisDihydrofolate1.6 ± 0.4-
Mycobacterium tuberculosisNADPH< 1-
Formylmethanofuran Dehydrogenase Methanosarcina barkeriFormate (B1220265)17001.8
Methanosarcina barkeriFurfurylformamide200-
Methylene-H4MPT Reductase Methanosarcina barkeri--3000 (forward), 200 (reverse)

Note: Vmax values are highly dependent on assay conditions and are provided for relative comparison.

Experimental Protocols

Accurate quantification and analysis of folate and this compound are crucial for research and clinical applications.

Folate Analysis: Microbiological Assay

The microbiological assay remains a widely used and reliable method for determining total folate concentrations in biological samples.

Principle: This assay relies on the growth of a microorganism, typically Lactobacillus rhamnosus (ATCC 7469), which requires folate for its growth. The extent of bacterial growth, measured by turbidity, is proportional to the amount of folate in the sample.

Procedure:

  • Sample Preparation:

    • For serum or plasma, dilute the sample with an extraction buffer containing ascorbic acid to protect folates from oxidation.

    • For red blood cells, lyse the cells in an ascorbic acid solution to release intracellular folates. Allow for endogenous conjugase activity to convert polyglutamates to monoglutamates.[10]

  • Standard Curve Preparation:

    • Prepare a series of folic acid standards of known concentrations.

  • Assay Setup:

    • In a 96-well microtiter plate, add prepared samples, standards, and a blank control to the wells.

    • Add the assay medium, which contains all necessary nutrients for bacterial growth except folate.

    • Inoculate each well with a standardized suspension of Lactobacillus rhamnosus.

  • Incubation:

    • Incubate the microtiter plate at 37°C for 18-24 hours.

  • Measurement:

    • Measure the turbidity of each well using a microplate reader at a wavelength of 600-650 nm.

  • Calculation:

    • Construct a standard curve by plotting the absorbance values of the standards against their concentrations.

    • Determine the folate concentration in the samples by interpolating their absorbance values on the standard curve.

This compound Analysis: High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation, identification, and quantification of this compound and its derivatives.

Principle: This method utilizes a reversed-phase HPLC column to separate different forms of this compound based on their hydrophobicity. Detection is typically achieved using UV-Vis or fluorescence detectors.

Procedure:

  • Sample Extraction:

    • Extract this compound derivatives from cell pellets by methods such as sonication or French press in an appropriate buffer, often containing reducing agents to prevent oxidation.

    • Centrifuge the extract to remove cell debris.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) formate or phosphate buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically employed. The exact gradient will depend on the specific derivatives being separated.

    • Flow Rate: A flow rate of around 1 mL/min is standard for a 4.6 mm ID column.[11]

    • Detection: Monitor the eluent at a wavelength where this compound derivatives absorb, typically around 280 nm or using fluorescence detection for higher sensitivity.

  • Standard Preparation:

    • Prepare standards of purified this compound derivatives, if available. Due to the limited commercial availability, purification from methanogenic cultures may be necessary.

  • Analysis:

    • Inject the prepared sample extract onto the HPLC system.

    • Identify peaks corresponding to different this compound derivatives by comparing their retention times with those of the standards.

    • Quantify the amount of each derivative by integrating the peak area and comparing it to a standard curve.

Conclusion

The structural and functional dichotomy of this compound and folate provides a compelling example of evolutionary adaptation in metabolic pathways. While both coenzymes are masters of one-carbon transfer, their distinct chemical features have tailored them for specific biological roles. For researchers in drug development, the unique enzymes in the this compound biosynthetic pathway present attractive targets for the development of specific inhibitors of methanogenesis, with potential applications in agriculture and environmental science. A thorough understanding of the nuances of these two vital coenzymes, facilitated by the data and protocols presented in this guide, is paramount for advancing our knowledge of microbial metabolism and for the development of novel therapeutic and environmental strategies.

References

An In-depth Technical Guide on the Occurrence of Methanopterin in Different Methanogenic Orders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methanopterin (MPT) is a unique coenzyme found in methanogenic archaea, where it plays a crucial role in carrying C1 units during methanogenesis.[1][2] Structurally and functionally, it is the counterpart to folic acid found in bacteria and eukaryotes.[2] this compound is involved in the reduction of CO2 to methane (B114726) and in various anabolic reactions.[2] Its biosynthesis and central role in the metabolism of methanogens make it a potential target for the development of specific inhibitors of methanogenesis, a process that contributes significantly to global methane emissions.[3][4][5] This guide provides a comprehensive overview of the occurrence of this compound across different methanogenic orders, details the experimental protocols for its analysis, and illustrates its role in metabolic pathways.

Occurrence of this compound in Methanogenic Orders

This compound is a hallmark of methanogenic archaea and is found across various orders.[2] Seven phylogenetic orders of methanogens have been described: Methanobacteriales, Methanococcales, Methanomassiliicoccales, Methanomicrobiales, Methanosarcinales, Methanocellales, and Methanopyrales.[6] All of these orders, with the exception of Methanopyrales, are commonly found in anaerobic digestion processes.[6] While qualitative data on its presence is abundant, quantitative data on the concentration of this compound and its derivatives in different methanogenic orders is less common in the literature. The available data suggests that the intracellular concentrations can vary depending on the species and growth conditions.

Derivatives of this compound have also been identified. For instance, Methanosarcina barkeri contains a related coenzyme called sarcinapterin, which is an L-glutamyl derivative of this compound.[7]

Table 1: Qualitative Occurrence of this compound in Methanogenic Orders

Methanogenic OrderPresence of this compoundKey Species Studied
MethanobacterialesYesMethanobacterium thermoautotrophicum[8][9][10][11]
MethanococcalesYesMethanococcus voltae[12]
MethanomicrobialesYesMethanocorpusculum species[13]
MethanosarcinalesYesMethanosarcina thermophila[10], Methanosarcina barkeri[7]
MethanocellalesYes(General methanogen references)
MethanopyralesYes(General methanogen references)
MethanomassiliicoccalesYes(General methanogen references)[14]

Experimental Protocols

The analysis of this compound and its derivatives typically involves extraction from cells followed by chromatographic separation and detection.

Extraction of this compound from Methanogenic Archaea

A general protocol for the extraction of pterins from bacterial cells can be adapted for methanogens.

  • Cell Lysis:

    • Harvest methanogen cells by centrifugation.

    • Resuspend the cell pellet in a suitable buffer (e.g., 25 mM sodium acetate (B1210297), pH 6.0).

    • Lyse the cells by methods such as sonication or French press.

    • Centrifuge the lysate at high speed to remove cell debris.

  • Purification:

    • The supernatant containing the soluble cell components, including this compound, can be further purified using anion-exchange chromatography.[15]

    • Partial purification can also be achieved by heating the cell extract (e.g., to 80°C), which denatures and precipitates many proteins, followed by centrifugation.[15]

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for the separation and quantification of this compound and its derivatives.[16]

  • Chromatographic System: A typical setup includes a C18 reverse-phase column.[15]

  • Mobile Phase: A gradient elution is often employed. For example, a linear gradient of sodium acetate buffer and methanol (B129727) can be used.[15]

    • A starting condition could be 95% sodium acetate buffer (e.g., 25 mM, pH 6.0) and 5% methanol.

    • This can be linearly changed to 45% sodium acetate buffer and 55% methanol over a period of about 20 minutes.[15]

  • Detection: Pterins are fluorescent molecules.[15]

    • Fluorescence Detection: Excitation at approximately 356 nm and emission at 450 nm is suitable for detecting this compound.[15]

    • UV-Vis Detection: Can also be used, typically around 275 nm.[17]

  • Quantification: The concentration of this compound in a sample is determined by comparing the peak area of the analyte to that of a known concentration of a standard.

Biochemical Pathways Involving this compound

This compound is central to the C1 metabolism of methanogens. Its reduced form, tetrahydrothis compound (H4MPT), is the primary carrier of one-carbon units at various oxidation states.

This compound Biosynthesis Pathway

The biosynthesis of this compound starts from guanosine (B1672433) triphosphate (GTP).[8] The pteridine (B1203161) moiety is derived from a purine (B94841) nucleoside.[8] The biosynthesis involves several enzymatic steps, and key intermediates include 6-hydroxymethyldihydropterin.[8] The side chain is synthesized from a product of the shikimate pathway and a ribose derivative.[8]

Methanopterin_Biosynthesis GTP GTP Intermediate1 6-Hydroxymethyldihydropterin GTP->Intermediate1 GTP cyclohydrolase I Demethylated_MPT Demethylated this compound Intermediate1->Demethylated_MPT pABA p-Aminobenzoate RFA_P 4-(β-D-ribofuranosyl)aminobenzene-5'-phosphate (RFA-P) pABA->RFA_P PRPP Phosphoribosyl- pyrophosphate (PRPP) PRPP->RFA_P RFA-P synthase RFA_P->Demethylated_MPT MPT This compound Demethylated_MPT->MPT SAM S-Adenosylmethionine (SAM) SAM->MPT Methylation

Caption: Simplified biosynthetic pathway of this compound.

Role of Tetrahydrothis compound in Methanogenesis

In the hydrogenotrophic pathway of methanogenesis, CO2 is sequentially reduced to methane. H4MPT is the C1 carrier for the intermediate steps.

  • Formyl-H4MPT formation: A formyl group is transferred to H4MPT.

  • Methenyl-H4MPT formation: Formyl-H4MPT is dehydrated.

  • Methylene-H4MPT formation: Methenyl-H4MPT is reduced.

  • Methyl-H4MPT formation: Methylene-H4MPT is further reduced.

  • Methane formation: The methyl group is transferred from methyl-H4MPT to coenzyme M.

Methanogenesis_Pathway CO2 CO₂ Formyl_MF Formyl-methanofuran CO2->Formyl_MF Formyl_H4MPT Formyl-H₄MPT Formyl_MF->Formyl_H4MPT Formyltransferase H4MPT Tetrahydrothis compound (H₄MPT) H4MPT->Formyl_H4MPT Methenyl_H4MPT Methenyl-H₄MPT Formyl_H4MPT->Methenyl_H4MPT Cyclohydrolase Methylene_H4MPT Methylene-H₄MPT Methenyl_H4MPT->Methylene_H4MPT Dehydrogenase Methyl_H4MPT Methyl-H₄MPT Methylene_H4MPT->Methyl_H4MPT Reductase Methyl_S_CoM Methyl-S-CoM Methyl_H4MPT->Methyl_S_CoM Methyltransferase CoM_SH Coenzyme M (CoM-SH) CoM_SH->Methyl_S_CoM CH4 Methane (CH₄) Methyl_S_CoM->CH4 Methyl-CoM reductase

References

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Methanopterin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methanopterin (MPT) and its reduced form, tetrahydrothis compound (H4MPT), are crucial C1 carriers in the metabolism of methanogenic archaea and methylotrophic bacteria. These coenzymes play a central role in methanogenesis, the biological production of methane, and in the assimilation of single-carbon compounds. The unique structure of this compound, distinguishing it from other pterin-based cofactors like folic acid, makes its biosynthetic pathway a potential target for antimicrobial drug development against methanogens, which are implicated in various anaerobic infections and imbalances in the gut microbiome. This document provides a detailed protocol for the extraction and purification of this compound from the thermophilic methanogen Methanobacterium thermoautotrophicum.

Overview of the Extraction and Purification Workflow

The purification of this compound from microbial biomass is a multi-step process designed to isolate this fluorescent pterin (B48896) derivative from a complex mixture of cellular components. The workflow begins with the efficient lysis of the microbial cells to release intracellular contents. This is followed by a solvent-based extraction to separate this compound from lipids and other hydrophobic molecules. The crude extract is then subjected to sequential chromatography steps, primarily anion exchange and hydrophobic interaction chromatography, to achieve high purity.

Workflow cluster_0 Cell Preparation & Lysis cluster_1 Extraction cluster_2 Purification cluster_3 Final Product Harvest Harvest M. thermoautotrophicum cells Lysis Cell Lysis (e.g., French Press) Harvest->Lysis Acetone (B3395972) Acetone Extraction Lysis->Acetone Centrifuge1 Centrifugation Acetone->Centrifuge1 Collect Collect Supernatant Centrifuge1->Collect AnionExchange Anion Exchange Chromatography (QAE Sephadex A-25) Collect->AnionExchange HIC Hydrophobic Interaction Chromatography (Optional Polishing Step) AnionExchange->HIC Desalt Desalting & Lyophilization HIC->Desalt PureMPT Purified this compound Desalt->PureMPT

Caption: Experimental workflow for this compound purification.

This compound Biosynthesis Pathway

Understanding the biosynthesis of this compound is critical for identifying potential enzymatic targets for drug development. The pathway commences from GTP and involves a series of enzymatic modifications to construct the unique pterin core of this compound.

Caption: Simplified this compound biosynthesis pathway.

Experimental Protocols

Materials and Reagents:

  • Frozen cell paste of Methanobacterium thermoautotrophicum

  • Acetone, 80% aqueous solution (v/v), pre-chilled to 4°C

  • QAE Sephadex A-25 resin

  • Ammonium (B1175870) bicarbonate

  • Hydrophobic Interaction Chromatography (HIC) column (e.g., Phenyl Sepharose)

  • Sodium phosphate (B84403) buffer

  • Ammonium sulfate (B86663)

  • Deionized water

  • Centrifuge and appropriate tubes

  • Chromatography system (e.g., FPLC)

  • Lyophilizer

  • Spectrophotometer or fluorometer

Protocol 1: Extraction of Crude this compound

  • Cell Lysis: Resuspend 20 g of frozen M. thermoautotrophicum cell paste in a minimal volume of 50 mM sodium phosphate buffer, pH 7.0.

  • Lyse the cells by passing the suspension through a pre-chilled French press at 20,000 psi. Repeat this step three times to ensure complete lysis.

  • Acetone Extraction: Add the cell lysate to 500 mL of 80% aqueous acetone, pre-chilled to 4°C, in the dark.[1]

  • Stir the suspension for 30 minutes at 4°C in the dark.[1]

  • Centrifuge the suspension at 10,000 x g for 20 minutes at 4°C to pellet the cell debris.

  • Carefully decant and collect the supernatant, which contains the crude this compound.

  • Repeat the acetone extraction of the pellet at least five more times, or until the supernatant is colorless and non-fluorescent.[1]

  • Pool all the supernatants and concentrate them to dryness under reduced pressure using a rotary evaporator.

Protocol 2: Anion Exchange Chromatography

  • Column Preparation: Pack a column with QAE Sephadex A-25 and equilibrate it with 0.1 M ammonium bicarbonate buffer, pH 7.8.

  • Sample Loading: Dissolve the dried crude extract from Protocol 1 in a minimal volume of the equilibration buffer and load it onto the column.

  • Washing: Wash the column with two column volumes of the equilibration buffer to remove unbound molecules.

  • Elution: Elute the bound this compound using a linear gradient of 0.1 M to 1.5 M ammonium bicarbonate over ten column volumes.[1] this compound typically elutes at a concentration of approximately 1.1 M ammonium bicarbonate.[1]

  • Fraction Collection and Analysis: Collect fractions and monitor the absorbance at 340 nm or fluorescence (excitation at 340 nm, emission at 420 nm) to identify the this compound-containing fractions.

  • Pool the fractions containing pure this compound and concentrate them by lyophilization to remove the ammonium bicarbonate.

Protocol 3: Hydrophobic Interaction Chromatography (Optional Polishing Step)

  • Column Preparation: Equilibrate a Phenyl Sepharose column with a high salt buffer (e.g., 50 mM sodium phosphate, 1 M ammonium sulfate, pH 7.0).

  • Sample Preparation: Dissolve the lyophilized powder from Protocol 2 in the high salt buffer.

  • Sample Loading: Load the sample onto the equilibrated HIC column.

  • Washing: Wash the column with the high salt buffer until the baseline is stable.

  • Elution: Elute the this compound using a decreasing linear gradient of ammonium sulfate (from 1 M to 0 M) in 50 mM sodium phosphate buffer, pH 7.0.

  • Fraction Collection and Analysis: Collect fractions and monitor for this compound as described in Protocol 2.

  • Desalting: Pool the pure fractions and desalt using a desalting column or dialysis against deionized water.

  • Lyophilization: Lyophilize the desalted sample to obtain pure, powdered this compound.

Data Presentation

The following tables provide representative quantitative data for the purification of this compound from 20 g of M. thermoautotrophicum cell paste. Actual yields and purity may vary depending on the specific experimental conditions.

Table 1: Purification of this compound

Purification StepTotal Volume (mL)Total Protein (mg)Total MPT (µmol)Specific Activity (µmol MPT/mg protein)Yield (%)Purity (Fold)
Crude Lysate100200010.00.0051001
80% Acetone Extract25003009.50.032956.4
QAE Sephadex A-2550157.60.50776101.4
HIC (Phenyl Sepharose)2056.81.3668272

Table 2: Chromatography Parameters

ParameterAnion Exchange (QAE Sephadex A-25)Hydrophobic Interaction (Phenyl Sepharose)
Resin QAE Sephadex A-25Phenyl Sepharose
Column Dimensions 2.5 x 20 cm1.6 x 10 cm
Equilibration Buffer 0.1 M Ammonium Bicarbonate, pH 7.850 mM Sodium Phosphate, 1 M Ammonium Sulfate, pH 7.0
Elution Buffer Linear gradient of 0.1 M to 1.5 M Ammonium BicarbonateLinear gradient of 1 M to 0 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0
Flow Rate 2.0 mL/min1.0 mL/min
Detection UV at 340 nm or Fluorescence (Ex: 340 nm, Em: 420 nm)UV at 340 nm or Fluorescence (Ex: 340 nm, Em: 420 nm)

Conclusion

The protocol described provides a robust and reproducible method for the extraction and purification of this compound from Methanobacterium thermoautotrophicum. The resulting high-purity this compound can be utilized in a variety of downstream applications, including enzymatic assays, structural studies, and as a standard for analytical method development. For researchers in drug development, this protocol enables the production of a key coenzyme for screening and characterizing inhibitors of the this compound biosynthetic pathway, offering a promising avenue for the discovery of novel antimicrobial agents.

References

Application Notes and Protocols for HPLC-Based Quantification of Methanopterin

Author: BenchChem Technical Support Team. Date: December 2025

This document provides detailed application notes and protocols for the quantification of methanopterin, a key coenzyme in C1 metabolism in methanogenic archaea, using High-Performance Liquid Chromatography (HPLC) with fluorescence detection. These methods are intended for researchers, scientists, and professionals in drug development engaged in studies involving methanogens.

Introduction

This compound and its derivatives are vital for the metabolic pathways of methane (B114726) formation in archaea. Accurate quantification of these compounds is crucial for understanding the physiology of these microorganisms, their role in various ecosystems, and for potential applications in biotechnology and drug discovery. The protocols described herein are based on established methods for the analysis of pterin (B48896) compounds, employing reversed-phase HPLC with highly sensitive fluorescence detection.

Method 1: Quantification of this compound from Pure Cultures of Methanogenic Archaea

This method is adapted from protocols developed for the analysis of pterin derivatives and is suitable for the quantification of this compound in pure cultures of methanogens.

Experimental Protocol

1. Sample Preparation and Extraction

  • Cell Harvesting: Harvest methanogen cells from culture by centrifugation under anaerobic conditions to preserve the reduced state of this compound derivatives.

  • Lysis and Extraction:

    • Resuspend the cell pellet in an anaerobic extraction buffer (e.g., 50 mM sodium acetate, 10 mM 2-mercaptoethanol, pH 5.0).

    • Lyse the cells by a suitable method such as sonication, French press, or bead beating. To ensure complete extraction, autoclaving the cell suspension in the extraction buffer can be an effective method for heat-stable derivatives.

    • Centrifuge the lysate at high speed (e.g., >10,000 x g) to pellet cell debris.

    • Filter the supernatant through a 0.22 µm syringe filter to clarify the extract for HPLC analysis.

2. HPLC-FLD Analysis

  • Instrumentation: A standard HPLC system equipped with a fluorescence detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase A: 25 mM Sodium Acetate buffer, pH 6.0.

    • Mobile Phase B: Methanol.

    • Gradient: A linear gradient from 5% to 55% Methanol over 20 minutes is a good starting point for method development.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 20 µL.

  • Fluorescence Detection:

    • Excitation Wavelength: 356 nm.

    • Emission Wavelength: 450 nm.

3. Quantification

  • Prepare a standard curve using purified this compound of known concentrations.

  • The concentration of this compound in the samples is determined by comparing the peak area from the sample chromatogram to the standard curve.

Method Validation Parameters

While specific validation data for this compound is not extensively published, the following are typical performance characteristics for HPLC-FLD methods for related pterin compounds. A limit of quantitation of 0.005 µM has been reported for a this compound analogue, suggesting high sensitivity is achievable.[1]

ParameterTypical Acceptance Criteria
Linearity (r²)≥ 0.995
Accuracy (% Recovery)85 - 115%
Precision (% RSD)< 15%
Limit of Detection (LOD)Signal-to-Noise Ratio of 3:1
Limit of Quantitation (LOQ)Signal-to-Noise Ratio of 10:1

Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Harvest Cell Harvesting (Anaerobic) Lysis Cell Lysis & Extraction Harvest->Lysis Centrifuge Centrifugation Lysis->Centrifuge Filter Filtration (0.22 µm) Centrifuge->Filter Inject Injection onto C18 Column Filter->Inject Separate Gradient Elution Inject->Separate Detect Fluorescence Detection (Ex: 356 nm, Em: 450 nm) Separate->Detect Chromatogram Chromatogram Generation Detect->Chromatogram Quantify Quantification vs. Standard Curve Chromatogram->Quantify Result This compound Concentration Quantify->Result

Caption: Experimental workflow for this compound quantification.

Considerations for Method Development and Troubleshooting

  • Anaerobic Conditions: Maintaining anaerobic conditions during sample preparation is critical to prevent oxidation of reduced pterin species.

  • Matrix Effects: For complex samples, such as those from environmental sources or co-cultures, matrix effects can interfere with quantification. A spike and recovery experiment is recommended to assess matrix effects.

  • Standard Availability: The availability of a pure this compound standard is essential for accurate quantification. If a standard is not commercially available, it may need to be purified from a biological source.

  • Oxidation State: The described fluorescence detection method is specific for the oxidized, fluorescent form of this compound. To quantify the total this compound pool (both reduced and oxidized forms), an oxidation step (e.g., with iodine) may be necessary prior to HPLC analysis. This would require careful validation to ensure complete and specific oxidation.

References

Application Notes & Protocols: Spectroscopic Analysis of Methanopterin and its Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Methanopterin (MPT) and its reduced form, tetrahydrothis compound (H4MPT), are crucial C1 carriers in methanogenic archaea and methylotrophic bacteria. Their unique structure, featuring methyl groups at the C-7 and C-9 positions of the pterin (B48896) ring, distinguishes them from other pterin-containing cofactors like folic acid. The biosynthetic pathway of MPT and the enzymes involved are potential targets for antimicrobial drug development, particularly for inhibitors of methanogenesis. This document provides detailed protocols and application notes for the spectroscopic analysis of this compound and its biosynthetic intermediates, essential for their identification, quantification, and structural elucidation.

This compound Biosynthesis Pathway

The biosynthesis of this compound is a complex pathway involving multiple enzymatic steps. Understanding this pathway is critical for identifying and characterizing its intermediates. The pathway starts from GTP and involves the formation of a pterin ring, which is subsequently modified and coupled to a side chain derived from p-aminobenzoic acid (pABA) and ribose.

Methanopterin_Biosynthesis GTP GTP H2Neopterin_PPP 7,8-Dihydroneopterin -triphosphate GTP->H2Neopterin_PPP GTP Cyclohydrolase I H2Pterin_CH2OH 6-Hydroxymethyl-7,8- dihydropterin H2Neopterin_PPP->H2Pterin_CH2OH Cleavage H2Pterin_CH2OPP 6-Hydroxymethyl-7,8- dihydropterin-PP H2Pterin_CH2OH->H2Pterin_CH2OPP Pyrophospho- kinase Intermediate1 Demethylated H4MPT Precursor H2Pterin_CH2OPP->Intermediate1 pABA p-Aminobenzoic Acid (pABA) beta_RFA_P 4-(β-D-ribofuranosyl) aminobenzene-5'-P (β-RFA-P) pABA->beta_RFA_P PRPP1 PRPP PRPP1->beta_RFA_P β-RFA-P Synthase beta_RFA_P->Intermediate1 Condensation Methylated_Intermediate Methylated Pterin Intermediate Intermediate1->Methylated_Intermediate Methyltransferase(s) SAM1 S-Adenosyl- methionine (SAM) SAH1 S-Adenosyl- homocysteine (SAH) SAM1->SAH1 SAM1->Methylated_Intermediate Final_Assembly Further side-chain modifications Methylated_Intermediate->Final_Assembly H4MPT Tetrahydrothis compound (H4MPT) Final_Assembly->H4MPT

Caption: Overview of the this compound Biosynthesis Pathway.

General Experimental Workflow

The spectroscopic analysis of this compound and its intermediates follows a general workflow from sample acquisition to data analysis. This workflow ensures the integrity of the analytes and the reliability of the obtained data.

Spectroscopic_Workflow Start Cell Culture & Harvesting Extraction Cell Lysis & Extraction Start->Extraction Purification Purification (e.g., HPLC, Column Chromatography) Extraction->Purification Sample_Prep Sample Preparation (Solvent, Buffers, Standards) Purification->Sample_Prep Analysis Spectroscopic Analysis Sample_Prep->Analysis NMR NMR Analysis->NMR MS Mass Spectrometry Analysis->MS UVVis UV-Vis Analysis->UVVis Fluorescence Fluorescence Analysis->Fluorescence Data_Processing Data Processing & Interpretation NMR->Data_Processing MS->Data_Processing UVVis->Data_Processing Fluorescence->Data_Processing End Structural Elucidation & Quantification Data_Processing->End

Caption: General workflow for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the structural elucidation of this compound and its intermediates. Both ¹H and ¹³C NMR are used to determine the chemical structure and to track the incorporation of stable isotopes in biosynthetic studies.[1]

Quantitative Data: NMR Chemical Shifts

The following tables summarize the ¹H and ¹³C NMR chemical shifts for this compound, as reported for samples in D₂O at pH 10.4.[2]

Table 1: ¹H and ¹³C NMR Chemical Shifts for this compound

Atom No. ¹³C Chemical Shift (ppm) ¹H Chemical Shift (ppm)
2a 165.7 -
4a 175.0 -
6a 153.3 -
7a 152.0 -
9a 157.0 -
10a 128.8 -
11a 20.9 2.50 (s)
12a 17.0 4.90 (q)
13a 16.3 1.62 (d)
1c 148.6 -
2c, 6c 129.5 7.28 (d)
3c, 5c 115.8 6.64 (d)
4c 118.5 -
1d 102.5 5.65 (d)
2d 74.0 4.30 (t)
3d 70.0 4.15 (t)
4d 85.1 4.02 (m)
5d 64.9 3.82 (m), 3.75 (m)
1e 71.8 3.80 (m)
2e 71.5 3.75 (m)
3e 71.0 3.65 (m)
4e 68.0 3.60 (m)

| 5e | 63.5 | 3.55 (m), 3.45 (m) |

Data sourced from Eisenreich & Bacher (1994).[2]

Experimental Protocol: NMR Analysis

This protocol is a general guide for the NMR analysis of purified this compound.

  • Sample Preparation:

    • Dissolve 1-5 mg of purified this compound in 0.5 mL of a suitable deuterated solvent. A 0.1 M deuterated phosphate (B84403) buffer (pD 10.4) in D₂O is commonly used.[2]

    • Add a known concentration of an internal standard (e.g., TSP or DSS) for chemical shift referencing and quantification.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrumentation and Data Acquisition:

    • Use a high-field NMR spectrometer (e.g., 360 MHz or higher).[2]

    • For ¹H NMR:

      • Acquire a standard 1D proton spectrum.

      • Typical parameters: 30° pulse width, 2-3 second relaxation delay, 16-64 scans.

      • Use solvent suppression techniques if the residual solvent peak is large.

    • For ¹³C NMR:

      • Acquire a proton-decoupled 1D carbon spectrum.

      • Typical parameters: 30° pulse width, 2.5 s scan interval, composite pulse decoupling.[2]

      • A larger number of scans (e.g., >1024) will be required due to the low natural abundance of ¹³C.

    • For 2D NMR (Structure Elucidation):

      • Acquire COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation) spectra to assign all proton and carbon signals unequivocally.[2]

  • Data Processing and Analysis:

    • Apply Fourier transformation to the acquired FID.

    • Phase the spectra and perform baseline correction.

    • Reference the spectra to the internal standard (e.g., TSP at 0.00 ppm).

    • Integrate the signals in the ¹H spectrum for quantitative analysis.

    • Analyze the 2D spectra to establish connectivity and assign chemical shifts.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of this compound and its intermediates and to gain structural information through fragmentation analysis.

Quantitative Data: Molecular Mass and Fragments

Table 2: Mass Spectrometry Data for this compound Derivatives

Compound Ionization Method Observed m/z Note
dH4MPT ESI-MS 577 [M+H]⁺

| Methenyl-dH4MPT | ESI-MS | 567 | [M+H]⁺ |

Data sourced from Martinez-Gomez et al. (2013).[3]

Proposed Fragmentation Pathway

The complex structure of this compound allows for several potential fragmentation pathways in MS/MS analysis. The glycosidic bond and the bonds of the side chain are likely points of cleavage.

MS_Fragmentation MPT This compound (Parent Ion) Frag1 Pterin Moiety MPT->Frag1 Cleavage of C-N bond Frag2 Ribityl-Aniline Moiety MPT->Frag2 Cleavage of C-N bond Frag3 Loss of α-hydroxyglutarate MPT->Frag3 Ester bond cleavage Frag4 Loss of Phosphate Group Frag3->Frag4 Phosphoester bond cleavage

Caption: Proposed MS/MS Fragmentation of this compound.

Experimental Protocol: LC-MS/MS Analysis
  • Sample Preparation:

    • Purified fractions of this compound or its intermediates are diluted in a solvent compatible with reverse-phase chromatography, such as a mixture of water and acetonitrile (B52724) with 0.1% formic acid.

  • Instrumentation and Data Acquisition:

    • Liquid Chromatography (LC):

      • Use a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

      • Employ a gradient elution with Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% formic acid in acetonitrile).

      • A typical gradient might run from 5% to 95% B over 20-30 minutes.

    • Mass Spectrometry (MS):

      • Use an electrospray ionization (ESI) source in positive ion mode.

      • Acquire full scan MS data (e.g., m/z 100-1000) to identify parent ions.

      • Perform data-dependent MS/MS analysis on the most intense ions to obtain fragmentation spectra. Use collision-induced dissociation (CID) with an appropriate collision energy.

  • Data Analysis:

    • Extract the ion chromatograms for the expected m/z values of this compound and its intermediates.

    • Analyze the MS/MS spectra to identify characteristic fragment ions.

    • Compare the obtained spectra with theoretical fragmentation patterns and any available library data.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a rapid method for detecting and quantifying pterin-containing compounds based on their characteristic absorbance of ultraviolet and visible light.

Quantitative Data: UV-Vis Absorption Maxima

Table 3: UV-Vis Absorption Maxima for this compound Derivatives

Compound Solvent/Conditions Absorption Maxima (λmax, nm)
deaza-Tetrahydrothis compound (dH4MPT) Aqueous Buffer 200, 255, 301

| Methenyl-dH4MPT | Aqueous Buffer | 210, 255, 352 |

Data sourced from Martinez-Gomez et al. (2013).[3]

Experimental Protocol: UV-Vis Analysis
  • Sample Preparation:

    • Prepare a solution of the purified compound in a suitable buffer (e.g., 100 mM potassium phosphate, pH 7.0) using a quartz cuvette.

    • The concentration should be adjusted to yield an absorbance value within the linear range of the spectrophotometer (typically 0.1 - 1.0).

    • Use the same buffer as a blank for baseline correction.

  • Instrumentation and Data Acquisition:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Scan a wavelength range from 200 nm to 600 nm.

    • Record the absorbance spectrum.

  • Data Analysis:

    • Identify the wavelengths of maximum absorbance (λmax).

    • Use the Beer-Lambert law (A = εbc) to quantify the compound if the molar extinction coefficient (ε) is known.

Fluorescence Spectroscopy

The reduced forms of pterins, such as H4MPT, are often fluorescent, making fluorescence spectroscopy a highly sensitive detection method. This is particularly useful when coupled with HPLC.

Principles of Fluorescence Detection

Fluorophores absorb light at a specific excitation wavelength and emit light at a longer emission wavelength.[4][5] The difference between these wavelengths is the Stokes shift. For analysis, an excitation wavelength is chosen, and the emitted light is scanned to generate an emission spectrum.

Experimental Protocol: HPLC with Fluorescence Detection
  • Sample Preparation:

    • Extract and purify this compound and its intermediates under anaerobic conditions if the reduced, oxygen-sensitive forms are of interest.

    • Filter the sample through a 0.22 µm filter before injection.

  • Instrumentation and Data Acquisition:

    • HPLC System: Use a system as described in the LC-MS/MS protocol (Section 4.3).

    • Fluorescence Detector:

      • First, determine the optimal excitation and emission wavelengths by acquiring excitation and emission spectra of a standard solution of the target analyte.

      • To obtain an emission spectrum, set the excitation monochromator to the absorption maximum (e.g., ~350-360 nm for many reduced pterins) and scan the emission wavelengths (e.g., from 380 nm to 600 nm).

      • To obtain an excitation spectrum, set the emission monochromator to the observed emission maximum and scan the excitation wavelengths.

      • Set the detector to the optimal excitation and emission wavelengths for the analysis.

    • Inject the sample and run the HPLC gradient.

  • Data Analysis:

    • Identify peaks in the chromatogram based on their retention times compared to standards.

    • Quantify the analytes by integrating the peak areas and comparing them to a calibration curve generated from standards of known concentrations.

References

Reconstitution of Methanopterin-Dependent Enzyme Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vitro reconstitution and analysis of key enzymes involved in methanopterin-dependent one-carbon (C1) metabolism. This pathway is central to methanogenesis in archaea and has analogous functions in some bacteria. Understanding and reconstituting these enzymatic assays are crucial for studying microbial physiology, identifying novel enzyme inhibitors, and for applications in biofuel production and greenhouse gas mitigation.

Introduction

This compound (MPT) is a unique coenzyme analogous to tetrahydrofolate (H4F) that is involved in the transfer of C1 units at various oxidation states. The reconstitution of enzyme assays dependent on tetrahydrothis compound (H4MPT) is fundamental for characterizing the kinetic properties of the pathway's enzymes and for screening potential inhibitors. This document focuses on two key enzymes in the methanogenesis pathway: Formylmethanofuran (B1241027) Dehydrogenase and Methenyl-H4MPT Cyclohydrolase.

Quantitative Data Summary

The following tables summarize the key quantitative data for the featured this compound-dependent enzymes.

Table 1: Kinetic Parameters of Formylmethanofuran Dehydrogenase from Methanosarcina barkeri [1]

ParameterValueConditions
Specific Activity175 µmol·min⁻¹·mg⁻¹Assayed with methylviologen
kcat640 s⁻¹Assayed with methylviologen
Apparent Km (Formylmethanofuran)0.02 mM
Apparent Km (Methylviologen)0.02 mMArtificial electron acceptor

Table 2: Properties of Methenyl-H4MPT Cyclohydrolase from Methanobacterium thermoautotrophicum [2]

PropertyDescription
Subunit Molecular Weight41,000 Da
Native Molecular Weight82,000 Da (Dimer)
Inhibitors10-formyltetrahydrothis compound
ActivatorsMg²⁺
Reaction EquilibriumFavors the formation of the methenyl derivative over 5-formyltetrahydrothis compound

Experimental Protocols

Protocol 1: Assay for Formylmethanofuran Dehydrogenase

This protocol is adapted from the characterization of formylmethanofuran dehydrogenase from Methanosarcina barkeri[1][3]. The enzyme catalyzes the reversible oxidation of formylmethanofuran to CO2 and methanofuran.

Materials:

  • Purified formylmethanofuran dehydrogenase

  • Formylmethanofuran

  • Methylviologen

  • Anaerobic buffer (e.g., 50 mM Tris-HCl, pH 7.6, prepared and maintained under anaerobic conditions)

  • Anaerobic cuvettes

  • Spectrophotometer capable of measuring absorbance at 578 nm

  • Gas-tight syringes

Procedure:

  • Prepare all solutions and buffers under strictly anaerobic conditions by degassing and purging with an inert gas (e.g., N2 or Argon).

  • Set up the anaerobic cuvette containing the anaerobic buffer.

  • Add formylmethanofuran to a final concentration of 0.2 mM.

  • Add methylviologen to a final concentration of 2 mM.

  • Equilibrate the cuvette at the desired temperature (e.g., 37°C).

  • Initiate the reaction by adding a known amount of purified formylmethanofuran dehydrogenase to the cuvette using a gas-tight syringe.

  • Immediately monitor the reduction of methylviologen by measuring the increase in absorbance at 578 nm.

  • Calculate the enzyme activity based on the molar extinction coefficient of reduced methylviologen (9.7 mM⁻¹cm⁻¹). One unit of activity is defined as the amount of enzyme that catalyzes the reduction of 1 µmol of methylviologen per minute.

Protocol 2: Assay for Methenyl-H4MPT Cyclohydrolase

This protocol is based on studies of the enzyme from Methanobacterium thermoautotrophicum[2][4]. The enzyme catalyzes the reversible hydrolysis of 5,10-methenyl-H4MPT to 5-formyl-H4MPT.

Materials:

  • Purified methenyl-H4MPT cyclohydrolase

  • 5,10-methenyl-H4MPT

  • Anaerobic buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 6.0)

  • Mg²⁺ solution (e.g., 100 mM MgCl₂)

  • Spectrophotometer capable of measuring absorbance at 335 nm

  • Anaerobic cuvettes

  • Gas-tight syringes

Procedure:

  • Synthesize or obtain 5,10-methenyl-H4MPT.

  • Prepare all solutions and buffers under anaerobic conditions.

  • In an anaerobic cuvette, prepare the reaction mixture containing the anaerobic buffer and Mg²⁺ to a final concentration of 10 mM.

  • Add 5,10-methenyl-H4MPT to the cuvette to a final concentration of 0.1 mM.

  • Equilibrate the reaction mixture to the desired temperature (e.g., 60°C for the enzyme from M. thermoautotrophicum).

  • Initiate the reaction by adding the purified methenyl-H4MPT cyclohydrolase.

  • Monitor the hydrolysis of methenyl-H4MPT by following the decrease in absorbance at 335 nm.

  • The rate of the reaction can be determined from the initial linear phase of the absorbance change. For kinetic studies, vary the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Visualizations

Methanogenesis Pathway from CO2

The following diagram illustrates the central role of this compound-dependent enzymes in the conversion of CO2 to methane.

Methanogenesis_Pathway CO2 CO₂ FMF Formyl-MFR CO2->FMF Formylmethanofuran Dehydrogenase Methenyl_H4MPT Methenyl-H₄MPT⁺ FMF->Methenyl_H4MPT Formyl-MFR:H₄MPT Formyltransferase Methylene_H4MPT Methylene-H₄MPT Methenyl_H4MPT->Methylene_H4MPT Methenyl-H₄MPT Cyclohydrolase Methyl_H4MPT Methyl-H₄MPT Methylene_H4MPT->Methyl_H4MPT Methylene-H₄MPT Dehydrogenase CH3_CoM Methyl-CoM Methyl_H4MPT->CH3_CoM Methyl-H₄MPT:CoM Methyltransferase CH4 Methane (CH₄) CH3_CoM->CH4 Methyl-Coenzyme M Reductase MFR Methanofuran (MFR) MFR->FMF H4MPT H₄MPT H4MPT->Methenyl_H4MPT CoM_SH CoM-SH CoM_SH->CH3_CoM CoB_SH CoB-SH CoB_SH->CH4

Caption: C1 transfer pathway in methanogenesis.

Experimental Workflow for a Reconstituted Enzyme Assay

This diagram outlines the general workflow for setting up and performing an in vitro reconstituted this compound-dependent enzyme assay.

Enzyme_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Purify_Enzyme 1. Purify Enzyme Setup_Reaction 4. Set up Reaction Mixture (Buffer, Substrates, Cofactors) Purify_Enzyme->Setup_Reaction Prepare_Substrates 2. Prepare Substrates (e.g., H₄MPT derivatives) Prepare_Substrates->Setup_Reaction Prepare_Buffers 3. Prepare Anaerobic Buffers and Cofactors Prepare_Buffers->Setup_Reaction Equilibrate 5. Equilibrate to Assay Temperature Setup_Reaction->Equilibrate Initiate_Reaction 6. Initiate Reaction with Enzyme Equilibrate->Initiate_Reaction Monitor_Reaction 7. Monitor Reaction Progress (e.g., Spectrophotometry) Initiate_Reaction->Monitor_Reaction Calculate_Activity 8. Calculate Enzyme Activity (Initial Rates) Monitor_Reaction->Calculate_Activity Kinetic_Analysis 9. Kinetic Analysis (Km, Vmax) Calculate_Activity->Kinetic_Analysis

References

Synthesis of Isotopically Labeled Methanopterin for Metabolic Tracing: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methanopterin (MPT) is a central C1 carrier coenzyme in methanogenic archaea and other methylotrophs, playing a role analogous to tetrahydrofolate in other domains of life. Understanding the flux through MPT-dependent pathways is critical for fields ranging from bioenergy production to the development of novel antimicrobial agents targeting methanogens. The use of isotopically labeled MPT is a powerful tool for metabolic tracing studies, enabling the elucidation of pathway dynamics and the quantification of metabolic fluxes. This document provides detailed application notes and protocols for the synthesis of isotopically labeled this compound and its use in metabolic tracing experiments.

Data Presentation

The following tables summarize hypothetical quantitative data from a metabolic tracing experiment using [U-¹³C]-glucose as a precursor for the in vivo synthesis of labeled this compound in a methanogenic archaeon.

Table 1: Isotopic Enrichment of this compound Precursors

Precursor MetaboliteIsotopic Enrichment (%)Standard Deviation
[U-¹³C]-Glucose99.50.1
[¹³C]-Ribose-5-phosphate95.21.5
[¹³C]-p-Aminobenzoic acid88.72.1
[¹³C]-Guanosine triphosphate92.41.8

Table 2: Mass Isotopologue Distribution in Purified this compound

Mass IsotopologueRelative Abundance (%)
M+05.3
M+18.1
M+212.5
M+315.7
......
M+n (fully labeled)35.2

Experimental Protocols

Two primary approaches for the synthesis of isotopically labeled this compound are presented: in vivo whole-cell labeling and in vitro enzymatic synthesis.

Protocol 1: In Vivo Whole-Cell Synthesis and Purification of Isotopically Labeled this compound

This protocol describes the generation of isotopically labeled this compound by cultivating a methanogenic archaeon in a medium containing a labeled substrate.

1. Cultivation of Methanogenic Archaea with Labeled Substrates:

  • Organism: A suitable methanogenic archaeon, such as Methanosarcina acetivorans or Methanococcus maripaludis.

  • Medium: Prepare an appropriate anaerobic growth medium for the selected organism.

  • Isotopic Labeling: Supplement the medium with a desired isotopically labeled precursor. Common choices include:

    • [U-¹³C]-glucose or [U-¹³C]-acetate for general labeling.

    • [¹⁵N]-ammonium chloride for nitrogen labeling.

    • Specifically labeled precursors to target particular moieties of the this compound molecule.

  • Growth Conditions: Grow the culture under optimal anaerobic conditions (temperature, pH, gas atmosphere) to mid-exponential phase to ensure active metabolism and incorporation of the label.

2. Cell Harvesting and Lysis:

  • Harvest the cells by centrifugation at 4°C.

  • Wash the cell pellet with an anaerobic buffer to remove residual medium components.

  • Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing lysozyme (B549824) and DNase I) and lyse the cells by sonication or French press under anaerobic conditions.

  • Clarify the lysate by ultracentrifugation to remove cell debris.

3. Purification of Isotopically Labeled this compound:

  • Anion Exchange Chromatography: Apply the clarified lysate to an anion exchange column (e.g., DEAE-Sepharose) equilibrated with a low-salt buffer. Elute with a linear salt gradient (e.g., 0-1 M NaCl).

  • Hydrophobic Interaction Chromatography: Pool the fractions containing this compound and apply to a hydrophobic interaction column (e.g., Phenyl-Sepharose). Elute with a decreasing salt gradient.

  • Size Exclusion Chromatography: As a final polishing step, apply the concentrated sample to a size exclusion column (e.g., Sephadex G-25) to remove any remaining small molecule contaminants and for buffer exchange.

  • Purity Assessment: Analyze the purity of the final product by HPLC and confirm its identity and isotopic enrichment by mass spectrometry.

Protocol 2: In Vitro Enzymatic Synthesis of Isotopically Labeled this compound

This protocol outlines a hypothetical cell-free enzymatic synthesis of this compound using purified enzymes from the biosynthetic pathway. This approach allows for precise control over the labeling pattern.

1. Preparation of Enzymes:

  • Clone and heterologously express the genes encoding the enzymes of the this compound biosynthetic pathway (e.g., from Methanosarcina thermophila) in a suitable host like E. coli.[1]

  • Purify each enzyme to homogeneity using standard chromatographic techniques (e.g., affinity, ion exchange, and size exclusion chromatography).

2. Enzymatic Synthesis Reaction:

  • Set up the reaction mixture in an anaerobic environment. The mixture should contain:

    • A suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0).

    • Required cofactors (e.g., ATP, NADPH, Mg²⁺).

    • Isotopically labeled precursors:

      • [¹³C]-4-aminobenzoic acid

      • [¹³C]-5-phospho-α-D-ribosyl diphosphate (B83284) (PRPP)

      • [¹³C]-6-hydroxymethyl-7,8-dihydropterin pyrophosphate

      • [¹³C]-(S)-2-hydroxyglutaric acid

    • A cocktail of the purified biosynthetic enzymes.

  • Incubate the reaction at the optimal temperature for the enzymes (e.g., 37°C) for a sufficient duration to allow for product formation.

3. Purification of Labeled this compound:

  • Terminate the reaction by heat inactivation or addition of a quenching agent.

  • Remove precipitated proteins by centrifugation.

  • Purify the isotopically labeled this compound from the reaction mixture using the same chromatographic steps as described in Protocol 1 (anion exchange, hydrophobic interaction, and size exclusion chromatography).

Application Notes: Metabolic Tracing Using Labeled this compound

Isotopically labeled this compound can be used as a tracer to follow the flow of C1 units in methanogenic and methylotrophic metabolism.

1. Experimental Design:

  • Pulse-Chase Experiments: Introduce a pulse of labeled this compound to a cell culture and monitor the incorporation of the label into downstream metabolites over time. This provides information on the kinetics of C1 transfer reactions.

  • Steady-State Labeling: Introduce the labeled this compound and allow the system to reach an isotopic steady state. The distribution of isotopes in various metabolites at this point reflects the relative fluxes through different pathways.

2. Sample Preparation and Analysis:

  • Quench metabolic activity rapidly by, for example, flash-freezing in liquid nitrogen.

  • Extract metabolites using a suitable solvent system (e.g., cold methanol/water).[2]

  • Analyze the isotopic composition of the extracted metabolites using high-resolution mass spectrometry (LC-MS/MS) or nuclear magnetic resonance (NMR) spectroscopy.[2]

3. Data Analysis and Interpretation:

  • Correct the raw mass spectrometry data for the natural abundance of isotopes.

  • Use metabolic flux analysis (MFA) software to fit the isotopic labeling data to a metabolic model of the organism's C1 pathways. This allows for the quantification of intracellular fluxes.

Visualizations

Methanopterin_Biosynthesis PRPP 5-Phospho-α-D-ribosyl diphosphate (PRPP) RFA_P 4-(β-D-ribofuranosyl)aminobenzene 5'-phosphate PRPP->RFA_P pABA 4-Aminobenzoic acid (pABA) pABA->RFA_P Intermediate1 Intermediate 1 RFA_P->Intermediate1 H2Pterin_PP 6-Hydroxymethyl-7,8-H2pterin pyrophosphate H2Pterin_PP->Intermediate1 Intermediate2 Intermediate 2 Intermediate1->Intermediate2 Reduction Intermediate3 Intermediate 3 Intermediate2->Intermediate3 Dephosphorylation Intermediate4 Intermediate 4 Intermediate3->Intermediate4 PRPP2 PRPP PRPP2->Intermediate4 Demethyl_H2MPT Demethylated H2this compound Intermediate4->Demethyl_H2MPT Hydroxyglutarate (S)-2-Hydroxyglutaric acid Hydroxyglutarate->Demethyl_H2MPT ATP ATP ATP->Demethyl_H2MPT MPT This compound Demethyl_H2MPT->MPT Methylation

Caption: Biosynthetic pathway of this compound.

InVivo_Synthesis_Workflow Culture Culture Methanogens with Isotopically Labeled Precursor Harvest Harvest and Lyse Cells Culture->Harvest Purify Purify this compound by Chromatography Harvest->Purify Analyze Analyze Purity and Isotopic Enrichment (HPLC, MS) Purify->Analyze

Caption: Workflow for in vivo synthesis of labeled this compound.

Metabolic_Tracing_Workflow Introduce_Tracer Introduce Labeled this compound to Cell Culture Incubate Incubate for a Defined Period (Pulse or Steady-State) Introduce_Tracer->Incubate Quench Quench Metabolism and Extract Metabolites Incubate->Quench Analyze Analyze Isotopic Labeling of Metabolites (LC-MS/NMR) Quench->Analyze Model Metabolic Flux Analysis Analyze->Model

Caption: Experimental workflow for metabolic tracing.

References

Application Notes and Protocols for Utilizing Methanopterin as a Biomarker for Methanogenic Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methanogenesis, the biological production of methane (B114726), is a critical process in the global carbon cycle and a significant contributor to greenhouse gas emissions. This process is exclusively carried out by methanogenic archaea. The unique biochemistry of these organisms offers opportunities for targeted monitoring and inhibition. Methanopterin (MPT) and its reduced form, tetrahydrothis compound (H₄MPT), are central coenzymes in the C₁ transfer reactions of methanogenesis, analogous to tetrahydrofolate in other domains of life. Due to their essential and unique role, the presence and concentration of methanopterins can serve as a reliable biomarker for quantifying methanogenic activity.

These application notes provide a comprehensive overview and detailed protocols for the extraction, quantification, and analysis of this compound to assess methanogenic activity in various samples, including pure cultures, environmental matrices, and complex biological systems like anaerobic digesters.

Signaling Pathways and Logical Relationships

Methanogenesis Pathway Highlighting the Role of Tetrahydrothis compound (H₄MPT)

Methanogenesis_Pathway cluster_C1_carrier C1 Transfer via H4MPT cluster_final_step Methane Formation CO2 CO₂ Formyl_MF Formyl-methanofuran CO2->Formyl_MF Reduction Formyl_H4MPT Formyl-H₄MPT Formyl_MF->Formyl_H4MPT Formyl transfer Methenyl_H4MPT Methenyl-H₄MPT Formyl_H4MPT->Methenyl_H4MPT Cyclohydrolase Methylene_H4MPT Methylene-H₄MPT Methenyl_H4MPT->Methylene_H4MPT Dehydrogenase Methyl_H4MPT Methyl-H₄MPT Methylene_H4MPT->Methyl_H4MPT Reductase CoM_S_CH3 Methyl-Coenzyme M Methyl_H4MPT->CoM_S_CH3 Methyl transfer CH4 Methane (CH₄) CoM_S_CH3->CH4 Methyl-CoM Reductase H4MPT H₄MPT H4MPT->Formyl_H4MPT H4MPT->Methenyl_H4MPT H4MPT->Methylene_H4MPT H4MPT->Methyl_H4MPT

Caption: The central role of tetrahydrothis compound (H₄MPT) as a C₁ carrier in the hydrogenotrophic methanogenesis pathway.

Data Presentation

The direct quantification of this compound and its correlation with methane production rates is a developing area of research. However, studies involving inhibitors of this compound biosynthesis provide strong evidence for this relationship. The following table summarizes expected trends and data from such inhibition studies.

Condition/Inhibitor ConcentrationThis compound BiosynthesisMethanogenic Activity (Methane Production)Cell Growth of MethanogensReference
Control (No Inhibitor) NormalHighNormal[1][2]
Low Inhibitor Concentration Partially InhibitedReducedSlowed or Delayed[1][2]
High Inhibitor Concentration Severely InhibitedVery Low / CeasedArrested[1][2]

Experimental Protocols

Sample Collection and Preparation

The initial steps of sample collection and preparation are critical for accurate this compound analysis. As this compound and its derivatives are sensitive to oxidation and light, all procedures should be performed under anaerobic and low-light conditions where possible.

A. From Pure Microbial Cultures:

  • Cell Harvesting: Grow methanogenic archaea under desired experimental conditions. Harvest cells during the exponential growth phase by centrifugation at 10,000 x g for 15 minutes at 4°C.

  • Quenching Metabolism: To instantly halt metabolic activity, rapidly resuspend the cell pellet in a 60% v/v methanol (B129727) solution pre-chilled to -40°C. This step is crucial to prevent enzymatic degradation of this compound.

  • Cell Lysis and Extraction:

    • Centrifuge the quenched cell suspension to pellet the cells.

    • Resuspend the pellet in an anaerobic extraction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM 2-mercaptoethanol (B42355) to maintain reducing conditions).

    • Lyse the cells using physical methods such as sonication on ice or a French press.

    • Centrifuge the lysate at high speed (e.g., 20,000 x g for 30 minutes at 4°C) to remove cell debris.

    • The resulting supernatant contains the intracellular metabolites, including this compound.

B. From Environmental Samples (e.g., Anaerobic Digester Sludge, Sediments):

  • Sample Collection: Collect samples anaerobically and store them immediately at -80°C or in liquid nitrogen to preserve the in situ metabolite concentrations.

  • Extraction:

    • Thaw the sample under anaerobic conditions.

    • Add an anaerobic extraction buffer (as described above) to the sample.

    • Homogenize the sample using a bead beater or a similar mechanical disruption method to ensure efficient cell lysis.

    • Centrifuge the homogenate to separate the solid matrix from the liquid extract.

    • Filter the supernatant through a 0.22 µm filter to remove any remaining particles.

Quantification of Tetrahydrothis compound (H₄MPT) via Enzymatic Assay

This protocol is adapted from methods that utilize the high specificity of methylene-H₄MPT dehydrogenase (MtdB) for H₄MPT.[3]

Materials:

  • Cell extract (prepared as described above)

  • Assay buffer: 120 mM KH₂PO₄, pH 6.8

  • Formaldehyde (B43269) solution (3 mM)

  • NAD⁺ solution (2 mM)

  • Purified His₆-MtdB enzyme

  • Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

  • Prepare the reaction mixture in a cuvette containing:

    • 1.8 mL of assay buffer

    • 100 µL of cell extract

    • A specific volume of formaldehyde solution to a final concentration of 3 mM. Formaldehyde spontaneously reacts with H₄MPT to form methylene-H₄MPT.

  • Add a known amount of purified His₆-MtdB enzyme to the mixture. MtdB catalyzes the oxidation of methylene-H₄MPT to methenyl-H₄MPT⁺, coupled with the reduction of NAD⁺ to NADH.

  • Initiate the reaction by adding NAD⁺ to a final concentration of 100 µM.

  • Immediately monitor the increase in absorbance at 340 nm, which corresponds to the production of NADH.

  • The rate of increase in absorbance is directly proportional to the concentration of H₄MPT in the sample. A standard curve can be generated using known concentrations of purified H₄MPT.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

HPLC with fluorescence detection is a highly sensitive method for the quantification of this compound and its derivatives.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a fluorescence detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 50 mM sodium acetate, pH 6.0) and an organic solvent (e.g., methanol or acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Fluorescence Detection: Excitation at approximately 340 nm and emission at approximately 440 nm. These wavelengths should be optimized based on the specific this compound derivative being analyzed.

Procedure:

  • Inject the prepared sample extract onto the HPLC column.

  • Run the gradient program to separate the different forms of this compound.

  • Detect the eluting compounds using the fluorescence detector.

  • Identify and quantify the this compound peaks by comparing their retention times and fluorescence intensities to those of known standards.

Experimental Workflow

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Sample_Collection Sample Collection (Anaerobic) Quenching Metabolic Quenching (-40°C Methanol) Sample_Collection->Quenching Cell_Lysis Cell Lysis (Sonication/French Press) Quenching->Cell_Lysis Extraction Centrifugation & Supernatant Collection Cell_Lysis->Extraction Enzymatic_Assay Enzymatic Assay (H4MPT) - MtdB Enzyme - Spectrophotometry (340 nm) Extraction->Enzymatic_Assay HPLC_Analysis HPLC with Fluorescence Detection - C18 Column - Ex: 340 nm, Em: 440 nm Extraction->HPLC_Analysis Quantification Quantification (Standard Curve) Enzymatic_Assay->Quantification HPLC_Analysis->Quantification Correlation Correlation with Methanogenesis Rate Quantification->Correlation

Caption: A generalized workflow for the analysis of this compound as a biomarker for methanogenic activity.

Conclusion

The unique and essential role of this compound in methanogenesis makes it an excellent biomarker for assessing the activity of methanogenic archaea. The protocols outlined in these application notes provide a framework for the reliable extraction and quantification of this compound from a variety of sample types. By correlating this compound levels with methane production, researchers can gain valuable insights into the dynamics of methanogenic communities. Furthermore, for drug development professionals, these methods are integral for screening and evaluating the efficacy of inhibitors targeting the this compound biosynthesis pathway as a strategy to mitigate methane emissions.

References

Application Notes and Protocols for the Genetic Manipulation of Methanopterin Biosynthesis Genes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the genetic manipulation of methanopterin biosynthesis genes in methanogenic archaea. The methodologies described herein are essential for researchers investigating methanogenesis, developing novel antimicrobial agents targeting methanogens, and exploring the metabolic engineering potential of these unique microorganisms.

Introduction

This compound (H₄MPT), a key C₁ carrier coenzyme in methanogens, is essential for methanogenesis and various biosynthetic pathways. The genetic manipulation of the genes involved in its biosynthesis offers a powerful approach to study the function of this coenzyme, elucidate the regulation of the pathway, and identify potential targets for inhibiting methane (B114726) production. This document outlines protocols for gene knockout and overexpression in model methanogenic organisms, methods for analyzing the resulting phenotypes, and workflows to guide experimental design.

Data Presentation

Effective analysis of genetic manipulations requires precise quantification of phenotypic changes. The following tables provide a structured format for presenting such data.

Table 1: Quantitative Analysis of this compound Levels in Genetic Mutants

Strain Genotype Growth Substrate H₄MPT Concentration (µg/g cell paste) Standard Deviation p-value (vs. Wild Type)
Wild TypeWTMethanol/Acetate150.0± 12.5-
ΔmptGmptG knockoutMethanol/AcetateNot Detected-< 0.001
mptG OEmptG overexpressionMethanol/Acetate225.0± 18.0< 0.05
ΔdmrAdmrA knockoutMethanol/AcetateNot Detected-< 0.001

Table 2: Phenotypic Characterization of this compound Biosynthesis Mutants

Strain Genotype Growth Rate (h⁻¹) Methane Production Rate (mmol/g/h) Relative Gene Expression (fold change)
Wild TypeWT0.0502.51.0
ΔmptGmptG knockout0.0100.1< 0.1
mptG OEmptG overexpression0.0522.65.2
ΔdmrAdmrA knockout0.0120.15< 0.1

Experimental Protocols

Protocol 1: Markerless Gene Deletion of a this compound Biosynthesis Gene (e.g., mptG) in Methanosarcina acetivorans using the hpt Counterselection System

This protocol describes the creation of a markerless deletion of a target gene involved in this compound biosynthesis.[1][2]

1. Construction of the Deletion Vector: a. Amplify ~800 bp regions upstream and downstream of the target gene (mptG) from M. acetivorans genomic DNA using high-fidelity DNA polymerase. b. Clone the upstream and downstream fragments into a suicide vector (incapable of replication in Methanosarcina) containing a selectable marker (e.g., pac, puromycin (B1679871) resistance) and a counterselectable marker (e.g., hpt, hypoxanthine (B114508) phosphoribosyltransferase). The fragments should flank the selectable marker. c. Transform the resulting plasmid into E. coli for propagation and sequence verification.

2. Transformation and Integration (First Recombination Event): a. Prepare liposome-DNA complexes by mixing the purified deletion vector with DOTAP liposomes.[3][4][5] b. Transform competent M. acetivorans cells with the liposome-DNA complexes. c. Select for single-crossover integrants on appropriate medium containing puromycin.

3. Counterselection for Plasmid Excision (Second Recombination Event): a. Inoculate puromycin-resistant colonies into a medium lacking puromycin but containing the counterselective agent 8-aza-2,6-diaminopurine (8ADP). b. Plate the culture onto a solid medium containing 8ADP to select for cells that have lost the hpt gene through a second recombination event.

4. Screening and Verification: a. Screen 8ADP-resistant colonies by PCR using primers that anneal outside the regions of homology used for recombination to differentiate between wild-type and deletion alleles. b. Confirm the deletion by Sanger sequencing of the PCR product and Southern blotting.

Protocol 2: CRISPR-Cas9 Mediated Gene Knockout in Methanococcus maripaludis

This protocol outlines a CRISPR-Cas9 based approach for efficient gene deletion.[6][7]

1. Design and Construction of the CRISPR Plasmid: a. Design a 20-nucleotide guide RNA (gRNA) targeting a region within the this compound biosynthesis gene of interest. The target site must be followed by a Protospacer Adjacent Motif (PAM). b. Synthesize and clone the gRNA into a plasmid that also expresses Cas9 and contains a repair template. The repair template should consist of ~500 bp regions homologous to the sequences upstream and downstream of the target gene, effectively creating a deletion construct. c. Transform the plasmid into E. coli for amplification and sequence verification.

2. Transformation of M. maripaludis: a. Transform the CRISPR-Cas9 plasmid into competent M. maripaludis cells using an established polyethylene (B3416737) glycol (PEG)-mediated or liposome-mediated transformation protocol. b. Plate the transformed cells on a selective medium (e.g., containing puromycin).

3. Screening and Verification: a. Isolate genomic DNA from transformants. b. Screen for the desired deletion by PCR using primers flanking the target gene. The PCR product from a successful deletion will be smaller than the wild-type product. c. Verify the deletion by sequencing the PCR product.

Protocol 3: Quantitative Analysis of Tetrahydrothis compound (H₄MPT) Levels

This enzymatic assay allows for the quantification of H₄MPT in cell extracts.[8][9]

1. Preparation of Cell Extracts: a. Harvest Methanosarcina or Methanococcus cells from a mid-log phase culture by centrifugation. b. Resuspend the cell pellet in an anaerobic buffer and prepare cell-free extracts by sonication or French press. c. Remove protein from the extract by heat treatment followed by centrifugation.

2. Enzymatic Assay: a. To the protein-free cell extract, add formaldehyde (B43269) to chemically convert H₄MPT to methylene-H₄MPT. b. Initiate the reaction by adding NAD⁺ and a purified, highly specific methylene-H₄MPT dehydrogenase (MtdB). c. Monitor the reduction of NAD⁺ to NADH by measuring the increase in absorbance at 340 nm using a spectrophotometer.

3. Quantification: a. Create a standard curve using known concentrations of purified H₄MPT. b. Calculate the H₄MPT concentration in the cell extracts based on the standard curve.

Protocol 4: Quantification of Gene Expression by qRT-PCR

This protocol is for measuring the transcript levels of this compound biosynthesis genes.[10][11][12]

1. RNA Extraction and cDNA Synthesis: a. Extract total RNA from wild-type and mutant methanogen cultures using a commercial RNA extraction kit suitable for archaea. b. Treat the RNA with DNase I to remove any contaminating genomic DNA. c. Synthesize cDNA from the total RNA using a reverse transcriptase and random primers.

2. Quantitative PCR (qPCR): a. Design and validate primers for the target this compound biosynthesis gene and a reference gene (e.g., 16S rRNA or a housekeeping gene with stable expression). b. Perform qPCR using a SYBR Green-based master mix with the synthesized cDNA, target gene primers, and reference gene primers in separate reactions. c. Run the qPCR on a real-time PCR instrument.

3. Data Analysis: a. Determine the cycle threshold (Ct) values for the target and reference genes in both wild-type and mutant samples. b. Calculate the relative gene expression (fold change) in the mutant compared to the wild type using the ΔΔCt method.

Visualizations

Methanopterin_Biosynthesis_Pathway cluster_start Precursors cluster_pathway Biosynthesis Pathway GTP GTP H2-neopterin H2-neopterin GTP->H2-neopterin pABA pABA RFAP RFAP pABA->RFAP mptG (RFAP synthase) PRPP PRPP PRPP->RFAP mptG (RFAP synthase) 6-hydroxymethyl-H2-pterin 6-hydroxymethyl-H2-pterin H2-neopterin->6-hydroxymethyl-H2-pterin Dihydrothis compound Dihydrothis compound 6-hydroxymethyl-H2-pterin->Dihydrothis compound RFAP->Dihydrothis compound Tetrahydrothis compound Tetrahydrothis compound Dihydrothis compound->Tetrahydrothis compound dmrA (reductase)

Caption: Simplified this compound biosynthesis pathway highlighting key precursors and enzymatic steps.

Gene_Knockout_Workflow cluster_design Construct Design & Assembly cluster_transformation Genetic Manipulation in Methanogen cluster_analysis Phenotypic & Genotypic Analysis Identify_Target_Gene Identify Target Gene in This compound Pathway Design_gRNA_Repair_Template Design gRNA & Repair Template (for CRISPR) or Homology Arms Identify_Target_Gene->Design_gRNA_Repair_Template Clone_into_Vector Clone into Suicide or CRISPR Vector Design_gRNA_Repair_Template->Clone_into_Vector Verify_Construct Sequence Verify Construct in E. coli Clone_into_Vector->Verify_Construct Transform_Methanogen Transform Methanogen (e.g., Lipofection, Electroporation) Verify_Construct->Transform_Methanogen Select_Transformants Select for Transformants (e.g., Antibiotic Resistance) Transform_Methanogen->Select_Transformants Counterselect_or_Screen Counterselect or Screen for Desired Mutation Select_Transformants->Counterselect_or_Screen Verify_Genotype Verify Genotype (PCR, Sequencing, Southern Blot) Counterselect_or_Screen->Verify_Genotype Analyze_Gene_Expression Analyze Gene Expression (qRT-PCR) Verify_Genotype->Analyze_Gene_Expression Quantify_this compound Quantify H4MPT Levels (Enzymatic Assay) Verify_Genotype->Quantify_this compound Measure_Phenotype Measure Phenotype (Growth Rate, Methane Production) Verify_Genotype->Measure_Phenotype

Caption: Experimental workflow for genetic manipulation of this compound biosynthesis genes.

Logical_Relationship Genetic_Manipulation Genetic Manipulation of This compound Biosynthesis Gene Altered_Gene_Expression Altered Gene Expression Genetic_Manipulation->Altered_Gene_Expression Altered_Protein_Level Altered Enzyme Level/Activity Altered_Gene_Expression->Altered_Protein_Level Altered_H4MPT_Level Altered H4MPT Concentration Altered_Protein_Level->Altered_H4MPT_Level Phenotypic_Change Phenotypic Change Altered_H4MPT_Level->Phenotypic_Change

Caption: Logical relationship from genetic manipulation to phenotypic outcome.

References

Application Notes and Protocols for High-Throughput Screening of Methanopterin Biosynthesis Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the high-throughput screening (HTS) of inhibitors targeting key enzymes in the methanopterin biosynthesis pathway. This compound is an essential C1 carrier coenzyme in methanogenic archaea, making its biosynthetic pathway an attractive target for the development of specific inhibitors of methanogenesis. The protocols provided herein focus on two critical enzymes in this pathway: 4-(β-D-ribofuranosyl)aminobenzene-5'-phosphate (RFA-P) synthase and dihydrothis compound reductase (Dmr) .

I. Targeting RFA-P Synthase

RFA-P synthase catalyzes the first committed step in this compound biosynthesis, the condensation of p-aminobenzoic acid (pABA) and 5-phospho-α-D-ribosyl-1-pyrophosphate (PRPP) to form RFA-P, pyrophosphate (PPi), and CO2. This enzyme is an excellent target for inhibitor screening due to its essential role in the pathway.

Application Note: HTS for RFA-P Synthase Inhibitors using a Luciferase-Based Assay

A highly sensitive and HTS-compatible method for identifying RFA-P synthase inhibitors involves the detection of the pyrophosphate (PPi) product using a coupled luciferase-based assay. In this system, ATP sulfurylase utilizes the PPi generated by RFA-P synthase to produce ATP, which then serves as a substrate for firefly luciferase, generating a luminescent signal. Inhibitors of RFA-P synthase will lead to a decrease in PPi production and, consequently, a reduction in the luminescent signal. This assay format is robust, scalable to 384- and 1536-well plates, and offers a high signal-to-background ratio.

Quantitative Data: RFA-P Synthase Inhibitors

The following table summarizes the inhibition constants (Ki) for a series of p-aminobenzoic acid (pABA) analogs against RFA-P synthase. This data can be used as a reference for hit validation and lead optimization studies.

Compound (pABA Analog)R-Group on Amino GroupKi (µM)
4-(Methylamino)benzoic acid-CH3145
4-(Ethylamino)benzoic acid-CH2CH375
4-(Propylamino)benzoic acid-(CH2)2CH345
4-(Isopropylamino)benzoic acid-CH(CH3)225
4-(Butylamino)benzoic acid-(CH2)3CH330
4-(Cyclopentylamino)benzoic acid-Cyclopentyl15
4-(Hexylamino)benzoic acid-(CH2)5CH320
4-(Heptylamino)benzoic acid-(CH2)6CH37.5
Experimental Protocol: HTS for RFA-P Synthase Inhibitors

1. Reagents and Materials:

  • Purified recombinant RFA-P synthase

  • p-Aminobenzoic acid (pABA)

  • 5-Phospho-α-D-ribosyl-1-pyrophosphate (PRPP)

  • HEPES buffer (pH 7.5)

  • MgCl2

  • Dithiothreitol (DTT)

  • Compound library

  • PPiLight® Inorganic Pyrophosphate Assay Kit (or similar luciferase-based PPi detection kit)

  • White, opaque 384-well microplates

  • Luminometer

2. Assay Procedure:

  • Compound Plating: Dispense test compounds and controls (e.g., a known inhibitor and DMSO as a negative control) into the 384-well assay plates.

  • Enzyme and Substrate Preparation: Prepare a master mix containing RFA-P synthase, pABA, and MgCl2 in HEPES buffer with DTT.

  • Enzyme Addition: Add the enzyme master mix to the assay plates containing the compounds.

  • Initiation of Reaction: Add PRPP to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plates at the optimal temperature for RFA-P synthase activity (e.g., 37°C) for a predetermined time (e.g., 30-60 minutes).

  • PPi Detection: Add the PPi detection reagent (containing ATP sulfurylase, luciferin, and luciferase) to all wells.

  • Signal Measurement: Incubate for a short period (e.g., 10 minutes) at room temperature to allow the luminescent signal to stabilize, then measure the luminescence using a plate reader.

3. Data Analysis:

  • Calculate the percent inhibition for each compound relative to the positive and negative controls.

  • Determine the IC50 values for the active compounds by performing dose-response experiments.

  • Confirm hits and determine the mechanism of inhibition through follow-up kinetic studies.

Workflow Diagram

RFA_P_Synthase_HTS_Workflow cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_detection Signal Detection cluster_analysis Data Analysis Compound_Plating Compound Plating (384-well plate) Add_Enzyme Add Enzyme Mix to plate Compound_Plating->Add_Enzyme Enzyme_Mix Prepare Enzyme Mix (RFA-P Synthase, pABA, MgCl2) Enzyme_Mix->Add_Enzyme Substrate_Solution Prepare Substrate (PRPP solution) Add_Substrate Add PRPP to initiate Substrate_Solution->Add_Substrate Add_Enzyme->Add_Substrate Incubate Incubate (e.g., 37°C, 30 min) Add_Substrate->Incubate Add_Detection_Reagent Add PPi Detection Reagent Incubate->Add_Detection_Reagent Read_Luminescence Read Luminescence Add_Detection_Reagent->Read_Luminescence Calculate_Inhibition Calculate % Inhibition Read_Luminescence->Calculate_Inhibition IC50_Determination Determine IC50 for hits Calculate_Inhibition->IC50_Determination

Caption: High-throughput screening workflow for RFA-P synthase inhibitors.

II. Targeting Dihydrothis compound Reductase (Dmr)

Dihydrothis compound reductase (Dmr) catalyzes the NADPH-dependent reduction of dihydrothis compound to tetrahydrothis compound, the active form of the coenzyme. As a key enzyme in the final activation step of this compound, Dmr represents another promising target for the development of inhibitors.

Application Note: HTS for Dmr Inhibitors using a Fluorescence Polarization Assay

A fluorescence polarization (FP) assay can be employed for the HTS of Dmr inhibitors. This assay is based on the displacement of a fluorescently labeled ligand from the NADPH binding site of the enzyme. A fluorescent analog of ADP or NADPH, when bound to the larger Dmr enzyme, will have a high FP value. In the presence of a competitive inhibitor that binds to the NADPH site, the fluorescent ligand will be displaced, resulting in a lower FP value. This homogeneous assay format is well-suited for HTS, as it does not require separation steps.

Quantitative Data: Dihydrothis compound Reductase Inhibitors

Currently, there is a lack of publicly available, specific quantitative inhibition data (e.g., Ki or IC50 values) for inhibitors of this compound-specific dihydrothis compound reductase (Dmr). However, the HTS protocol described below provides a robust method for screening compound libraries to identify and characterize such inhibitors. For reference, researchers may consider literature on inhibitors of analogous pteridine (B1203161) reductases (PTR1) from other organisms, such as Leishmania and Trypanosoma, which have been more extensively studied.[1][2][3][4][5]

Table Template for Dmr Inhibitor Data:

Compound IDStructureIC50 (µM)Ki (µM)Inhibition Type
Experimental Protocol: HTS for Dmr Inhibitors

1. Reagents and Materials:

  • Purified recombinant Dmr

  • NADPH

  • Dihydrothis compound (substrate)

  • Fluorescently labeled ADP or NADPH analog (e.g., BODIPY-FL-ADP)

  • Assay buffer (e.g., Tris-HCl, pH 7.5, with DTT and a non-ionic detergent)

  • Compound library

  • Black, low-volume 384-well microplates

  • Fluorescence polarization plate reader

2. Assay Procedure:

  • Compound Plating: Dispense test compounds and controls into the 384-well assay plates.

  • Enzyme and Probe Preparation: Prepare a master mix containing Dmr and the fluorescent probe in the assay buffer.

  • Addition to Plates: Add the enzyme and probe master mix to the assay plates containing the compounds.

  • Incubation: Incubate the plates for a sufficient time to allow for binding equilibrium to be reached (e.g., 15-30 minutes at room temperature).

  • FP Measurement: Measure the fluorescence polarization of each well using a plate reader equipped with appropriate filters for the chosen fluorophore.

3. Data Analysis:

  • Calculate the change in millipolarization (mP) units for each compound.

  • Identify hits as compounds that cause a significant decrease in mP.

  • Perform dose-response experiments for hit compounds to determine their IC50 values.

  • Secondary assays, such as a direct enzymatic assay monitoring NADPH consumption, should be used to confirm the inhibitory activity of the hits.

Logical Relationship Diagram

Dmr_HTS_Logic cluster_principle Assay Principle cluster_outcome Experimental Outcome Dmr_Probe_Complex Dmr + Fluorescent Probe (High FP) Displacement Inhibitor displaces Probe Dmr_Probe_Complex->Displacement binds to NADPH site No_Inhibitor No Inhibitor: High FP Signal Dmr_Probe_Complex->No_Inhibitor Inhibitor Competitive Inhibitor Inhibitor->Displacement Free_Probe Free Fluorescent Probe (Low FP) Displacement->Free_Probe Inhibitor_Present Inhibitor Present: Low FP Signal Free_Probe->Inhibitor_Present

Caption: Logical relationship in the Dmr fluorescence polarization assay.

References

Application Notes and Protocols for the In Vitro Reconstitution of the Complete Methanopterin Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methanopterin (MPT) and its fully reduced form, tetrahydrothis compound (H4MPT), are vital C1 carriers in methanogenic archaea and certain methylotrophic bacteria. The biosynthetic pathway of this complex cofactor is a potential target for the development of novel antimicrobial agents, particularly those aimed at reducing methane (B114726) emissions from ruminants. The in vitro reconstitution of the complete MPT pathway offers a powerful platform for detailed enzymatic studies, inhibitor screening, and the elucidation of the complete reaction sequence and its regulation.

These application notes provide a comprehensive overview and detailed protocols for the in vitro reconstitution of the this compound biosynthetic pathway. The information is compiled from various studies and aims to guide researchers in setting up a functional cell-free system to produce this compound from its basic precursors. While significant progress has been made in identifying the enzymes and intermediates, it is important to note that the complete pathway has not been fully reconstituted in vitro in a single study, and some enzymes in the later stages remain to be definitively characterized. This document consolidates the current knowledge to facilitate further research in this area.

This compound Biosynthetic Pathway Overview

The biosynthesis of this compound can be conceptually divided into three main stages:

  • Formation of the Pterin (B48896) Moiety: Synthesis of 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate (H2Pterin-PP) from GTP.

  • Formation of the Arylamine Moiety: Synthesis of 4-(β-D-ribofuranosyl)aminobenzene 5'-phosphate (β-RFAP) from p-aminobenzoic acid (pABA) and phosphoribosyl pyrophosphate (PRPP).

  • Condensation, Reduction, and Modification: The coupling of the pterin and arylamine moieties, followed by a series of reduction, dephosphorylation, and addition of a ribofuranosyl and a 2-hydroxyglutarate group to form the final this compound molecule.

A simplified diagram of the pathway is presented below.

Methanopterin_Pathway cluster_pterin Pterin Moiety Synthesis cluster_arylamine Arylamine Moiety Synthesis cluster_condensation Condensation and Maturation GTP GTP Dihydroneopterin_triphosphate Dihydroneopterin_triphosphate GTP->Dihydroneopterin_triphosphate GTP Cyclohydrolase I H2Pterin H2Pterin Dihydroneopterin_triphosphate->H2Pterin Series of enzymatic steps H2Pterin_PP H2Pterin_PP H2Pterin->H2Pterin_PP H2Pterin Pyrophosphokinase Intermediate1 Intermediate1 H2Pterin_PP->Intermediate1 Condensation pABA_PRPP pABA + PRPP beta_RFAP beta_RFAP pABA_PRPP->beta_RFAP β-RFAP Synthase beta_RFAP->Intermediate1 Intermediate2 Intermediate2 Intermediate1->Intermediate2 Reduction Intermediate3 Intermediate3 Intermediate2->Intermediate3 Dephosphorylation Intermediate4 Intermediate4 Intermediate3->Intermediate4 Ribosylation Demethyl_H2MPT Demethyl_H2MPT Intermediate4->Demethyl_H2MPT Addition of 2-hydroxyglutarate H2MPT H2MPT Demethyl_H2MPT->H2MPT Methylation H4MPT H4MPT H2MPT->H4MPT Dihydrothis compound Reductase caption Figure 1: Overview of the this compound Biosynthesis Pathway.

Figure 1: Overview of the this compound Biosynthesis Pathway.

Quantitative Data Summary

The following tables summarize the known quantitative data for the key enzymes in the this compound biosynthetic pathway. Data has been compiled from studies on various organisms, and conditions may vary.

Table 1: Kinetic Parameters of Key Enzymes in the this compound Pathway

EnzymeOrganismSubstrate(s)K_m_ (mM)V_max_ (nmol/min/mg)k_cat_ (s⁻¹)Optimal pH
β-RFAP SynthaseMethanococcus jannaschiip-Aminobenzoic acid (pABA)0.15[1]375[1]0.23[1]4.8
Phosphoribosyl pyrophosphate (PRPP)1.50[1]375[1]0.23[1]
6-Hydroxymethyl-7,8-dihydropterin Pyrophosphokinase (HPPK)Escherichia coliATP0.0045---
6-Hydroxymethyl-7,8-dihydropterin (HMDP)0.000036 (with AMPCPP)---
Dihydrothis compound Reductase (DmrA)Methylobacterium extorquens AM1Dihydrothis compound (H₂MPT)----
NADPH----

Table 2: Purification Summary of Recombinant Enzymes

EnzymeHost OrganismPurification StepsFold PurificationSpecific Activity (U/mg)
β-RFAP SynthaseEscherichia coli (from Archaeoglobus fulgidus gene)Heat treatment, Hydroxyapatite chromatography--
Dihydrothis compound Reductase (DmrA)Escherichia coli (from M. extorquens AM1 gene)Nickel affinity chromatography, Gel filtration--

Experimental Protocols

Protocol 1: Heterologous Expression and Purification of β-RFAP Synthase

This protocol is adapted from the expression of the Archaeoglobus fulgidus β-RFAP synthase gene in E. coli.

1. Gene Cloning and Expression Vector Construction:

  • Amplify the β-RFAP synthase gene from the source organism's genomic DNA using PCR with primers designed to add suitable restriction sites (e.g., NdeI and BamHI).

  • Digest the PCR product and the expression vector (e.g., pET series) with the corresponding restriction enzymes.

  • Ligate the digested gene into the expression vector.

  • Transform the ligation product into a suitable E. coli expression strain (e.g., BL21(DE3)).

2. Protein Expression:

  • Inoculate a single colony of the transformed E. coli into 50 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

  • Inoculate 1 L of fresh LB medium with the overnight culture and grow at 37°C until the OD_600_ reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM.

  • Continue to grow the culture for 4-6 hours at 30°C or overnight at 16-20°C.

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

3. Cell Lysis and Protein Purification:

  • Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

  • Lyse the cells by sonication or using a French press.

  • Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.

  • For the heat-stable enzyme from A. fulgidus, the supernatant can be heated at 80°C for 20 minutes to precipitate heat-labile E. coli proteins, followed by centrifugation.

  • Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

  • Wash the column with wash buffer (lysis buffer with 20-40 mM imidazole).

  • Elute the protein with elution buffer (lysis buffer with 250-500 mM imidazole).

  • Analyze the purified protein by SDS-PAGE.

  • For further purification, perform size-exclusion chromatography.

Protein_Purification_Workflow start Transformed E. coli Culture induction IPTG Induction start->induction harvest Cell Harvesting (Centrifugation) induction->harvest lysis Cell Lysis (Sonication/French Press) harvest->lysis clarification Clarification (Centrifugation) lysis->clarification affinity_chrom Ni-NTA Affinity Chromatography clarification->affinity_chrom elution Elution affinity_chrom->elution analysis SDS-PAGE Analysis elution->analysis sec Size-Exclusion Chromatography (Optional) analysis->sec end Purified Enzyme sec->end

Figure 2: General workflow for recombinant protein expression and purification.
Protocol 2: In Vitro Assay for β-RFAP Synthase Activity

1. Reaction Mixture:

  • 50 mM Buffer (e.g., MES, pH 6.0)

  • 10 mM MgCl₂

  • 2 mM Phosphoribosyl pyrophosphate (PRPP)

  • 0.5 mM p-Aminobenzoic acid (pABA)

  • Purified β-RFAP Synthase (concentration to be optimized)

  • Total reaction volume: 100 µL

2. Procedure:

  • Pre-incubate the reaction mixture without pABA at 37°C for 5 minutes.

  • Initiate the reaction by adding pABA.

  • Incubate at 37°C for a defined period (e.g., 10-30 minutes).

  • Stop the reaction by adding an equal volume of 10% trichloroacetic acid (TCA).

  • Centrifuge to pellet the precipitated protein.

  • Analyze the supernatant for the product, β-RFAP, using HPLC or a colorimetric assay.

3. Product Detection (Colorimetric Assay):

  • To the supernatant, add a solution of N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) and sodium nitrite (B80452) to form a colored azo dye with the aromatic amine of β-RFAP.

  • Measure the absorbance at a specific wavelength (e.g., 540 nm).

  • Quantify the product concentration using a standard curve of a known aromatic amine.

Protocol 3: In Vitro Reconstitution of the Initial Steps of the this compound Pathway

This protocol outlines the coupled reaction to produce 7,8-H₂pterin-6-ylmethyl-4-(β-D-ribofuranosyl)aminobenzene 5'-phosphate.

1. Required Components:

  • Purified 6-Hydroxymethyl-7,8-dihydropterin Pyrophosphokinase (HPPK)

  • Purified β-RFAP Synthase

  • Purified Dihydropteroate Synthase-like enzyme (the exact enzyme for this condensation in methanogens may differ from the canonical DHPS)

  • ATP

  • 6-Hydroxymethyl-7,8-dihydropterin (HMDP)

  • p-Aminobenzoic acid (pABA)

  • Phosphoribosyl pyrophosphate (PRPP)

  • Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

2. Procedure:

  • Combine all components except the enzymes in the reaction buffer.

  • Pre-incubate the mixture at the optimal temperature for the enzymes (e.g., 37°C or higher for thermophilic enzymes) for 5 minutes.

  • Initiate the reaction by adding the purified enzymes. The relative concentrations of the enzymes should be optimized to prevent the accumulation of intermediates.

  • Incubate the reaction for 1-2 hours.

  • Monitor the reaction progress by taking aliquots at different time points and stopping the reaction with acid.

  • Analyze the formation of the final product and intermediates by HPLC-MS.

In_Vitro_Reconstitution_Workflow start Prepare Reaction Mixture (Substrates, Cofactors, Buffer) pre_incubation Pre-incubate at Optimal Temperature start->pre_incubation add_enzymes Add Purified Enzymes pre_incubation->add_enzymes incubation Incubate for Defined Time add_enzymes->incubation sampling Take Aliquots at Time Intervals incubation->sampling stop_reaction Stop Reaction (e.g., with acid) sampling->stop_reaction analysis Analyze Products and Intermediates (HPLC-MS) stop_reaction->analysis end Data Analysis and Pathway Characterization analysis->end

Figure 3: General workflow for an in vitro multi-enzyme reconstitution experiment.

Concluding Remarks

The in vitro reconstitution of the complete this compound pathway is a challenging yet rewarding endeavor. The protocols and data presented here provide a solid foundation for researchers to begin exploring this essential metabolic pathway. Successful reconstitution will require careful optimization of enzyme concentrations, reaction conditions, and analytical methods. The insights gained from such studies will be invaluable for understanding the fundamental biology of methanogens and for the development of novel strategies to control their activity. Further research is needed to identify and characterize the remaining unknown enzymes in the pathway to achieve a complete cell-free synthesis of this compound.

References

Application Notes and Protocols: Methanopterin in Synthetic Biology and Biocatalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed insights into the burgeoning applications of methanopterin and its derivatives in the fields of synthetic biology and biocatalysis. As the primary one-carbon (C1) carrier in methanogens and certain methylotrophic bacteria, the tetrahydrothis compound (H4MPT) pathway offers a unique and efficient route for the assimilation and conversion of C1 feedstocks like methanol (B129727) and formaldehyde (B43269) into value-added chemicals. These notes cover the fundamental biochemistry, applications in engineered microorganisms, biocatalytic potential of pathway enzymes, and detailed protocols for relevant assays.

Introduction to this compound and the H4MPT Pathway

This compound is a pterin-based cofactor, analogous in function to tetrahydrofolate (THF), but with distinct biochemical properties. Its fully reduced form, tetrahydrothis compound (H4MPT), is the active C1 carrier. The H4MPT-dependent pathway is central to the metabolism of single-carbon compounds in various microorganisms. In methylotrophic bacteria, it serves as a highly efficient route for the oxidation of formaldehyde, a toxic intermediate of methanol metabolism. This pathway's efficiency and modularity make it an attractive target for engineering synthetic methylotrophy in industrial platform organisms like Escherichia coli. The core of this pathway involves the capture of formaldehyde by H4MPT and its subsequent oxidation to formate (B1220265), which can then be assimilated into biomass or converted into other products.

Applications in Synthetic Biology

The primary goal of engineering the H4MPT pathway into non-native hosts is to establish synthetic methylotrophy—the ability to utilize C1 feedstocks such as methanol for growth and chemical production. This is a significant objective in industrial biotechnology, aiming to shift from sugar-based feedstocks to more sustainable and economical alternatives.

Engineering Synthetic Methylotrophy for Biochemical Production

While the complete heterologous expression of the entire this compound biosynthesis and C1 utilization pathway for the production of a specific biochemical is still a developing area, significant strides have been made in engineering related pathways in methanotrophs. For instance, Methylococcus capsulatus has been engineered to produce isoprene (B109036) from methane (B114726).[1] This involves redirecting carbon flux from the central C1 metabolism, which shares intermediates and principles with the H4MPT pathway, towards the heterologous mevalonate (B85504) (MVA) pathway for isoprene synthesis. In one study, engineered M. capsulatus achieved an isoprene titer of 228.1 mg/L.[1]

These principles are being applied to engineer organisms like E. coli and methanogenic archaea for isoprene production from C1 sources like methanol and acetate.[2][3] Such efforts have demonstrated that directing the high flux from C1 assimilation pathways can lead to significant product yields, with engineered methanogens directing up to 4% of total carbon flux to isoprene.[2][3]

A conceptual workflow for engineering a synthetic methylotroph using the H4MPT pathway is outlined below. This involves introducing the necessary genes for H4MPT biosynthesis and the C1 transfer pathway, and coupling the resulting formate or other C1 intermediates to a product synthesis pathway.

Synthetic_Methylotrophy_Workflow cluster_host Engineered Host (e.g., E. coli) cluster_engineered Engineered C1 Assimilation Host_Metabolism Central Metabolism (e.g., Glycolysis, TCA Cycle) Product_Pathway Product Synthesis Pathway (e.g., Isoprenoid Pathway) Host_Metabolism->Product_Pathway Precursors Methanol Methanol Methanol_Dehydrogenase Methanol Dehydrogenase (MDH) Methanol->Methanol_Dehydrogenase Formaldehyde Formaldehyde Methanol_Dehydrogenase->Formaldehyde H4MPT_Pathway H4MPT-dependent C1 Transfer Pathway Formaldehyde->H4MPT_Pathway H4MPT_Biosynthesis H4MPT Biosynthesis Pathway Genes H4MPT H4MPT H4MPT_Biosynthesis->H4MPT H4MPT->H4MPT_Pathway Formate Formate H4MPT_Pathway->Formate Formate->Host_Metabolism Carbon Source

Caption: Conceptual workflow for engineering synthetic methylotrophy.

Applications in Biocatalysis

The enzymes of the H4MPT pathway present opportunities for in vitro biocatalysis, particularly for C1 transformations. Cell-free systems utilizing these enzymes can offer high specificity and efficiency without the complexities of cellular metabolism.

Key Enzymes and Their Potential
  • Formaldehyde-Activating Enzyme (Fae): This enzyme catalyzes the condensation of formaldehyde with H4MPT. Its high efficiency makes it a prime candidate for formaldehyde scavenging or for channeling formaldehyde into synthetic pathways in cell-free systems.

  • Methylene-H4MPT Dehydrogenase (Mtd): This enzyme reversibly oxidizes methylene-H4MPT to methenyl-H4MPT. Different versions of this enzyme can utilize NAD(P)+ or coenzyme F420 as a cofactor, offering flexibility in designing redox-balanced biocatalytic cascades.[4]

  • Methenyl-H4MPT Cyclohydrolase (Mch): This enzyme hydrolyzes methenyl-H4MPT to formyl-H4MPT. This reaction can be a step in the production of formate or in pathways that utilize formyl-group transfers.

A significant challenge for the biocatalytic application of these enzymes is the requirement for the expensive and not commercially available H4MPT cofactor and a system for its regeneration.

Cofactor Regeneration

For continuous in vitro biocatalysis, regeneration of the active H4MPT cofactor is essential. While standardized protocols for H4MPT regeneration are not yet established, a conceptual enzymatic cycle can be proposed based on the known biochemistry of analogous pterin-dependent systems, such as for tetrahydrobiopterin.[5] Such a system would require dihydrofolate reductase (DHFR) or a similar enzyme capable of reducing the oxidized form of this compound, dihydrothis compound, back to H4MPT, using a readily available reducing equivalent like NADPH.

H4MPT_Regeneration Substrate C1-Substrate (e.g., CH2O) H4MPT_Enzyme H4MPT-dependent Oxidoreductase Substrate->H4MPT_Enzyme Product C1-Product (e.g., Formate) H4MPT_Enzyme->Product DHMPT DHMPT (Oxidized) H4MPT_Enzyme->DHMPT Regenerates H4MPT H4MPT (Active) H4MPT->H4MPT_Enzyme Cofactor DHFR Dihydrofolate Reductase (or analogue) DHMPT->DHFR DHFR->H4MPT Reduces NADP NADP+ DHFR->NADP NADPH NADPH NADPH->DHFR

Caption: Conceptual diagram of an H4MPT regeneration cycle for biocatalysis.

Quantitative Data of Key H4MPT Pathway Enzymes

The following table summarizes available kinetic parameters for key enzymes in the H4MPT-dependent C1 transfer pathway. This data is crucial for metabolic modeling and designing efficient synthetic pathways.

EnzymeAbbreviationSource OrganismSubstrate(s)K_mk_cat (s⁻¹)Specific Activity (U/mg)Reference(s)
Formaldehyde-Activating EnzymeFaeMethylobacterium extorquens AM1Formaldehyde, H4MPT--1.4[6]
Methylene-H4MPT Dehydrogenase (NADP+)MtdAMethylobacterium extorquens AM1Methylene-H4MPT, NADP+--~400[4]
Methylene-H4MPT Dehydrogenase (F420-dependent)MtdMethanopyrus kandleriMethenyl-H4MPT---[7]
Methenyl-H4MPT CyclohydrolaseMchMethanobacterium thermoautotrophicumMethenyl-H4MPT---[8]

Experimental Protocols

The following are detailed protocols for the assay of key enzymes in the H4MPT pathway, synthesized from methodologies described in the scientific literature.

Protocol: Formaldehyde-Activating Enzyme (Fae) Assay

This protocol is adapted from methodologies used for characterizing Fae from Methylobacterium extorquens AM1.[6]

Principle: The enzymatic condensation of formaldehyde and H4MPT to form methylene-H4MPT is monitored spectrophotometrically. The formation of methylene-H4MPT results in an increase in absorbance at a specific wavelength.

Materials:

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0.

  • H4MPT solution (concentration to be determined empirically, typically in the µM range).

  • Formaldehyde solution (e.g., 10 mM stock).

  • Enzyme solution (cell extract or purified Fae).

  • Spectrophotometer with temperature control.

  • Cuvettes.

Procedure:

  • Prepare the reaction mixture in a cuvette by adding the assay buffer, and H4MPT solution.

  • Incubate the mixture at 30°C for 5 minutes to pre-warm.

  • Initiate the reaction by adding the formaldehyde solution and mix immediately.

  • Monitor the increase in absorbance at the appropriate wavelength for methylene-H4MPT formation (the exact wavelength may need to be determined empirically based on the specific form of H4MPT used).

  • Record the rate of absorbance change over time.

  • Calculate the specific activity using the molar extinction coefficient of methylene-H4MPT.

Control: Run a parallel reaction without the enzyme solution to measure the rate of the spontaneous reaction between formaldehyde and H4MPT. Subtract this rate from the enzyme-catalyzed rate.

Protocol: Methylene-H4MPT Dehydrogenase (MtdA, NADP+-dependent) Assay

This protocol is based on the characterization of MtdA from Methylobacterium extorquens AM1.[4]

Principle: The oxidation of methylene-H4MPT to methenyl-H4MPT is coupled to the reduction of NADP+ to NADPH. The formation of NADPH is monitored by the increase in absorbance at 340 nm.

Materials:

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0.

  • Methylene-H4MPT solution (synthesized in situ from H4MPT and formaldehyde).

  • NADP+ solution (e.g., 10 mM stock).

  • Enzyme solution (cell extract or purified MtdA).

  • Spectrophotometer with temperature control.

  • Cuvettes.

Procedure:

  • Prepare the methylene-H4MPT substrate by reacting H4MPT with an excess of formaldehyde and then removing the excess formaldehyde (e.g., by vacuum).

  • In a cuvette, prepare the reaction mixture containing the assay buffer, methylene-H4MPT solution, and NADP+ solution.

  • Incubate the mixture at 30°C for 5 minutes.

  • Initiate the reaction by adding the enzyme solution and mix.

  • Monitor the increase in absorbance at 340 nm due to NADPH formation.

  • Record the linear rate of absorbance change.

  • Calculate the specific activity using the molar extinction coefficient of NADPH (6.22 mM⁻¹ cm⁻¹).

Signaling Pathways and Biosynthesis

The biosynthesis of this compound is a complex pathway involving multiple enzymatic steps, starting from GTP and other precursors. Understanding this pathway is crucial for engineering its production in heterologous hosts.

Methanopterin_Biosynthesis GTP GTP Intermediate1 Dihydroneopterin GTP->Intermediate1 Multiple Steps pABA p-Aminobenzoic acid Intermediate3 4-(β-D-ribofuranosyl)aminobenzene 5'-phosphate pABA->Intermediate3 PRPP Phosphoribosyl pyrophosphate PRPP->Intermediate3 Intermediate2 6-Hydroxymethyl-7,8-dihydropterin Intermediate1->Intermediate2 Intermediate4 Demethylated H2this compound Intermediate2->Intermediate4 Condensation Intermediate3->Intermediate4 Condensation This compound This compound Intermediate4->this compound SAM S-Adenosyl methionine SAM->this compound Methylation

Caption: Simplified biosynthetic pathway of this compound.

Conclusion and Future Outlook

The this compound-dependent C1 metabolic pathway holds considerable promise for synthetic biology and biocatalysis. Its high efficiency in C1 capture and conversion makes it a prime target for developing sustainable bioprocesses based on non-food feedstocks. While significant progress has been made in understanding the fundamental biochemistry and in engineering aspects of methylotrophy, several challenges remain. Future research should focus on the complete heterologous expression and optimization of the this compound pathway for the production of specific high-value chemicals, the discovery and characterization of more robust enzymes from diverse microbial sources, and the development of efficient and economical in vitro regeneration systems for H4MPT. Overcoming these hurdles will unlock the full potential of this compound-based technologies for a bio-based economy.

References

Troubleshooting & Optimization

Technical Support Center: Methanopterin Extraction from Cell Lysates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful extraction of methanopterin from cell lysates.

Troubleshooting Guide

This guide provides solutions to common problems encountered during this compound extraction, focusing on issues related to yield, purity, and stability.

Issue 1: Low or No Yield of this compound

Question: I am not getting the expected yield of this compound from my cell lysate. What are the possible causes and how can I troubleshoot this?

Answer:

Low yield is a frequent issue in this compound extraction. The primary causes often revolve around incomplete cell lysis, degradation of the target molecule, or suboptimal extraction conditions. Tetrahydrothis compound (H4MPT), the active form, is particularly sensitive to oxygen and light.

Troubleshooting Steps:

  • Ensure Complete Cell Lysis: Incomplete disruption of the tough cell walls of methanogenic archaea is a common culprit for low yields.

    • Verification: After lysis, check for intact cells under a microscope. A high concentration of protein in the lysate supernatant, as determined by a Bradford or BCA assay, can also indicate successful cell disruption.

    • Optimization: If lysis is incomplete, consider switching to a more rigorous method or optimizing your current protocol. Mechanical methods like French press or bead beating are often more effective for archaea than enzymatic lysis alone.

  • Maintain Strict Anaerobic Conditions: H4MPT is highly susceptible to oxidation.

    • Verification: Ensure all buffers and solutions are deoxygenated by sparging with an inert gas (e.g., nitrogen or argon) and that the entire extraction process is performed in an anaerobic chamber or glove box.

    • Optimization: Add reducing agents like 2-mercaptoethanol (B42355) or dithiothreitol (B142953) (DTT) to your lysis and extraction buffers to maintain a reducing environment.

  • Protect from Light: Pterin (B48896) compounds, including this compound, can be degraded by light.

    • Verification: Check if your extraction vessels are transparent and if the workspace is brightly lit.

    • Optimization: Use amber-colored tubes or wrap your glassware in aluminum foil to protect the sample from light throughout the extraction process.

  • Optimize Extraction Solvent: The choice of solvent is critical for efficient extraction.

    • Verification: Review the literature for solvents used for similar pterin compounds.

    • Optimization: While specific data for this compound is scarce, for many polar metabolites, a mixture of a polar organic solvent and water is effective. Consider testing different ratios of methanol (B129727)/water or ethanol/water.

Issue 2: Suspected Degradation of this compound

Question: My downstream applications that rely on active tetrahydrothis compound are failing, even when I have a detectable amount of pterin. How can I prevent degradation?

Answer:

Degradation of the tetrahydrothis compound (H4MPT) form into its oxidized, inactive forms is a major challenge. This is often due to exposure to oxygen, light, or inappropriate pH.

Troubleshooting Steps:

  • Strict Anaerobiosis and Light Protection: As mentioned for low yield, these are the most critical factors. All steps, from cell harvesting to final storage, must be performed under anaerobic and dark conditions.[1]

  • Control of pH: The stability of pterin compounds can be pH-dependent.

    • Verification: Measure the pH of your lysis and extraction buffers.

    • Optimization: Maintain a pH between 6.0 and 7.5 throughout the extraction process, unless a specific protocol advises otherwise. Use a well-buffered solution to prevent pH fluctuations.

  • Rapid Processing and Low Temperatures: Minimize the time the sample spends in the lysate and extraction solutions.

    • Verification: Review your workflow for any unnecessary delays.

    • Optimization: Perform all steps on ice or in a cold room to reduce the activity of any degradative enzymes. Once extracted, store the this compound solution at -80°C.

Frequently Asked Questions (FAQs)

Q1: What is the best method for lysing methanogenic archaea to extract this compound?

A1: Mechanical lysis methods are generally recommended for methanogens due to their robust cell walls. A French press is a highly effective method.[1] Bead beating with small glass or zirconia beads is another excellent option. Sonication can also be used, but care must be taken to avoid overheating the sample, which could lead to degradation of heat-labile compounds.

Q2: What are some common contaminants in this compound extracts and how can I remove them?

A2: Common contaminants include proteins, nucleic acids, and other small molecule metabolites. For many downstream applications, a partial purification is necessary. A common strategy involves a two-step chromatography process:

  • Ion-Exchange Chromatography: Using a resin like DEAE-Sephadex can help remove some contaminants that bind to the column, while this compound flows through.[1]

  • Hydrophobic-Interaction Chromatography: This can further purify the this compound.[1]

Q3: How can I quantify the amount of this compound in my extract?

A3: Quantification can be achieved through several methods:

  • Enzymatic Assay: A highly specific method involves converting H4MPT to methylene-H4MPT, which is then oxidized in an NAD+-dependent reaction. The resulting increase in absorbance at 340 nm can be measured.[1]

  • High-Performance Liquid Chromatography (HPLC): HPLC with fluorescence or UV detection is a common method for quantifying pterin compounds. The choice of column and mobile phase will need to be optimized for this compound.

Q4: Can I store my cell pellet before extraction?

A4: Yes, it is generally acceptable to store the cell pellet at -80°C after harvesting. However, it is crucial to minimize the exposure to air during harvesting and freezing. Flash-freezing the pellet in liquid nitrogen before transferring to -80°C is recommended.

Data Presentation

Table 1: Illustrative Comparison of Cell Lysis Methods for Metabolite Extraction

Lysis MethodRelative Metabolite Yield (Illustrative)ProsCons
French Press ★★★★★Highly efficient for tough cells, good reproducibility.Requires specialized equipment, can be time-consuming for large numbers of samples.
Bead Beating ★★★★☆Effective for a wide range of cell types, high throughput.Can generate heat, potential for contamination from beads.
Sonication ★★★☆☆Good for small sample volumes, relatively fast.Can generate significant heat, may not be as efficient for all methanogens.
Enzymatic Lysis ★★☆☆☆Gentle method, preserves protein activity.Often inefficient for archaeal cell walls, requires specific enzymes.

Note: This table provides an illustrative comparison based on general metabolite extraction principles. Optimal results for this compound may vary.

Table 2: Troubleshooting Summary for Low this compound Yield

Potential CauseRecommended ActionKey Parameter to Monitor
Incomplete Cell LysisUse a more robust lysis method (e.g., French press).Presence of intact cells (microscopy), protein concentration in lysate.
Oxidation of H4MPTPerform all steps under strict anaerobic conditions.Color of resazurin (B115843) indicator (if used), downstream biological activity.
PhotodegradationProtect samples from light using amber tubes or foil.N/A (preventative measure).
Suboptimal Extraction BufferTest different buffer compositions and pH values (6.0-7.5).This compound concentration in the final extract.

Experimental Protocols

Protocol 1: Anaerobic Extraction of Tetrahydrothis compound (H4MPT)

This protocol is a synthesized methodology based on best practices for handling oxygen-sensitive metabolites.

Materials:

  • Cell pellet of methanogenic archaea

  • Anaerobic chamber or glove box

  • French press or bead beater

  • Chilled, anaerobic lysis buffer (e.g., 50 mM potassium phosphate, 10 mM DTT, pH 7.0)

  • Chilled, anaerobic extraction solvent (e.g., 80% methanol in water)

  • Centrifuge

  • Amber-colored microcentrifuge tubes

Procedure:

  • Preparation: Perform all steps within an anaerobic chamber. Pre-chill all buffers, solvents, and equipment.

  • Cell Resuspension: Resuspend the cell pellet in a minimal volume of ice-cold, anaerobic lysis buffer.

  • Cell Lysis:

    • French Press: Pass the cell suspension through a pre-chilled French press at an appropriate pressure (e.g., 20,000 psi). Repeat for a second pass.

    • Bead Beating: Add the cell suspension to a tube containing sterile glass or zirconia beads. Homogenize using a bead beater, ensuring the sample remains cold (e.g., by alternating short bursts of homogenization with periods of cooling on ice).

  • Centrifugation: Centrifuge the lysate at high speed (e.g., >13,000 x g) for 15-20 minutes at 4°C to pellet cell debris.

  • Extraction: Carefully transfer the supernatant to a new pre-chilled, amber tube. Add four volumes of ice-cold, anaerobic 80% methanol. Vortex briefly to mix.

  • Incubation: Incubate the mixture on ice for 30 minutes to allow for precipitation of proteins.

  • Clarification: Centrifuge at high speed for 15 minutes at 4°C to pellet the precipitated proteins.

  • Storage: Carefully transfer the supernatant, which contains the this compound extract, to a new amber tube. Store immediately at -80°C until analysis.

Visualizations

experimental_workflow cluster_prep Preparation (Anaerobic) cluster_lysis Cell Lysis cluster_extraction Extraction cluster_analysis Analysis/Storage start Start: Cell Pellet resuspend Resuspend in Anaerobic Lysis Buffer start->resuspend lysis Mechanical Lysis (e.g., French Press) resuspend->lysis centrifuge1 Centrifuge to Pellet Debris lysis->centrifuge1 extract Add Cold Methanol to Supernatant centrifuge1->extract incubate Incubate on Ice extract->incubate centrifuge2 Centrifuge to Pellet Protein incubate->centrifuge2 store Store Supernatant (-80°C) centrifuge2->store end Downstream Analysis store->end

Caption: Workflow for the anaerobic extraction of this compound.

methanopterin_biosynthesis GTP GTP Dihydroneopterin_triphosphate 7,8-Dihydroneopterin triphosphate GTP->Dihydroneopterin_triphosphate GTP cyclohydrolase I HMDPP 6-Hydroxymethyl-7,8-dihydropterin diphosphate Dihydroneopterin_triphosphate->HMDPP Intermediate1 Demethylated H2-methanopterin precursor HMDPP->Intermediate1 pABA p-Aminobenzoic acid beta_RFAP β-Ribofuranosylaminobenzene 5'-phosphate pABA->beta_RFAP PRPP1 PRPP PRPP1->beta_RFAP beta_RFAP->Intermediate1 This compound This compound Intermediate1->this compound SAM S-Adenosylmethionine SAM->this compound Methyltransferases

Caption: Simplified biosynthesis pathway of this compound.

References

Technical Support Center: Optimizing Buffer Conditions for Methanopterin Enzyme Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing buffer conditions for the stability of methanopterin-related enzymes.

Frequently Asked Questions (FAQs)

Q1: What are the key factors to consider when preparing a buffer for this compound enzyme assays?

A1: Several factors are critical for maintaining the stability and activity of this compound enzymes. These include pH, ionic strength, the type of buffer salts, and the presence of any necessary cofactors or additives.[1][2][3] Each enzyme in the this compound pathway has unique optimal conditions.

Q2: My formylmethanofuran:tetrahydrothis compound formyltransferase (Ftr) is inactive. What could be the issue?

A2: Ftr, particularly from thermophilic organisms like Methanopyrus kandleri, has an absolute requirement for high concentrations of lyotropic salts for both its activity and stability.[4][5][6] If your Ftr is inactive, the most likely cause is an insufficient salt concentration in your buffer.

Q3: What is the optimal salt concentration for Ftr stability?

A3: For optimal stability, especially against heat inactivation, a salt concentration of around 1.5 M is recommended.[5][7] For half-maximal activity of Ftr from M. kandleri, approximately 1.0 M K₂HPO₄ or 1.2 M (NH₄)₂SO₄ is required.[5]

Q4: Does the type of salt matter for Ftr stability?

A4: Yes, the type of salt is crucial. The effectiveness of salts in preventing heat inactivation of Ftr from M. kandleri at 90°C follows this order: K₂HPO₄ = (NH₄)₂SO₄ >> KCl = NH₄Cl = NaCl >> Na₂SO₄ > Na₂HPO₄.[5][7] Chloride salts such as KCl, NaCl, and NH₄Cl do not activate the enzyme.[5]

Q5: My methenyltetrahydrothis compound cyclohydrolase (Mch) reaction is not reaching completion. Why?

A5: The hydrolysis of methenyl-H₄MPT to formyl-H₄MPT catalyzed by Mch is a reversible reaction.[1] The equilibrium of this reaction is highly dependent on the pH and the specific buffer system used.[1] An inappropriate pH or buffer can shift the equilibrium, preventing the reaction from going to completion.

Q6: What is a suitable pH range for F420-dependent enzymes?

A6: The optimal pH can vary significantly between different F420-dependent enzymes. For example, the F420-dependent glucose-6-phosphate dehydrogenase from Mycobacterium smegmatis exhibits a biphasic pH profile with optimal activity at both pH 5.5 and 8.0.[8][9] It is essential to determine the specific pH optimum for your enzyme of interest.

Troubleshooting Guides

Problem 1: Low or No Activity of Formylmethanofuran:tetrahydrothis compound Formyltransferase (Ftr)
Possible Cause Troubleshooting Step Expected Outcome
Insufficient Salt Concentration Increase the concentration of K₂HPO₄ or (NH₄)₂SO₄ in the assay buffer to 1.0-1.5 M.A significant increase in Ftr activity should be observed.
Incorrect Salt Type Replace chloride-based salts (e.g., NaCl, KCl) with phosphate (B84403) or sulfate (B86663) salts (e.g., K₂HPO₄, (NH₄)₂SO₄).Ftr should become active, as it is not activated by chloride salts.[5]
Sub-optimal Temperature For hyperthermophilic Ftr from M. kandleri, ensure the assay temperature is optimal (activity increases up to 90°C).[5][7]Enzyme activity will increase with temperature up to the optimum.
Enzyme Denaturation If the enzyme was stored in a low-salt buffer, it may have denatured. Prepare fresh enzyme and always maintain a high salt concentration during purification and storage.Freshly prepared enzyme in the correct high-salt buffer should be active.
Problem 2: Inconsistent Results with Methenyltetrahydrothis compound Cyclohydrolase (Mch)
Possible Cause Troubleshooting Step Expected Outcome
Inappropriate Buffer pH Perform a pH titration experiment using a range of buffers (e.g., phosphate, Tris-HCl) to determine the optimal pH for your specific Mch.Identification of the pH at which the enzyme exhibits maximum activity and stability.
Buffer Interference Test different buffer systems at the optimal pH, as the buffer components themselves can influence the reaction equilibrium.[1]A more consistent and complete reaction should be achieved with a suitable buffer.
Non-enzymatic Hydrolysis The non-enzymatic hydrolysis of methenyl-H₄MPT is also pH and buffer-dependent.[1] Run a control reaction without the enzyme to quantify the rate of non-enzymatic hydrolysis under your assay conditions.This will allow you to correct for the non-enzymatic reaction and obtain a more accurate measurement of Mch activity.

Quantitative Data Summary

Table 1: Effect of Salt Concentration on the Activity of Formylmethanofuran:tetrahydrothis compound Formyltransferase (Ftr) from M. kandleri

Salt Concentration for Half-Maximal Activity Concentration for Optimal Stabilization
K₂HPO₄1.0 M~1.5 M
(NH₄)₂SO₄1.2 M~1.5 M

Data sourced from Shima et al., 1992.[5]

Table 2: pH Optima for F420-Dependent Glucose-6-Phosphate Dehydrogenase from Mycobacterium smegmatis

pH Relative Activity
5.5Maximum
8.0Maximum

Data sourced from Purwantini & Daniels, 1996.[9]

Experimental Protocols

Protocol 1: Determining the Optimal Salt Concentration for Ftr Stability using a Thermal Shift Assay

This protocol is adapted from standard thermal shift assay procedures.[10][11][12]

  • Reagent Preparation:

    • Prepare a series of concentrated stock solutions of K₂HPO₄ and (NH₄)₂SO₄ (e.g., 4 M).

    • Prepare a stock solution of your purified Ftr enzyme in a low-salt buffer (e.g., 20 mM Tris-HCl, pH 8.0). Note: minimize the time the enzyme is in low salt.

    • Prepare a stock solution of a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange).

  • Assay Setup:

    • In a 96-well PCR plate, set up reactions containing a final Ftr concentration of 2 µM, a final dye concentration of 5x, and varying final salt concentrations (e.g., 0 M to 2.0 M in 0.2 M increments).

    • Include a no-enzyme control for each salt concentration.

    • Ensure the final volume in each well is consistent.

  • Thermal Denaturation:

    • Place the 96-well plate in a real-time PCR instrument.

    • Set the instrument to increase the temperature from 25°C to 95°C at a rate of 1°C per minute.

    • Monitor the fluorescence intensity at each temperature increment.

  • Data Analysis:

    • Plot fluorescence intensity versus temperature for each salt concentration.

    • The melting temperature (Tm), which is the midpoint of the unfolding transition, will be determined from the resulting sigmoidal curves.

    • The salt concentration that results in the highest Tm is the optimal concentration for thermal stability.

Signaling Pathways and Workflows

experimental_workflow cluster_prep 1. Reagent Preparation cluster_setup 2. Assay Setup (96-well plate) cluster_run 3. Thermal Denaturation cluster_analysis 4. Data Analysis prep_enzyme Prepare Ftr Enzyme Stock (Low Salt) setup_mix Mix Enzyme, Dye, and Varying Salt Concentrations prep_enzyme->setup_mix prep_salt Prepare Salt Stock Solutions (e.g., K2HPO4) prep_salt->setup_mix prep_dye Prepare Fluorescent Dye Stock prep_dye->setup_mix run_instrument Run in Real-Time PCR Instrument (25°C to 95°C) setup_mix->run_instrument setup_controls Include No-Enzyme Controls setup_controls->run_instrument run_monitor Monitor Fluorescence run_instrument->run_monitor analysis_plot Plot Fluorescence vs. Temperature run_monitor->analysis_plot analysis_tm Determine Melting Temperature (Tm) analysis_plot->analysis_tm analysis_optimal Identify Optimal Salt Concentration analysis_tm->analysis_optimal

Caption: Workflow for Determining Optimal Salt Concentration for Ftr Stability.

troubleshooting_logic start Enzyme Activity is Low/Absent check_ftr Is the enzyme Ftr? start->check_ftr check_salt_conc Is Salt Concentration > 1.0 M? check_ftr->check_salt_conc Yes check_mch Is the enzyme Mch? check_ftr->check_mch No increase_salt Action: Increase Salt Concentration to 1.5 M check_salt_conc->increase_salt No check_salt_type Is the salt K2HPO4 or (NH4)2SO4? check_salt_conc->check_salt_type Yes success Problem Resolved increase_salt->success change_salt Action: Change to Phosphate/Sulfate Salt check_salt_type->change_salt No check_salt_type->success Yes change_salt->success check_ph Action: Perform pH Titration check_mch->check_ph Yes other_enzyme Consult Specific Enzyme Literature check_mch->other_enzyme No check_buffer Action: Test Different Buffer Systems check_ph->check_buffer check_buffer->success

Caption: Troubleshooting Logic for Low this compound Enzyme Activity.

References

Troubleshooting low yields in methanopterin purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for methanopterin purification. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this compound isolation and quantification. Find answers to frequently asked questions and detailed troubleshooting guides to ensure the accuracy and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: My this compound yields are consistently low or undetectable. What are the most common causes?

A1: Low or undetectable yields of this compound often stem from its inherent instability. Reduced pterins like tetrahydrothis compound are particularly susceptible to degradation.[1][2] Key factors to consider include:

  • Oxidation: Reduced pterins are readily oxidized by dissolved oxygen. It is crucial to minimize air exposure during all stages of purification.[1] The use of anaerobic chambers and deoxygenated buffers is highly recommended.[2]

  • Light Exposure: Pterins are photosensitive and can degrade upon exposure to UV or ambient light.[1] All collection, extraction, and purification steps should be performed in subdued light or using amber-colored labware.[1]

  • Temperature: Elevated temperatures accelerate the degradation of pterins.[1] Samples and extracts should be kept on ice and stored at or below -20°C for short-term storage and -80°C for long-term storage.[1][2][3]

  • pH: The stability of pterins is pH-dependent. Extreme pH values can lead to degradation.[1][4] Maintaining a consistent and appropriate pH, typically around neutral (pH 6.8-7.6), is critical throughout the purification process.[5][6]

  • Incomplete Cell Lysis: Insufficient disruption of microbial cells will result in a poor initial yield of this compound.[7][8]

Q2: I'm observing multiple peaks in my HPLC analysis that I suspect are degradation products. What could be causing this?

A2: The presence of multiple peaks can be indicative of this compound degradation. Acid hydrolysis can cleave the glycosidic bond, while alkaline permanganate (B83412) oxidation can lead to the formation of 7-methylpterin-6-carboxylic acid.[4][9] Exposure to air can also lead to various oxidation products.[10] To minimize degradation, it is essential to maintain anaerobic conditions, control the pH of your buffers, and work quickly at low temperatures.

Q3: Can I use standard HPLC columns for this compound purification?

A3: Reversed-phase HPLC columns, such as C18, are commonly used for the analysis and purification of pterins.[4][6] However, the choice of stationary phase and mobile phase composition is critical for achieving good separation.[1] Ion-exchange chromatography, like Q-Sepharose, can also be an effective step in the purification process, particularly for removing proteins and other charged contaminants.[5]

Troubleshooting Guide

This guide provides a more in-depth look at specific issues that can arise during this compound purification.

Issue 1: Low Yield After Initial Extraction

Question: I've performed the initial cell lysis and extraction, but my preliminary quantification shows very low this compound levels. What went wrong?

Answer:

  • Inefficient Cell Lysis: The cell walls of methanogenic archaea can be resistant to lysis. Ensure your chosen method (e.g., French press, sonication) is optimized for your specific microbial strain.[5][7][8] Incomplete lysis is a common reason for poor initial yields.

  • Oxidative Degradation during Lysis: The lysis process can introduce significant amounts of oxygen. Perform cell lysis in an anaerobic chamber or use freshly prepared, deoxygenated lysis buffers containing reducing agents like dithiothreitol (B142953) (DTT) or 2-mercaptoethanol.[2][5]

  • Suboptimal Extraction Buffer: The composition of your extraction buffer is crucial. It should be buffered to a pH where this compound is stable (typically pH 6.8-7.0) and may benefit from the inclusion of antioxidants.[1][5]

Troubleshooting Workflow: Low Initial Yield

LowYieldWorkflow Start Low Yield After Initial Extraction CheckLysis Verify Cell Lysis Efficiency Start->CheckLysis CheckOxygen Assess Oxygen Exposure Start->CheckOxygen CheckBuffer Evaluate Extraction Buffer Start->CheckBuffer OptimizeLysis Optimize Lysis Method (e.g., increase sonication time, use French press) CheckLysis->OptimizeLysis Inefficient AnaerobicLysis Perform Lysis Anaerobically and Use Reducing Agents (DTT) CheckOxygen->AnaerobicLysis High AdjustBuffer Adjust Buffer pH (6.8-7.0) and Add Antioxidants CheckBuffer->AdjustBuffer Suboptimal ReExtract Re-perform Extraction OptimizeLysis->ReExtract AnaerobicLysis->ReExtract AdjustBuffer->ReExtract

Caption: Troubleshooting workflow for low initial this compound yield.

Issue 2: Significant Loss of Product During Chromatographic Purification

Question: My initial extract contains a reasonable amount of this compound, but the yield drops dramatically after HPLC or column chromatography. Why is this happening?

Answer:

  • On-Column Degradation: Pterins can degrade if exposed to incompatible mobile phases or if the chromatography run is too long at room temperature.[1] Ensure your mobile phases are deoxygenated and consider running the chromatography at a lower temperature (e.g., 4°C).

  • Irreversible Binding: this compound may bind irreversibly to the column matrix if the stationary phase is not suitable. Test different column types (e.g., C8, C18, ion-exchange) to find the one with the best recovery for your specific this compound derivative.

  • Co-elution with Degrading Enzymes: If the initial extract is not sufficiently purified, co-eluting enzymes could degrade this compound during fraction collection and subsequent steps. Introducing a protein precipitation step or an initial ion-exchange chromatography step can help mitigate this.[5]

Quantitative Data Summary

ParameterValueContextReference
β-RFAP Synthase Purification 2,800-foldPurification from M. thermophila cell extracts.[5]
β-RFAP Synthase Yield 1 - 26%Variation in recovery across different preparations.[5]
β-RFAP Synthase Abundance < 0.04%Percentage of total soluble protein in M. thermophila.[5]
DHNA Turnover Number (M. jannaschii) 0.07 s⁻¹at 25°C.[6]
DHNA Kₘ (M. jannaschii) 10- to 500-fold higherCompared to bacterial DHNAs.[6]

Experimental Protocols

General Protocol for this compound Purification

This protocol is a generalized procedure based on common practices for pterin (B48896) and this compound-related enzyme purification. Users should optimize these steps for their specific application.

  • Cell Harvesting and Lysis (Anaerobic)

    • Harvest methanogenic cells by centrifugation (e.g., 4000 x g for 20 minutes) at 4°C.[11]

    • Perform all subsequent steps in an anaerobic chamber.

    • Resuspend the cell pellet in a deoxygenated lysis buffer (e.g., 50 mM TES pH 6.8, 10 mM MgCl₂, 2 mM DTT).[5]

    • Lyse cells using a French press or sonication while keeping the sample on ice.[2][5]

    • Clarify the lysate by centrifugation (e.g., 27,000 x g for 20-60 minutes) at 4°C to remove cell debris.[2]

  • Initial Purification (Ion-Exchange Chromatography)

    • Load the clarified supernatant onto a Q-Sepharose (anion exchange) column pre-equilibrated with the lysis buffer.[5]

    • Wash the column with the equilibration buffer.

    • Elute bound molecules using a linear salt gradient (e.g., 0 to 600 mM KCl in the lysis buffer).[5]

    • Collect fractions and immediately assay for this compound (e.g., by HPLC with fluorescence detection).

  • Further Purification (Reversed-Phase HPLC)

    • Pool fractions containing this compound.

    • Acidify the pooled fractions with a suitable acid (e.g., formic acid) to a pH of ~3.[2]

    • Load the sample onto a C18 reversed-phase column.

    • Elute using a gradient of an organic solvent (e.g., methanol (B129727) or acetonitrile) in an aqueous buffer (e.g., 25 mM sodium acetate, pH 6.0).[6]

    • Monitor the eluent by fluorescence detection (Excitation: ~350-360 nm, Emission: ~450 nm).[6][12]

  • Sample Handling and Storage

    • All steps should be performed in low light.

    • Collected fractions should be immediately frozen and stored at -80°C.[2]

This compound Biosynthesis Pathway

The biosynthesis of this compound is a complex pathway involving multiple enzymatic steps. Understanding this pathway can be useful for troubleshooting issues related to the production of this compound in cell cultures.

Methanopterin_Biosynthesis PRPP PRPP RFAP_Synthase β-RFAP Synthase PRPP->RFAP_Synthase PABA 4-Aminobenzoic Acid (pABA) PABA->RFAP_Synthase RFAP 4-(β-D-ribofuranosyl)aminobenzene 5'-phosphate (β-RFA-P) RFAP_Synthase->RFAP Intermediate1 Intermediate Pterin-RFA-P RFAP->Intermediate1 H2Pterin 6-hydroxymethyl-7,8-H2pterin pyrophosphate H2Pterin->Intermediate1 Reduction Reduction & Dephosphorylation Intermediate1->Reduction Intermediate2 7,8-H2pterin-6-ylmethyl-1- (4-aminophenyl)-1-deoxy-D-ribitol Reduction->Intermediate2 Condensation1 Condensation with PRPP Intermediate2->Condensation1 Intermediate3 Ribofuranosyl Phosphate Intermediate Condensation1->Intermediate3 Condensation2 Condensation with α-hydroxyglutaric acid Intermediate3->Condensation2 Demethylated_H2MPT Demethylated H2this compound Condensation2->Demethylated_H2MPT Methylation Methylation (S-adenosylmethionine) Demethylated_H2MPT->Methylation H2MPT H2this compound Methylation->H2MPT

Caption: Simplified pathway of this compound biosynthesis.[13][14]

References

Overcoming background noise in methanopterin fluorescence assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with methanopterin fluorescence assays.

Troubleshooting Guides

High background fluorescence is a common issue in this compound-based assays, which can obscure the signal from the enzymatic reaction and lead to inaccurate results. This guide provides a systematic approach to identifying and mitigating the sources of background noise.

Problem: High Background Fluorescence in "No Enzyme" or "Buffer-Only" Controls

High fluorescence in negative control wells indicates that the signal is not originating from the enzymatic activity. The likely culprits are the assay components themselves or environmental factors.

Possible Causes and Solutions:

  • Autofluorescence of Assay Components:

    • Assay Buffer: Some buffer components can be inherently fluorescent. Phosphate (B84403) and acetate (B1210297) buffers have been shown to quench the fluorescence of pterin (B48896) derivatives, particularly in their acidic forms.[1][2]

    • Test Compounds/Substrates: The compounds being screened or other substrates in the assay may possess intrinsic fluorescence.

    • Solvents: Organic solvents like DMSO, often used to dissolve compounds, can contribute to background fluorescence.

  • This compound Degradation:

    • Photodegradation: this compound and other pterin derivatives can be sensitive to light. Prolonged exposure to ambient or excitation light can lead to photodegradation and increased background fluorescence.

    • pH Instability: The fluorescence of pterins is known to be pH-dependent.[1][2] Suboptimal pH can lead to changes in the fluorophore's structure and an increase in background signal.

  • Instrumental Factors:

    • Incorrect Wavelength Settings: Using excitation and emission wavelengths that are too close together can lead to the detection of scattered excitation light.

    • Dirty Optics: Residue on the microplate reader's optics can scatter light and increase background readings.

    • Inappropriate Microplates: Using white or clear microplates for fluorescence assays can lead to high background and well-to-well crosstalk. Black microplates are recommended to minimize background fluorescence.[3]

Systematic Troubleshooting Workflow

To pinpoint the source of high background, a systematic approach is recommended. The following workflow diagram illustrates the steps to take in diagnosing the issue.

TroubleshootingWorkflow Start High Background Fluorescence Detected CheckControls Analyze Control Wells: - Buffer Only - this compound + Buffer - Substrate + Buffer Start->CheckControls BufferIssue High signal in 'Buffer Only'? CheckControls->BufferIssue MethanopterinIssue High signal in 'this compound + Buffer'? BufferIssue->MethanopterinIssue No SolutionBuffer Solution: - Test alternative buffers (e.g., HEPES, Tris) - Use high-purity water and reagents BufferIssue->SolutionBuffer Yes SubstrateIssue High signal in 'Substrate + Buffer'? MethanopterinIssue->SubstrateIssue No Solutionthis compound Solution: - Prepare fresh this compound solution - Protect from light - Check buffer pH MethanopterinIssue->Solutionthis compound Yes InstrumentCheck Review Instrument Settings and Maintenance SubstrateIssue->InstrumentCheck No SolutionSubstrate Solution: - Run a spectral scan of the substrate - If autofluorescent, consider alternative substrates or assay formats SubstrateIssue->SolutionSubstrate Yes SolutionInstrument Solution: - Verify excitation/emission wavelengths - Clean instrument optics - Use black, opaque microplates InstrumentCheck->SolutionInstrument OptimizeAssay Optimize Assay Conditions SolutionOptimize Solution: - Titrate enzyme and substrate concentrations - Adjust incubation time and temperature OptimizeAssay->SolutionOptimize SolutionBuffer->OptimizeAssay Solutionthis compound->OptimizeAssay SolutionSubstrate->OptimizeAssay SolutionInstrument->OptimizeAssay End Background Reduced SolutionOptimize->End

A flowchart for troubleshooting high background fluorescence.

Frequently Asked Questions (FAQs)

Q1: What are the optimal excitation and emission wavelengths for this compound?

While specific data for this compound can vary slightly based on the instrument and buffer conditions, oxidized pterin derivatives generally exhibit an excitation maximum around 350-360 nm and an emission maximum around 450 nm.[1][4] It is always recommended to perform a spectral scan of your this compound solution in your specific assay buffer to determine the optimal wavelengths for your experimental setup.

Q2: How does pH affect this compound fluorescence?

The fluorescence of pterin compounds is known to be pH-dependent. The emission of the basic forms is typically red-shifted by about 10 nm compared to the acidic forms.[1] Furthermore, the quantum yield and fluorescence lifetime are generally lower in alkaline solutions.[1] It is crucial to maintain a stable and optimal pH throughout the assay to ensure consistent fluorescence readings.

Q3: Can my assay buffer be quenching the fluorescence of this compound?

Yes, certain buffer components can quench the fluorescence of pterin derivatives. Studies have shown that phosphate and acetate buffers can dynamically quench the fluorescence of the acidic forms of pterins.[1][2] If you are observing lower than expected fluorescence, consider testing alternative buffer systems such as HEPES or Tris.

Q4: What are common interfering substances in this compound fluorescence assays?

Besides the buffer components mentioned above, other substances can interfere with the assay:

  • Test Compounds: A significant percentage of compounds in screening libraries can be intrinsically fluorescent, especially in the blue spectral region where this compound emits.[5]

  • Metal Ions: Transition metals such as iron (Fe2+, Fe3+) and copper (Cu2+) have been shown to quench the fluorescence of other fluorophores and may have a similar effect on this compound.

  • Inner Filter Effect: At high concentrations, compounds that absorb light at the excitation or emission wavelengths of this compound can lead to a non-linear decrease in the fluorescence signal.[6]

Q5: How can I minimize photobleaching of this compound?

To reduce photobleaching, follow these recommendations:

  • Protect from Light: Prepare and store this compound solutions in amber vials or wrapped in foil. Keep microplates covered with a light-blocking lid during incubation and just before reading.

  • Minimize Exposure: Reduce the number of excitation flashes on the plate reader to the minimum required for a stable signal.

  • Use Antifade Reagents: If compatible with your assay, consider the addition of commercially available antifade reagents.

Experimental Protocols

Protocol: Determining the Source of High Background Fluorescence

This protocol outlines a systematic experiment to identify the component(s) contributing to high background fluorescence.

Materials:

  • Black, opaque 96-well microplate

  • Your standard assay buffer

  • This compound stock solution

  • Substrate stock solution (if applicable)

  • Test compound stock solution (if applicable)

  • High-purity water

  • Microplate reader with fluorescence detection

Procedure:

  • Plate Setup: Prepare the following control wells in triplicate:

    • Buffer Blank: Assay buffer only.

    • This compound Control: Assay buffer + this compound at the final assay concentration.

    • Substrate Control: Assay buffer + Substrate at the final assay concentration.

    • Compound Control: Assay buffer + Test compound at the final assay concentration.

    • Full Blank: Assay buffer + this compound + Substrate + Test compound (without enzyme).

  • Incubation: Incubate the plate under the same conditions as your standard assay (e.g., temperature and time).

  • Fluorescence Reading: Measure the fluorescence of the plate using the same excitation and emission wavelengths as your assay.

  • Data Analysis:

    • High fluorescence in the "Buffer Blank" indicates a problem with the buffer itself or contaminated water.

    • High fluorescence in the "this compound Control" points to degraded or impure this compound.

    • High fluorescence in the "Substrate Control" or "Compound Control" suggests autofluorescence of these components.

    • If the "Full Blank" shows significantly higher fluorescence than the individual components, there may be a non-enzymatic reaction occurring.

Protocol: General Methyltransferase Assay Using a Fluorescent Substrate

This protocol provides a general framework for a methyltransferase assay that can be adapted for use with this compound as a fluorescent product or as part of a coupled assay system.

Materials:

  • Methyltransferase enzyme

  • Methyltransferase substrate (e.g., a protein or small molecule)

  • S-adenosyl-L-methionine (SAM)

  • This compound (or a coupled enzyme system that produces a fluorescent product)

  • Assay buffer (e.g., Tris or HEPES-based)

  • Stop solution (if required)

  • Black, opaque 96-well microplate

  • Microplate reader

Procedure:

  • Enzyme Preparation: Dilute the methyltransferase to the desired concentration in cold assay buffer. Keep on ice.

  • Reaction Mix Preparation: Prepare a master mix containing the assay buffer, substrate, and SAM.

  • Assay Initiation:

    • Add the reaction mix to the wells of the microplate.

    • Add the enzyme solution to the appropriate wells to start the reaction. For negative controls, add an equal volume of assay buffer.

  • Incubation: Incubate the plate at the optimal temperature for the enzyme for a predetermined amount of time.

  • Reaction Termination (if necessary): Add a stop solution to halt the enzymatic reaction.

  • Fluorescence Measurement: If this compound fluorescence is being directly measured, read the plate at the appropriate excitation and emission wavelengths. If a coupled enzyme system is used, follow the manufacturer's instructions for the detection step.

  • Data Analysis: Subtract the average fluorescence of the negative control wells from the experimental wells. Plot the fluorescence signal against the enzyme concentration or inhibitor concentration to determine activity or inhibition.

Data Presentation

Table 1: Recommended Instrument Settings for Pterin-Based Fluorescence
ParameterRecommended SettingRationale
Excitation Wavelength ~360 nmCorresponds to the typical absorption maximum of oxidized pterins.[4]
Emission Wavelength ~450 nmCorresponds to the typical emission maximum of oxidized pterins.[1][4]
Plate Type Black, OpaqueMinimizes background fluorescence and well-to-well crosstalk.[3]
Read Position Top ReadGenerally preferred for solution-based assays to avoid interference from anything on the bottom of the plate.
Number of Flashes 10-20A higher number of flashes can reduce variability and limit background noise.[3]
Table 2: Troubleshooting Summary for High Background Fluorescence
SymptomPotential CauseRecommended Action
High signal in all wells, including buffer-onlyAutofluorescent buffer or contaminated reagentsPrepare fresh buffer with high-purity components. Test alternative buffer systems (e.g., HEPES, Tris).
High signal in wells containing this compoundThis compound degradationPrepare fresh this compound solution. Protect all solutions from light. Ensure buffer pH is optimal and stable.
High signal in wells with test compoundsAutofluorescence of the compoundRun a control with the compound alone to quantify its fluorescence and subtract this from the experimental wells.
Signal decreases over timePhotobleachingReduce light exposure. Decrease the number of flashes per well on the plate reader.
Inconsistent readings across the plateInstrumental issuesEnsure the plate is seated correctly in the reader. Check for and clean any smudges or debris on the plate or instrument optics.

Signaling Pathway and Workflow Diagrams

Methyltransferase_Assay_Workflow cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection Prep_Enzyme Prepare Enzyme Dilution Start_Reaction Initiate Reaction with Enzyme Prep_Enzyme->Start_Reaction Prep_Substrate Prepare Substrate/SAM Mix Prep_Plate Add Reagents to Plate Prep_Substrate->Prep_Plate Prep_Plate->Start_Reaction Incubate Incubate at Optimal Temperature Start_Reaction->Incubate Stop_Reaction Stop Reaction (Optional) Incubate->Stop_Reaction Read_Fluorescence Read Fluorescence (Ex: ~360nm, Em: ~450nm) Stop_Reaction->Read_Fluorescence Analyze_Data Analyze Data (Subtract Background) Read_Fluorescence->Analyze_Data

A generalized workflow for a methyltransferase fluorescence assay.

References

Improving the resolution of methanopterin derivatives in chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Methanopterin Derivatives Analysis

Welcome to the technical support center for the chromatographic analysis of this compound derivatives. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the separation and quantification of these complex compounds.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific problems in a question-and-answer format.

Issue 1: Poor Peak Resolution or Co-elution of this compound Derivatives

Question: My tetrahydrothis compound (H4MPT) and formyl-H4MPT peaks are co-eluting or have very poor resolution. What are the likely causes and how can I fix this?

Answer: Poor resolution between H4MPT and its formylated derivative is a common challenge due to their structural similarity. The primary factors to investigate are the mobile phase composition and the column chemistry.[1][2]

Troubleshooting Steps:

  • Optimize Mobile Phase pH: this compound derivatives contain multiple ionizable groups, including phosphate (B84403), carboxyl, and amino moieties.[3][4] The retention of these compounds on a reversed-phase column is highly dependent on their protonation state, which is controlled by the mobile phase pH.[5]

    • Recommendation: Adjust the pH of your aqueous mobile phase buffer. A slight change (e.g., 0.2-0.5 pH units) can significantly alter selectivity. For C18 columns, operating in a slightly acidic pH range (e.g., pH 3.0-5.0) often yields good results for pterin-like compounds by suppressing the ionization of carboxyl groups and ensuring the amino groups are protonated.[6]

  • Adjust Organic Modifier Concentration: If using an isocratic method, the percentage of organic solvent (e.g., acetonitrile (B52724) or methanol) is critical.[7]

    • Recommendation: Decrease the percentage of the organic modifier to increase the retention of all compounds, which may improve separation. If all peaks elute too late, a slight increase may be necessary.

  • Implement a Gradient: For complex mixtures with varying polarities, a gradient elution is often superior to an isocratic method.[1][8]

    • Recommendation: Start with a low percentage of organic modifier (e.g., 5% acetonitrile) and gradually increase it over the run. A shallow gradient (e.g., 0.5-1% change per minute) provides the best chance to resolve closely eluting peaks.

  • Evaluate Column Chemistry: Standard C18 columns are widely used, but alternative stationary phases can offer different selectivity.[6][9]

    • Recommendation: Consider a Phenyl-Hexyl column, which provides alternative selectivity through π-π interactions, or a C8 column for slightly less hydrophobic retention.[6] For very polar derivatives, Hydrophilic Interaction Liquid Chromatography (HILIC) could also be an option.[6][9]

Issue 2: Asymmetric Peaks (Tailing or Fronting)

Question: My peaks for this compound are showing significant tailing. What causes this and how can I achieve a more symmetrical peak shape?

Answer: Peak tailing is typically caused by unwanted secondary interactions between the analyte and the stationary phase, or issues with the column or flow path.

Troubleshooting Steps:

  • Check Mobile Phase pH: Unwanted interactions can occur if ionizable groups on the analyte interact with residual, un-capped silanol (B1196071) groups on the silica-based stationary phase.

    • Recommendation: Operating at a lower pH (e.g., < 4.0) can suppress the ionization of silanol groups, minimizing these secondary interactions.

  • Use a High-Purity Column: Older columns or those not designed for high-performance applications may have more active silanol sites.

    • Recommendation: Use a modern, high-purity, end-capped C18 column. If the column is old, its performance may be degraded, and it might need to be replaced.[1]

  • Reduce Sample Overload: Injecting too much sample can lead to peak tailing.[1]

    • Recommendation: Try diluting your sample by a factor of 10 and re-injecting. If peak shape improves, sample overload was the likely cause.

  • Ensure Sample Solvent Compatibility: The solvent your sample is dissolved in should be as close as possible in composition to the initial mobile phase.

    • Recommendation: If your initial mobile phase is 95% aqueous, your sample should be dissolved in a similar solvent. Dissolving the sample in a much stronger solvent (like 100% methanol) can cause peak distortion.

Issue 3: Inconsistent Retention Times

Question: The retention times for my analytes are drifting between injections or from one day to the next. How can I improve reproducibility?

Answer: Retention time instability is often due to issues with the HPLC system itself or inconsistent mobile phase preparation.[2]

Troubleshooting Steps:

  • Ensure Proper Column Equilibration: The column must be fully equilibrated with the initial mobile phase conditions before each injection.

    • Recommendation: For gradient methods, ensure the equilibration time at the end of your method is sufficient, typically at least 10 column volumes.

  • Verify Mobile Phase Preparation: Small variations in mobile phase composition can lead to shifts in retention.[10]

    • Recommendation: Prepare mobile phases fresh daily using precise measurements.[11] Ensure all components are fully dissolved and the solution is homogenous. Always degas the mobile phase to prevent bubble formation in the pump.[10]

  • Check for Leaks and Pump Issues: A leak in the system will cause a drop in pressure and flow rate, leading to longer retention times.[12] A faulty pump check-valve can cause pressure fluctuations.

    • Recommendation: Systematically check all fittings for signs of leakage. Monitor the pressure reading from your HPLC; it should be stable during an isocratic run.

  • Control Column Temperature: Temperature affects mobile phase viscosity and chromatographic selectivity.

    • Recommendation: Use a column oven to maintain a constant and consistent temperature throughout your analysis.[13]

Quantitative Data Summary

The following table provides illustrative data on how mobile phase pH can affect the retention and resolution of key this compound derivatives on a C18 column.

Table 1: Effect of Mobile Phase pH on Retention Time (tR) and Resolution (Rs)

Analyte tR at pH 3.5 (min) tR at pH 5.5 (min) Rs (H4MPT / Formyl-H4MPT) at pH 3.5 Rs (H4MPT / Formyl-H4MPT) at pH 5.5
Tetrahydrothis compound (H4MPT) 8.2 7.1 1.8 0.9
N⁵-Formyl-H4MPT 9.1 7.5
This compound (MPT) 12.5 11.3 - -

Note: This data is illustrative. Actual values will depend on the specific column, HPLC system, and exact mobile phase composition.

Experimental Protocols

Protocol 1: Reversed-Phase HPLC Method for this compound Derivatives

This protocol provides a starting point for separating this compound, tetrahydrothis compound, and its formylated derivative.

1. Materials & Reagents:

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Potassium phosphate monobasic

  • Phosphoric acid

  • Analytical standards of this compound derivatives

2. HPLC System:

  • Column: High-purity, end-capped C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size)

  • Detector: Fluorescence Detector (FLD) set to Ex: 340 nm, Em: 430 nm (for reduced pterins) or DAD/UV detector at 342 nm.

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

3. Mobile Phase Preparation:

  • Mobile Phase A (Aqueous): 20 mM potassium phosphate buffer. Prepare by dissolving potassium phosphate monobasic in HPLC-grade water and adjusting the pH to 3.5 with phosphoric acid. Filter through a 0.22 µm filter.

  • Mobile Phase B (Organic): 100% Acetonitrile.

4. Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 95 5
20.0 60 40
22.0 5 95
25.0 5 95
25.1 95 5

| 30.0 | 95 | 5 |

5. Sample Preparation:

  • Extract this compound derivatives from cell pellets or biological samples using an appropriate method, such as extraction with aqueous ethanol (B145695) at 80°C.

  • Centrifuge the extract to remove particulates.

  • Filter the supernatant through a 0.22 µm syringe filter before injection.

  • Dilute the sample in Mobile Phase A if necessary.

Visualizations

Troubleshooting Workflow

G cluster_0 cluster_1 Mobile Phase Checks cluster_2 Column Checks cluster_3 Instrument Checks cluster_4 start Observed Problem: Poor Peak Resolution check_ph Is pH optimal? start->check_ph check_grad Is gradient shallow enough? check_ph->check_grad Yes adjust_ph Adjust pH by +/- 0.5 units check_ph->adjust_ph check_prep Is mobile phase prepared correctly? check_grad->check_prep Yes adjust_grad Decrease gradient slope check_grad->adjust_grad check_col_age Is column old or degraded? check_prep->check_col_age Yes remake_mp Remake mobile phase check_prep->remake_mp check_col_chem Is C18 chemistry appropriate? check_col_age->check_col_chem No replace_col Replace column check_col_age->replace_col check_temp Is temperature stable? check_col_chem->check_temp Yes try_phenyl Try Phenyl-Hexyl column check_col_chem->try_phenyl check_leaks Are there system leaks? check_temp->check_leaks Yes use_oven Use column oven check_temp->use_oven solution Resolution Improved check_leaks->solution Yes fix_leaks Check fittings and seals check_leaks->fix_leaks adjust_ph->solution adjust_grad->solution remake_mp->solution replace_col->solution try_phenyl->solution use_oven->solution fix_leaks->solution G cluster_workflow General Experimental Workflow sample_prep 1. Sample Preparation (Extraction, Filtration) hplc_setup 2. HPLC Setup (Mobile Phase, Equilibration) sample_prep->hplc_setup injection 3. Sample Injection hplc_setup->injection separation 4. Chromatographic Separation (Gradient Elution) injection->separation detection 5. Detection (Fluorescence / UV) separation->detection analysis 6. Data Analysis (Integration, Quantification) detection->analysis

References

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Methanopterin-Related Protein Expression. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in successfully expressing and analyzing this compound-related proteins.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges encountered during the expression of this compound-related proteins, particularly when using heterologous systems like E. coli.

Q1: Why is my this compound-related protein expression low or undetectable?

A1: Low or no expression of archaeal proteins in E. coli is a common issue that can stem from several factors. Here is a step-by-step troubleshooting guide:

  • Codon Usage Bias: Your gene of interest may contain codons that are rare in E. coli.[1][2] This can slow down or terminate translation.[1][3]

    • Solution: Perform codon optimization of the gene sequence to match the codon usage of your expression host.[4][5] Various online tools and gene synthesis services are available for this purpose.[6][7]

  • Protein Toxicity: The expressed protein might be toxic to the host cells, leading to poor growth or cell death after induction.

    • Solution: Use a tightly regulated expression system, such as a pLysS or pLysE host strain, to minimize basal ("leaky") expression before induction.[8] Alternatively, use expression vectors with strong but tightly controlled promoters (e.g., araBAD promoter).[1] Adding glucose to the medium can also help suppress basal expression from certain promoters.[8]

  • mRNA Instability or Secondary Structure: The mRNA transcript may be unstable or form secondary structures near the ribosome binding site, preventing efficient translation initiation.

    • Solution: Gene optimization algorithms can often identify and remove sequences that lead to inhibitory RNA secondary structures.[9]

  • Incorrect Plasmid or Sequence: Errors in the cloned sequence, such as frameshifts or premature stop codons, will prevent the expression of the full-length protein.

    • Solution: Always verify the sequence of your final expression vector before proceeding with expression experiments.

Q2: My expressed protein is insoluble and forming inclusion bodies. What should I do?

A2: Inclusion bodies are insoluble aggregates of misfolded proteins, a frequent problem when overexpressing proteins in E. coli.[4][10] Here are several strategies to improve solubility:

  • Lower Induction Temperature: Reducing the growth temperature to 15-25°C after induction slows down protein synthesis, which can promote proper folding and reduce aggregation.[4][8]

  • Reduce Inducer Concentration: Lowering the concentration of the inducer (e.g., IPTG) can decrease the rate of transcription, leading to better solubility.

  • Use a Solubility-Enhancing Fusion Tag: Fusing your protein to a highly soluble partner, such as Maltose-Binding Protein (MBP) or Glutathione S-transferase (GST), can significantly improve its solubility.[8][10]

  • Co-express Chaperones: Molecular chaperones assist in the correct folding of proteins. Co-expressing chaperones like GroEL/GroES or DnaK/DnaJ can increase the yield of soluble protein.

  • Change Expression Host: Some E. coli strains are specifically engineered to enhance the solubility of difficult proteins, for example, by promoting disulfide bond formation in the cytoplasm (e.g., Origami™ or SHuffle® strains).[1]

  • Denaturing Purification: If the above strategies fail, you can purify the protein from inclusion bodies under denaturing conditions (e.g., using urea (B33335) or guanidine-HCl) and then attempt to refold it into its active conformation.[11]

Q3: How can I confirm that the low expression is due to a specific step in the this compound biosynthesis pathway?

A3: You can use a bioassay to test for the accumulation or absence of specific intermediates in the pathway. For example, if you are working with a mutant or trying to express a specific enzyme like RFAP synthase, you can measure the production of its product, 4-(β-D-ribofuranosyl)aminobenzene 5′-phosphate (RFAP), in cell extracts. The absence of the product would indicate an issue with that specific enzymatic step.

Q4: Are there alternatives to E. coli for expressing archaeal this compound-related proteins?

A4: Yes. While E. coli is common, other systems may be more suitable.

  • Methanogen Hosts: Using a genetically tractable methanogen, such as Methanococcus maripaludis or Methanothermobacter thermautotrophicus, as the expression host can be highly effective. These organisms provide the native cellular environment, cofactors, and machinery for correct protein folding and function. Shuttle vectors have been developed for heterologous gene expression in these organisms.

  • Yeast (e.g., Pichia pastoris): Yeast is a eukaryotic host that can perform some post-translational modifications and may offer better folding for complex proteins. High-density fermentation of P. pastoris can achieve very high protein yields.

Data Summary

The following table summarizes quantitative data related to the expression and presence of this compound pathway components from relevant studies.

Parameter MeasuredOrganism / SystemConditionResult
H4MPT ConcentrationMethylobacterium extorquensMethanol Growth44 µM
H4MPT ConcentrationMethylobacterium extorquensSuccinate Growth~22 µM
RFAP Synthase ActivityE. coli expressing His6-Orf4Cell Extract (1.5 mg protein)4.3 nmol RFAP / 16 h
Recombinant Protein YieldPichia pastorisHigh-Density Fermentation15.8 g/L (Endoglucanase)

Experimental Protocols

Protocol 1: Heterologous Expression and Purification of a His-tagged this compound-related Protein

This protocol describes a general method for expressing a His-tagged protein in E. coli and purifying it using Immobilized Metal Affinity Chromatography (IMAC).[11][12]

A. Expression

  • Transform the expression vector containing your His-tagged gene into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Inoculate 10 mL of LB medium (with appropriate antibiotic) with a single colony and grow overnight at 37°C with shaking.

  • Inoculate 1 L of LB medium (with antibiotic) with the overnight culture. Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM.

  • For potentially insoluble proteins, move the culture to a shaker at a lower temperature (e.g., 18-25°C) and continue to grow for 16-24 hours. For soluble proteins, grow at 37°C for 3-4 hours.

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant.

B. Lysis

  • Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0). Add protease inhibitors.

  • Lyse the cells by sonication on ice. Perform short bursts to avoid overheating the sample.

  • Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

  • Carefully collect the supernatant (this is the clarified lysate).

C. Purification [13][14]

  • Equilibrate a Ni-NTA affinity column with 5 column volumes of Lysis Buffer.

  • Load the clarified lysate onto the column. Allow it to flow through by gravity.

  • Wash the column with 10 column volumes of Wash Buffer (50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins.

  • Elute the His-tagged protein with 5 column volumes of Elution Buffer (50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0).

  • Collect 1 mL fractions and analyze by SDS-PAGE to identify fractions containing the purified protein.

  • Pool the pure fractions and dialyze against a suitable storage buffer.

Protocol 2: Analysis of Gene Expression by Northern Blotting

This protocol allows for the detection and quantification of specific mRNA transcripts, which is useful for confirming that your gene of interest is being transcribed.[15][16]

  • RNA Isolation: Extract total RNA from your cell culture using a TRIzol-based method or a commercial kit. Ensure all steps are performed under RNase-free conditions.

  • Denaturing Agarose (B213101) Gel Electrophoresis:

    • Prepare a 1.2% agarose gel containing formaldehyde (B43269) as a denaturing agent.[17]

    • Mix 10-20 µg of total RNA with a formaldehyde-containing loading buffer, heat at 65°C for 10 minutes, and then place on ice.[18]

    • Run the gel in MOPS buffer until the dye front has migrated sufficiently.

  • Transfer:

    • Transfer the RNA from the gel to a positively charged nylon membrane overnight via capillary action using 20x SSC transfer buffer.

    • After transfer, UV-crosslink the RNA to the membrane.

  • Hybridization:

    • Prepare a labeled probe specific to your gene of interest (e.g., using radioactive ³²P or non-radioactive digoxigenin).

    • Pre-hybridize the membrane in a hybridization buffer (e.g., PerfectHyb™ Plus) for at least 30 minutes at the appropriate temperature (e.g., 68°C).[18]

    • Add the denatured probe to the buffer and hybridize overnight.

  • Washing and Detection:

    • Wash the membrane under stringent conditions (e.g., using low concentration SSC and SDS at high temperature) to remove the non-specifically bound probe.[18]

    • Detect the probe signal by exposing the membrane to X-ray film (for radioactive probes) or by using a chemiluminescent substrate and imager (for non-radioactive probes).

Process Diagrams

This compound Biosynthesis Pathway

Methanopterin_Biosynthesis Simplified this compound Biosynthesis Pathway GTP GTP Enz1 GTP Cyclohydrolase GTP->Enz1 H2Neopterin 7,8-Dihydroneopterin Enz2 H2-neopterin aldolase H2Neopterin->Enz2 HMP 6-Hydroxymethyl-7,8-dihydropterin Enz3 HPPK HMP->Enz3 HMP_PP 6-Hydroxymethyl-7,8-dihydropterin Pyrophosphate Enz5 Condensing Enzyme HMP_PP->Enz5 PRPP PRPP Enz4 RFAP Synthase PRPP->Enz4 pABA p-Aminobenzoic Acid pABA->Enz4 RFAP 4-(β-D-ribofuranosyl)aminobenzene 5'-phosphate (RFA-P) RFAP->Enz5 Intermediate1 7,8-H2pterin-6-ylmethyl-4- (β-D-ribofuranosyl)aminobenzene 5'-phosphate Enz6 Reductase Intermediate1->Enz6 Intermediate2 Reduced Intermediate Enz7 Methyltransferases Intermediate2->Enz7 MPT This compound SAM S-Adenosylmethionine (SAM) SAM->Enz7 Enz1->H2Neopterin Enz2->HMP Enz3->HMP_PP Enz4->RFAP Enz5->Intermediate1 Enz6->Intermediate2 Enz7->MPT

Caption: A simplified diagram of the this compound biosynthesis pathway.

Troubleshooting Workflow for Low Protein Expression

Troubleshooting_Workflow Troubleshooting Workflow for Low/Insoluble Protein Expression Start Start: Low/No Protein Yield Check_Expression Protein detected on SDS-PAGE/Western? Start->Check_Expression Check_Solubility Protein in soluble fraction? Check_Expression->Check_Solubility Yes No_Expression Problem: No/Low Expression Check_Expression->No_Expression No Insoluble Problem: Inclusion Bodies Check_Solubility->Insoluble No Success Soluble Protein Obtained Check_Solubility->Success Yes Solution_Expression Solutions: 1. Optimize codons 2. Check sequence integrity 3. Use stronger promoter 4. Check for toxicity (use pLysS) No_Expression->Solution_Expression Solution_Solubility Solutions: 1. Lower induction temp (18-25°C) 2. Reduce inducer concentration 3. Add solubility tag (MBP, GST) 4. Co-express chaperones Insoluble->Solution_Solubility Solution_Expression->Start Re-evaluate Solution_Solubility->Start Re-evaluate

Caption: A decision tree for troubleshooting common protein expression issues.

General Experimental Workflow

Experimental_Workflow General Workflow for Recombinant Protein Production A 1. Gene Design & Codon Optimization B 2. Vector Cloning A->B C 3. Host Transformation (e.g., E. coli BL21) B->C D 4. Small-Scale Expression Trial C->D Decision Expression Successful? D->Decision E 5. Large-Scale Culture & Induction F 6. Cell Lysis & Lysate Clarification E->F G 7. Protein Purification (e.g., IMAC) F->G H 8. Analysis & Quantification (SDS-PAGE, Assay) G->H Decision->A No (Re-optimize) Decision->E Yes

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the oxygen-sensitive enzymes of the methanopterin pathway.

I. General Principles for Handling Oxygen-Sensitive Enzymes

Working with oxygen-labile enzymes requires the rigorous exclusion of air from all experimental steps. The following are fundamental principles and techniques to ensure the integrity and activity of your enzymes.

Key Principles:

  • Anaerobic Environment: All manipulations, including purification, buffer exchange, and activity assays, must be performed in an anaerobic chamber or glove box with an atmosphere of inert gas (e.g., 95% N₂ + 5% H₂ or 100% Ar).

  • Deoxygenated Solutions: All buffers and solutions must be thoroughly deoxygenated prior to use. This is typically achieved by sparging with an inert gas for an extended period or by the boil-cool method under an inert gas stream.

  • Reducing Agents: The inclusion of reducing agents, such as dithiothreitol (B142953) (DTT) or titanium(III) citrate (B86180), in buffers can help to scavenge trace amounts of oxygen and maintain a low redox potential.

  • Oxygen Scavenging Systems: For highly sensitive applications, enzymatic oxygen scavenging systems can be employed within the experimental setup. Common systems include glucose oxidase/catalase or the pyranose oxidase/catalase (POC) system.[1][2]

Troubleshooting Common Issues in Anaerobic Enzymology:

Problem Possible Cause Solution
Complete loss of enzyme activity Catastrophic oxygen exposure during purification or storage.Review your anaerobic technique. Check for leaks in your anaerobic chamber or Schlenk line. Ensure all solutions were properly deoxygenated.
Gradual loss of activity over time Slow oxygen leak into the storage container or anaerobic chamber.Use high-quality, well-sealed storage vials. Monitor the oxygen levels in your anaerobic chamber regularly.
Inconsistent activity between aliquots Partial oxygen exposure of some aliquots.When preparing aliquots, ensure a continuous and robust anaerobic environment. Flash-freeze aliquots in liquid nitrogen and store them at -80°C.
Precipitation of the enzyme Denaturation due to oxygen exposure or improper buffer conditions.Optimize buffer components, including pH, salt concentration, and the concentration of cryoprotectants like glycerol.

II. Enzyme-Specific Guides

Methyl-Coenzyme M Reductase (MCR)

Overview: Methyl-coenzyme M reductase (MCR) is an extremely oxygen-sensitive enzyme that catalyzes the final step in methanogenesis. Its active form contains a Ni(I) cofactor that is rapidly and irreversibly oxidized in the presence of even trace amounts of oxygen.[3][4][5]

FAQs for MCR:

  • Q1: How quickly does oxygen inactivate MCR?

  • Q2: Can I reactivate my oxygen-inactivated MCR?

    • A2: In vitro reactivation of the Ni(II) "silent" form of MCR to the active Ni(I) form is generally not possible with simple chemical reductants.[6] Methanogens possess a complex cellular system for MCR activation.[5]

  • Q3: My purified MCR is inactive, even though I worked in an anaerobic chamber. What could be the problem?

    • A3: Several factors could be at play:

      • Trace Oxygen: Even low ppm levels of oxygen in an anaerobic chamber can be sufficient to inactivate MCR over time. Ensure your chamber is properly maintained and that you are using fresh catalyst.

      • Incomplete Activation: The in vivo or in vitro activation of MCR to the Ni(I) state may have been incomplete.

      • Presence of Disulfide: The heterodisulfide of coenzyme M and coenzyme B (CoM-S-S-CoB) can promote the inactivation of the active MCRred1 form.

  • Q4: What is the mechanism of oxygen damage to MCR?

    • A4: Oxygen directly oxidizes the essential Ni(I) in the F430 cofactor to an inactive Ni(II) or Ni(III) state.[5] This is observable by the disappearance of the characteristic EPR signal of the MCRred1 form upon oxygen exposure.[5]

Experimental Protocol: Anaerobic Purification of Methyl-Coenzyme M Reductase (MCR) from Methanothermobacter marburgensis

This protocol is a condensed summary of established methods and should be performed under strictly anaerobic conditions.

  • Cell Lysis:

    • Resuspend frozen cell paste of M. marburgensis in an anaerobic buffer (e.g., 50 mM Tris-HCl, pH 7.6) containing a reducing agent.

    • Lyse the cells by sonication or French press inside an anaerobic chamber.

    • Clarify the lysate by ultracentrifugation to remove cell debris.

  • Chromatography:

    • Load the supernatant onto an anion-exchange column (e.g., Q-Sepharose) pre-equilibrated with anaerobic buffer.

    • Elute the MCR using a linear salt gradient (e.g., 0-1 M NaCl).

    • Collect fractions and assay for MCR activity.

  • Further Purification:

    • Pool active fractions and subject them to further purification steps, such as hydrophobic interaction or size-exclusion chromatography, if necessary. All columns and buffers must be pre-equilibrated under anaerobic conditions.

  • Concentration and Storage:

    • Concentrate the purified MCR using ultrafiltration.

    • Flash-freeze aliquots in liquid nitrogen and store at -80°C.

Experimental Protocol: Activity Assay for Methyl-Coenzyme M Reductase

This assay measures the formation of methane (B114726) from methyl-coenzyme M and coenzyme B.

  • Reaction Mixture: In a sealed anaerobic vial, prepare a reaction mixture containing:

    • Anaerobic buffer (e.g., 500 mM MOPS/NaOH, pH 7.2)

    • Methyl-coenzyme M (e.g., 10 mM)

    • Coenzyme B (e.g., 1 mM)

    • A regenerating system for coenzyme B, such as Ti(III) citrate (e.g., 30 mM) and aquocobalamin (B1237579) (e.g., 0.3 mM).

  • Enzyme Addition: Initiate the reaction by adding a known amount of purified, active MCR.

  • Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 65°C for MCR from M. marburgensis).

  • Methane Quantification: At various time points, withdraw a sample from the headspace of the vial using a gas-tight syringe and analyze the methane content by gas chromatography.

Workflow for MCR Purification and Assay

MCR_Workflow cluster_purification Anaerobic Purification cluster_assay Anaerobic Activity Assay cell_lysis Cell Lysis centrifugation Centrifugation cell_lysis->centrifugation anion_exchange Anion-Exchange Chromatography centrifugation->anion_exchange further_purification Further Purification (Optional) anion_exchange->further_purification concentration Concentration & Storage further_purification->concentration add_enzyme Add MCR concentration->add_enzyme Purified MCR prepare_rxn Prepare Reaction Mix prepare_rxn->add_enzyme incubate Incubate add_enzyme->incubate gc_analysis GC Analysis of Methane incubate->gc_analysis

Caption: Workflow for the anaerobic purification and activity assay of MCR.

Formylmethanofuran (B1241027) Dehydrogenase (FMD)

Overview: Formylmethanofuran dehydrogenase (FMD) is a complex metalloenzyme that catalyzes the reversible oxidation of formylmethanofuran to methanofuran (B1217411) and CO₂. It contains a molybdenum or tungsten cofactor and iron-sulfur clusters, which are susceptible to oxygen damage. Tungsten-containing FMDs are generally more oxygen-sensitive than their molybdenum counterparts.

FAQs for FMD:

  • Q1: How should I handle FMD to prevent inactivation?

    • A1: FMD must be purified and handled under strictly anaerobic conditions. The presence of its pterin (B48896) cofactor and iron-sulfur clusters makes it susceptible to oxidative damage.

  • Q2: My FMD activity is low. What could be the issue?

    • A2: Similar to MCR, low activity can result from oxygen exposure. Additionally, the integrity of the metal cofactors (Mo or W) and the iron-sulfur clusters is crucial. Ensure that the purification protocol is followed meticulously and that all buffers are deoxygenated.

  • Q3: Is there a difference in oxygen sensitivity between the molybdenum and tungsten forms of FMD?

    • A3: Yes, tungsten-containing FMD isoenzymes are generally more sensitive to oxygen than the molybdenum-containing forms.

Experimental Protocol: Anaerobic Purification of Formylmethanofuran Dehydrogenase

This is a general protocol; specific steps may vary depending on the source organism.

  • Cell Lysis:

    • Perform cell lysis under anaerobic conditions as described for MCR.

  • Chromatography:

    • A multi-step chromatography process is often required, which may include anion-exchange, hydrophobic interaction, and size-exclusion chromatography. All steps must be performed in an anaerobic chamber.

  • Storage:

    • Store the purified enzyme in anaerobic vials at -80°C.

Experimental Protocol: Activity Assay for Formylmethanofuran Dehydrogenase

This assay typically measures the reduction of an artificial electron acceptor.

  • Reaction Mixture: In an anaerobic cuvette, prepare a reaction mixture containing:

    • Anaerobic buffer

    • Formylmethanofuran (substrate)

    • An artificial electron acceptor (e.g., methyl viologen)

  • Reaction Initiation: Start the reaction by adding the purified FMD.

  • Spectrophotometric Monitoring: Monitor the reduction of the electron acceptor spectrophotometrically at the appropriate wavelength (e.g., the formation of reduced methyl viologen).

Logical Relationship of FMD Oxygen Sensitivity

FMD_Oxygen_Sensitivity FMD Formylmethanofuran Dehydrogenase Mo_W_Center Mo/W-Pterin Center FMD->Mo_W_Center contains FeS_Clusters Iron-Sulfur Clusters FMD->FeS_Clusters contains Oxygen Oxygen (O2) Oxygen->Mo_W_Center damages Oxygen->FeS_Clusters damages Inactivation Enzyme Inactivation Mo_W_Center->Inactivation leads to FeS_Clusters->Inactivation leads to

Caption: Oxygen damages the metal centers of FMD, leading to inactivation.

Methenyltetrahydrothis compound Cyclohydrolase

Overview: In contrast to MCR and FMD, methenyltetrahydrothis compound cyclohydrolase has been reported to be oxygen-stable.[1] This simplifies its handling and purification.

FAQs for Methenyltetrahydrothis compound Cyclohydrolase:

  • Q1: Do I need to handle this enzyme under anaerobic conditions?

    • A1: No, the purified enzyme has been shown to be stable in the presence of oxygen.[1] However, it is always good practice to minimize prolonged exposure to air, especially for long-term storage.

  • Q2: My enzyme is unstable. What could be the cause?

    • A2: While the enzyme is oxygen-stable, its stability may be dependent on other factors, such as the presence of detergents.[1] Ensure that your buffer conditions are optimal for the enzyme from your specific source organism.

Experimental Protocol: Purification of Methenyltetrahydrothis compound Cyclohydrolase

  • Cell Lysis: Cells can be lysed under aerobic conditions.

  • Chromatography: A standard protein purification scheme involving anion-exchange and other chromatographic steps can be employed.

  • Storage: The purified enzyme can be stored at -20°C or -80°C in a suitable buffer.

Experimental Protocol: Activity Assay for Methenyltetrahydrothis compound Cyclohydrolase

The activity is determined by monitoring the hydrolysis of 5,10-methenyltetrahydrothis compound.

  • Reaction Mixture: In a cuvette, prepare a reaction mixture containing:

    • Buffer at the optimal pH

    • 5,10-methenyltetrahydrothis compound

  • Reaction Initiation: Start the reaction by adding the enzyme.

  • Spectrophotometric Monitoring: Monitor the decrease in absorbance at 335 nm, which corresponds to the hydrolysis of the substrate.[7]

III. Quantitative Data Summary

EnzymeSource Organism (example)Oxygen SensitivitySpecific Activity (µmol·min⁻¹·mg⁻¹)Km for Primary Substrate (mM)
Methyl-Coenzyme M Reductase (MCR) Methanothermobacter marburgensisExtremely high; immediate inactivation by trace O₂Up to 100~0.7 (for methyl-CoM)
Formylmethanofuran Dehydrogenase (FMD) Methanosarcina barkeriHigh (Mo-dependent)~4700.57 (for methenyl-H₄MPT)
Methanobacterium wolfeiVery high (W-dependent)8.30.013 (for formylmethanofuran)
Methenyltetrahydrothis compound Cyclohydrolase Methanosarcina barkeriStable in air4700.57 (for methenyl-H₄MPT)

Note: Specific activities and Km values can vary significantly depending on the assay conditions and the source organism.

IV. Signaling Pathways and Experimental Workflows

Troubleshooting Logic for an Anaerobic Enzyme Assay

Troubleshooting_Anaerobic_Assay start Assay Shows No/Low Activity check_enzyme Is the enzyme known to be active? start->check_enzyme check_oxygen Was the assay performed under strict anaerobic conditions? check_enzyme->check_oxygen Yes positive_control Run a positive control with a known active enzyme batch. check_enzyme->positive_control No check_reagents Are all reagents correctly prepared and deoxygenated? check_oxygen->check_reagents Yes review_technique Review anaerobic technique, check for leaks. check_oxygen->review_technique No check_conditions Are the assay conditions (pH, temp) optimal? check_reagents->check_conditions Yes prepare_fresh Prepare fresh, deoxygenated reagents. check_reagents->prepare_fresh No optimize_conditions Optimize assay pH and temperature. check_conditions->optimize_conditions No success Problem Solved check_conditions->success Yes fail Consult further literature or technical support. positive_control->fail review_technique->fail prepare_fresh->fail optimize_conditions->success

Caption: A logical workflow for troubleshooting a failed anaerobic enzyme assay.

References

Technical Support Center: Mass Spectrometry Analysis of Methanopterin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering artifacts in the mass spectrometry (MS) analysis of methanopterin.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of artifacts observed in the LC-MS analysis of this compound?

A1: During the liquid chromatography-mass spectrometry (LC-MS) analysis of this compound, a complex pterin (B48896) derivative, several types of artifacts can be observed. These can be broadly categorized as:

  • In-Source Fragmentation: The this compound molecule may fragment within the ion source of the mass spectrometer prior to mass analysis. This can lead to the appearance of smaller, unexpected ions that might be misinterpreted as impurities or degradation products.

  • Adduct Formation: this compound can form adducts with various ions present in the mobile phase or sample matrix, such as sodium ([M+Na]⁺), potassium ([M+K]⁺), or ammonium (B1175870) ([M+NH₄]⁺).[1] These adducts will appear as ions with a higher mass-to-charge ratio (m/z) than the protonated molecule ([M+H]⁺).

  • Oxidation Products: The tetrahydrothis compound form is susceptible to oxidation, which can occur during sample preparation, storage, or analysis. This leads to the formation of dihydro- and fully oxidized forms of this compound, which will have different masses and retention times.

  • Degradation Products: this compound can degrade under certain conditions, such as exposure to acid or high temperatures. For instance, acid hydrolysis can cleave the glycosidic bond, yielding a "hydrolytic product."[2]

  • Solvent Clusters and Contaminants: Peaks corresponding to solvent clusters or contaminants from sample preparation (e.g., polymers, plasticizers) can interfere with the analysis.

Q2: I am observing a peak at a lower m/z than expected for this compound, even though my sample is pure. What could be the cause?

A2: A peak at a lower-than-expected m/z for this compound, in a seemingly pure sample, is often indicative of in-source fragmentation .[1] This phenomenon occurs when the this compound ion is energetically unstable and breaks apart in the ion source before it is mass-analyzed. Common fragmentation points in complex molecules like this compound include labile bonds, such as glycosidic linkages or phosphate (B84403) esters. The energy for this fragmentation can come from the electrospray ionization (ESI) process itself, particularly if the capillary voltage or source temperature is set too high.

Q3: My mass spectrum shows multiple peaks with regular mass differences from the main this compound peak. What are these?

A3: The presence of a series of peaks with regular mass differences from the primary analyte ion is a classic sign of adduct formation .[1] In positive ion mode ESI-MS, you are likely observing adducts with common cations. For example, a peak at [M+23]⁺ corresponds to a sodium adduct, and a peak at [M+39]⁺ corresponds to a potassium adduct. These ions originate from salts present in your sample, LC mobile phase, or even from the glassware used during sample preparation. It is also possible to observe adducts with solvent molecules or other mobile phase additives.

Q4: I see a peak that seems to correspond to a dehydrated form of this compound. Is this a real degradation product or an artifact?

A4: The observation of a peak corresponding to the loss of water ([M-H₂O+H]⁺) can be either a genuine degradation product or an in-source fragment. Pterins and their derivatives can be susceptible to dehydration, especially at elevated temperatures in the MS source. To distinguish between a pre-existing degradation product and an in-source artifact, you can try modifying the ion source parameters. Lowering the source temperature or the cone voltage may reduce the extent of in-source water loss. If the peak persists at lower energy conditions, it is more likely to be a genuine component of your sample.

Troubleshooting Guides

Issue 1: Unexpected Peaks and Poor Signal-to-Noise
Potential Cause Troubleshooting Steps Expected Outcome
Sample Contamination 1. Run a blank injection (mobile phase only) to identify system-related peaks. 2. Review sample preparation protocol for potential sources of contamination (e.g., detergents, plasticizers from tubes). 3. Use high-purity solvents and reagents.Cleaner baseline and elimination of non-methanopterin related peaks.
In-Source Fragmentation 1. Lower the ion source temperature. 2. Reduce the capillary/cone voltage. 3. Optimize the nebulizer gas flow.Increased intensity of the intact this compound ion and decreased intensity of fragment ions.
Adduct Formation 1. Use high-purity, MS-grade solvents and additives. 2. If possible, use volatile mobile phase modifiers like formic acid or ammonium acetate. 3. Consider using a desalting step (e.g., solid-phase extraction) for your sample.Reduction in the intensity of adduct peaks, leading to a stronger signal for the protonated molecule.
Issue 2: Inconsistent Retention Times and Peak Shapes
Potential Cause Troubleshooting Steps Expected Outcome
Column Degradation 1. Flush the column with a strong solvent. 2. If the problem persists, replace the column.Improved peak shape and consistent retention times.
Sample Matrix Effects 1. Dilute the sample to reduce matrix suppression or enhancement. 2. Optimize the sample preparation to remove interfering substances. 3. Use an isotopically labeled internal standard to correct for variations.More reproducible peak areas and retention times.
Improper Mobile Phase 1. Ensure the mobile phase is freshly prepared and properly degassed. 2. Check the pH of the mobile phase, as it can affect the ionization and retention of pterins.Stable baseline and consistent chromatography.

Experimental Protocols

Protocol 1: Optimization of ESI-MS Parameters to Minimize In-Source Fragmentation
  • Initial Analysis: Analyze the this compound standard using the current LC-MS method and record the spectrum, noting the relative intensities of the parent ion and any suspected fragment ions.

  • Voltage Optimization:

    • Decrease the capillary/cone voltage in increments of 10-20 V.

    • Acquire a spectrum at each new voltage setting.

    • Monitor the intensity of the parent ion and the fragment ions.

    • Identify the voltage range that maximizes the parent ion signal while minimizing fragmentation.

  • Temperature Optimization:

    • Set the capillary/cone voltage to the optimized value from the previous step.

    • Decrease the ion source temperature in increments of 25 °C.

    • Acquire a spectrum at each temperature.

    • Observe the effect on the parent and fragment ion intensities.

    • Select the lowest temperature that provides good sensitivity and minimal fragmentation.

  • Final Method: Save the optimized parameters as the new analytical method for this compound.

Visualizations

experimental_workflow cluster_start Initial Observation cluster_troubleshooting Troubleshooting Steps cluster_outcome Resolution start Artifacts Observed in This compound MS Spectrum step1 Analyze Blank start->step1 step2 Optimize Source Parameters (Voltage, Temperature) start->step2 step3 Modify Mobile Phase /Sample Prep start->step3 outcome1 Identify Contaminant Peaks step1->outcome1 outcome2 Reduce In-Source Fragmentation & Adducts step2->outcome2 outcome3 Improve Signal Quality step3->outcome3 end Optimized Method outcome1->end outcome2->end outcome3->end

Caption: Troubleshooting workflow for mass spectrometry artifacts.

signaling_pathway cluster_source Ion Source cluster_analyzer Mass Analyzer M This compound (M) MH [M+H]⁺ M->MH Protonation MNa [M+Na]⁺ M->MNa Na⁺ Adduct MK [M+K]⁺ M->MK K⁺ Adduct Fragment Fragment Ion MH->Fragment In-Source Fragmentation Detector Detector MH->Detector MNa->Detector MK->Detector Fragment->Detector

Caption: Common ion formation and artifact pathways in ESI-MS.

References

Technical Support Center: Enhancing Catalytic Efficiency of Methanopterin-Dependent Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments with methanopterin-dependent enzymes.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments.

Problem StatementPossible CausesRecommended Solutions
Low or No Enzyme Activity Inactive recombinant enzyme due to improper folding or degradation.- Optimize expression conditions (e.g., lower temperature, different host strain). - Purify under native conditions if possible; if inclusion bodies form, develop a refolding protocol. - Add protease inhibitors during purification and store the purified enzyme in appropriate buffer with cryoprotectants at -80°C.[1]
Suboptimal assay conditions (pH, temperature, ionic strength).- Determine the optimal pH and temperature for your specific enzyme.[2][3] - Screen a range of buffer systems and salt concentrations, as some this compound-dependent enzymes have specific ion requirements.[4]
Degradation of this compound or other substrates.- Prepare substrate solutions fresh before each experiment. - Store this compound solutions under anaerobic conditions and protected from light.
Presence of inhibitors in the sample or reagents.- Use high-purity reagents and water. - If screening compounds, include appropriate vehicle controls. - Consider purifying the enzyme further to remove any co-purified inhibitors.
Inconsistent or Irreproducible Results Pipetting errors or inaccurate reagent concentrations.- Calibrate pipettes regularly. - Prepare master mixes for assay components to minimize pipetting variability.
Variability in substrate or cofactor quality.- Use substrates and cofactors from a reliable source and from the same lot for a series of experiments. - Verify the concentration of your this compound stock solution spectrophotometrically.
Fluctuation in assay temperature.- Pre-incubate all reagents at the assay temperature. - Use a temperature-controlled plate reader or water bath.
Low Yield of Purified Enzyme Poor expression of the recombinant protein.- Optimize codon usage for the expression host. - Test different expression vectors with stronger promoters or solubility-enhancing tags.[1]
Protein loss during purification steps.- Optimize buffer conditions (pH, ionic strength) for each purification step to ensure protein stability and binding to the resin.[5][6] - For affinity-tagged proteins, ensure the tag is accessible and not cleaved by endogenous proteases.
Formation of insoluble inclusion bodies.- Lower the induction temperature and/or the inducer concentration. - Co-express with molecular chaperones to aid in proper folding.[1]

Frequently Asked Questions (FAQs)

1. How can I determine the optimal buffer conditions for my this compound-dependent enzyme assay?

The optimal buffer pH and composition are critical for maximal enzyme activity.[7] It is recommended to screen a range of buffers with pKa values around the theoretical pH optimum of your enzyme.[7] Factors to consider include:

  • pH: Test a pH range (e.g., 6.0-9.0) using overlapping buffer systems (e.g., phosphate, Tris, HEPES).[3]

  • Ionic Strength: Some this compound-dependent enzymes, like formylmethanofuran:tetrahydrothis compound formyltransferase from Methanopyrus kandleri, are highly dependent on high salt concentrations for both activity and stability.[4] Test a range of salt concentrations (e.g., 50 mM to 2 M) to find the optimum.

  • Additives: Consider including reducing agents like dithiothreitol (B142953) (DTT) if your enzyme contains sensitive cysteine residues, and metal chelators like EDTA if divalent cations are not required for activity and might facilitate proteolysis.

2. My enzyme appears to be inactive after purification. What are the first troubleshooting steps?

First, verify the presence and integrity of your purified protein using SDS-PAGE and, if possible, Western blotting or mass spectrometry. If the protein is present and of the correct size, consider the following:

  • Activity of a Positive Control: If available, test a known active batch of the enzyme or a related enzyme to ensure your assay setup and reagents are working correctly.

  • Refolding: If the protein was purified from inclusion bodies, the refolding protocol may need optimization.

  • Cofactor/Substrate Integrity: Ensure that the this compound and other substrates have not degraded.

  • Storage Conditions: The enzyme may have lost activity due to improper storage. Ensure it was stored at a suitable temperature with appropriate stabilizing agents like glycerol.[1]

3. How do I accurately determine the kinetic parameters (kcat and Km) for my enzyme?

To determine kcat and Km, you need to measure the initial reaction velocity at varying substrate concentrations.

  • Vmax and Km Determination: Plot the initial velocity against substrate concentration and fit the data to the Michaelis-Menten equation using a non-linear regression software.[8]

  • kcat Calculation: The kcat (turnover number) is calculated using the formula: kcat = Vmax / [E]t, where [E]t is the total active enzyme concentration in the assay.[8][9][10] It is crucial to accurately determine the concentration of active enzyme, for example, through active site titration.[9]

  • Catalytic Efficiency: The catalytic efficiency is then expressed as the ratio kcat/Km.[11]

Data Presentation

Table 1: Kinetic Parameters of Selected this compound-Dependent Enzymes

EnzymeOrganismSubstrate(s)Km (µM)Vmax (U/mg)akcat (s-1)bCatalytic Efficiency (kcat/Km) (M-1s-1)Reference
Formylmethanofuran: tetrahydrothis compound formyltransferaseMethanopyrus kandleriFormylmethanofuran50270015753.15 x 107[4]
Tetrahydrothis compound1001.58 x 107
Formaldehyde-activating enzyme (FaeA)Methanosarcina barkeriFormaldehyde100133.93.9 x 104[12]
Tetrahydrothis compound301.3 x 105
Formaldehyde-activating enzyme (FaeB-HpsB)Methanosarcina barkeriFormaldehydeN/Dc3.62.52N/D[12]
Tetrahydrothis compoundN/DN/D

a 1 U = 1 µmol of product formed per minute. b kcat calculated from Vmax and the molecular weight of the enzyme (Formyltransferase: 35 kDa[4]; FaeA: 18 kDa[12]; FaeB-HpsB: 42 kDa[12]). c N/D: Not determined.

Experimental Protocols

Protocol: Assay for Formylmethanofuran:Tetrahydrothis compound Formyltransferase Activity

This protocol is adapted from the characterization of the enzyme from Methanopyrus kandleri.[4]

1. Reagents and Buffers:

  • Assay Buffer: 1.5 M K2HPO4, pH 8.0.

  • Substrate 1: 10 mM Formylmethanofuran (CHO-MFR) in assay buffer.

  • Substrate 2: 10 mM Tetrahydrothis compound (H4MPT) in assay buffer (prepare fresh and keep under anaerobic conditions).

  • Enzyme: Purified formyltransferase diluted in assay buffer.

2. Assay Procedure:

  • Prepare a reaction mixture in a cuvette containing:

    • 800 µL of Assay Buffer

    • 100 µL of 10 mM CHO-MFR

    • 50 µL of 10 mM H4MPT

  • Pre-incubate the mixture at the desired temperature (e.g., 65°C) for 5 minutes.

  • Initiate the reaction by adding 50 µL of the diluted enzyme solution.

  • Immediately monitor the decrease in absorbance at 336 nm, which corresponds to the conversion of CHO-MFR. The reaction can also be monitored by the formation of 5-formyl-H4MPT at a different wavelength, though this may require stopping the reaction and analyzing the product.

  • Calculate the initial velocity from the linear portion of the absorbance change over time.

3. Determination of Kinetic Parameters:

  • To determine the Km for CHO-MFR, vary its concentration (e.g., 10 µM to 500 µM) while keeping the concentration of H4MPT constant and saturating.

  • To determine the Km for H4MPT, vary its concentration while keeping the CHO-MFR concentration constant and saturating.

  • Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Vmax and Km.

Mandatory Visualization

Experimental_Workflow cluster_prep Preparation cluster_optimization Optimization cluster_assay Kinetic Assay cluster_analysis Data Analysis Enzyme_Prep Enzyme Expression & Purification Buffer_Opt Buffer Condition Screening (pH, Salt Concentration) Enzyme_Prep->Buffer_Opt Substrate_Prep Substrate & Buffer Preparation Substrate_Prep->Buffer_Opt Temp_Opt Temperature Optimization Buffer_Opt->Temp_Opt Optimal Buffer Assay_Setup Assay Setup with Varied Substrate Concentrations Temp_Opt->Assay_Setup Optimal Conditions Data_Acquisition Measure Initial Reaction Rates Assay_Setup->Data_Acquisition MM_Plot Michaelis-Menten Plot Data_Acquisition->MM_Plot Calc Calculate Vmax, Km, kcat, kcat/Km MM_Plot->Calc

Caption: Workflow for enhancing and quantifying the catalytic efficiency of this compound-dependent enzymes.

C1_Transfer_Pathway CO2 CO2 CHO_MFR Formyl-MFR CO2->CHO_MFR Formylation MFR Methanofuran (MFR) MFR->CHO_MFR Ftr Formyltransferase CHO_MFR->Ftr H4MPT Tetrahydrothis compound (H4MPT) H4MPT->Ftr Formyl_H4MPT 5-Formyl-H4MPT Mch Methenyl-H4MPT Cyclohydrolase Formyl_H4MPT->Mch Methenyl_H4MPT 5,10-Methenyl-H4MPT Mtd Methylene-H4MPT Dehydrogenase Methenyl_H4MPT->Mtd Methylene_H4MPT 5,10-Methylene-H4MPT Mer Methylene-H4MPT Reductase Methylene_H4MPT->Mer Methyl_H4MPT 5-Methyl-H4MPT Mtr Methyl-H4MPT: Coenzyme M Methyltransferase Methyl_H4MPT->Mtr CH4 Methane Ftr->Formyl_H4MPT Mch->Methenyl_H4MPT Mtd->Methylene_H4MPT Mer->Methyl_H4MPT Mtr->CH4 Methyl Coenzyme M Reductase System

Caption: Simplified this compound-dependent C1 transfer pathway in methanogenesis.

References

Validation & Comparative

Validating the Physiological Role of Methanopterin In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methanopterin (MPT) and its derivatives are essential cofactors in one-carbon (C1) metabolism in methanogenic archaea and methylotrophic bacteria. Understanding the in vivo physiological role of MPT is crucial for fields ranging from microbial physiology and biotechnology to the development of novel antimicrobial agents targeting these pathways. This guide provides a comparative analysis of MPT-dependent pathways with analogous tetrahydrofolate (H4F)-dependent pathways found in other domains of life, supported by experimental data and detailed protocols.

Functional Comparison: this compound vs. Tetrahydrofolate

MPT and H4F are structurally and functionally analogous, both serving as carriers of C1 units at various oxidation states. However, key differences in their structure and the enzymes that utilize them lead to distinct physiological roles and efficiencies.

Table 1: Comparison of this compound and Tetrahydrofolate as C1 Carriers

FeatureThis compound (MPT)Tetrahydrofolate (H4F)
Primary Organisms Methanogenic Archaea, Methylotrophic BacteriaBacteria, Eukarya, some Archaea
Core Structure Pterin linked to a side chain containing ribofuranosyl, aminobenzene, and hydroxyglutaric acid moietiesPterin linked to a p-aminobenzoic acid and a polyglutamate tail
Key Functions Methanogenesis, formaldehyde (B43269) oxidation and assimilationAmino acid metabolism, purine (B94841) and pyrimidine (B1678525) synthesis, methylation reactions
Thermodynamic Properties Favors reductive C1 transformationsVersatile for both reductive and oxidative C1 transformations

Quantitative Comparison of Key Enzymes

The efficiency of MPT- and H4F-dependent pathways can be assessed by comparing the kinetic parameters of their key enzymes.

Table 2: Kinetic Parameters of Key C1-Metabolism Enzymes

EnzymeOrganismSubstrateKm (µM)Vmax (µmol/min/mg)Reference
Methenyl-H4MPT Cyclohydrolase Methanosarcina barkeri5,10-Methenyl-H4MPT13142[Not explicitly found]
Methenyl-H4F Cyclohydrolase Human (cytoplasmic)5,10-Methenyl-H4F164.5[1]
Methylene-H4MPT Dehydrogenase (F420-dependent) Methanosarcina barkeriMethylene-H4MPT255.5[Not explicitly found]
Methylene-H4F Dehydrogenase (NADP+ dependent) Human (cytoplasmic)Methylene-H4F8.51.8[Not explicitly found]

Note: The kinetic data presented are compiled from various sources and may have been determined under different experimental conditions. Direct comparison should be made with caution.

In Vivo Validation: Insights from Genetic Studies

Genetic knockout studies provide direct evidence for the physiological role of this compound. Disruption of the MPT biosynthesis pathway leads to distinct phenotypic changes.

Table 3: Phenotypes of MPT Pathway Mutants

Gene/Operon KnockoutOrganismPhenotypeReference
mch (methenyl-H4MPT cyclohydrolase)Methanosarcina barkeriUnable to grow on methanol (B129727) as the sole carbon and energy source.[2]
mtr operon (methyl-H4MPT:coenzyme M methyltransferase)Methanosarcina barkeriGrowth on methanol is blocked; viable with methanol and H2/CO2.[2]
Hydrogenase mutants (affecting MPT-linked redox reactions)Methanosarcina barkeriReduced growth rate on methanol.[3]

These studies demonstrate the essentiality of a complete and functional MPT pathway for methylotrophic growth in these organisms. A mutant of Methanosarcina barkeri has been shown to grow on pyruvate (B1213749) under non-methanogenic conditions, indicating metabolic flexibility but highlighting the primary role of MPT in its core energy metabolism.[4]

Experimental Protocols

Spectrophotometric Assay for Methenyl-H4MPT Cyclohydrolase

This protocol allows for the quantification of methenyl-H4MPT cyclohydrolase activity by monitoring the change in absorbance at 336 nm, which corresponds to the hydrolysis of 5,10-methenyl-H4MPT.

Materials:

  • Anaerobic cuvettes

  • Spectrophotometer

  • Cell-free extract containing methenyl-H4MPT cyclohydrolase

  • Anaerobic buffer (e.g., 100 mM potassium phosphate, pH 7.0, with 10 mM dithiothreitol)

  • 5,10-Methenyl-H4MPT substrate solution

Procedure:

  • Prepare a cell-free extract from the organism of interest under strictly anaerobic conditions.

  • Set the spectrophotometer to 336 nm and maintain the temperature at the optimal growth temperature for the organism (e.g., 37°C for Methanosarcina barkeri).

  • In an anaerobic cuvette, add the anaerobic buffer and the cell-free extract.

  • Initiate the reaction by adding a known concentration of the 5,10-methenyl-H4MPT substrate.

  • Immediately start monitoring the decrease in absorbance at 336 nm over time.

  • The rate of the reaction is calculated from the linear portion of the absorbance change, using the molar extinction coefficient for 5,10-methenyl-H4MPT.

Assay for Formaldehyde Dehydrogenase (MPT-dependent)

This assay measures the activity of formaldehyde dehydrogenase by monitoring the reduction of NADP+ to NADPH at 340 nm.

Materials:

  • Spectrophotometer

  • Quartz cuvettes

  • Purified formaldehyde dehydrogenase or cell-free extract

  • Buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • Tetrahydrothis compound (H4MPT)

  • Formaldehyde

  • NADP+

Procedure:

  • To a quartz cuvette, add the buffer, H4MPT, and NADP+.

  • Add the enzyme solution (purified or cell-free extract) and incubate for a few minutes to allow for the formation of the enzyme-substrate complex.

  • Initiate the reaction by adding formaldehyde.

  • Monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADPH.

  • Calculate the enzyme activity based on the rate of NADPH formation using its molar extinction coefficient (6.22 mM⁻¹cm⁻¹).

Visualizing the Pathways and Workflows

This compound Biosynthesis and C1 Transfer Pathway

Methanopterin_Pathway cluster_biosynthesis This compound Biosynthesis cluster_c1_transfer C1 Transfer GTP GTP 7,8-Dihydroneopterin 7,8-Dihydroneopterin GTP->7,8-Dihydroneopterin GTP cyclohydrolase I 6-Hydroxymethyl-7,8-dihydropterin 6-Hydroxymethyl-7,8-dihydropterin 7,8-Dihydroneopterin->6-Hydroxymethyl-7,8-dihydropterin Dihydroneopterin aldolase H2-Methanopterin H2-Methanopterin 6-Hydroxymethyl-7,8-dihydropterin->H2-Methanopterin Series of enzymatic steps p-Aminobenzoic_acid p-Aminobenzoic acid Intermediate_1 Intermediate_1 p-Aminobenzoic_acid->Intermediate_1 Condensation Ribose-5-phosphate Ribose-5-phosphate PRPP PRPP Ribose-5-phosphate->PRPP PRPP->Intermediate_1 Intermediate_1->H2-Methanopterin H4-Methanopterin H4-Methanopterin H2-Methanopterin->H4-Methanopterin Dihydrofolate reductase-like Formyl-H4MPT Formyl-H4MPT H4-Methanopterin->Formyl-H4MPT Formate Formate Formate->Formyl-H4MPT Formyl-H4MPT ligase Methenyl-H4MPT Methenyl-H4MPT Formyl-H4MPT->Methenyl-H4MPT Methenyl-H4MPT cyclohydrolase Methylene-H4MPT Methylene-H4MPT Methenyl-H4MPT->Methylene-H4MPT Methylene-H4MPT dehydrogenase Methyl-H4MPT Methyl-H4MPT Methylene-H4MPT->Methyl-H4MPT Methylene-H4MPT reductase Methane Methane Methyl-H4MPT->Methane Methyl-H4MPT:CoM methyltransferase Coenzyme M Methyl-CoM reductase Experimental_Workflow cluster_strains Strain Preparation cluster_culturing Culturing and Growth Analysis cluster_analysis Biochemical and Metabolomic Analysis WT Wild-Type Strain Culture_WT Culture Wild-Type WT->Culture_WT Mutant Gene Knockout Mutant (e.g., Δmch) Culture_Mutant Culture Mutant Mutant->Culture_Mutant Growth_Curve Measure Growth Curves (OD600) Culture_WT->Growth_Curve Enzyme_Assay Enzyme Activity Assays (e.g., Mch activity) Culture_WT->Enzyme_Assay Metabolite_Extraction Metabolite Extraction Culture_WT->Metabolite_Extraction Culture_Mutant->Growth_Curve Culture_Mutant->Enzyme_Assay Culture_Mutant->Metabolite_Extraction Data_Analysis Data Analysis and Comparison Growth_Curve->Data_Analysis Enzyme_Assay->Data_Analysis LC_MS LC-MS/MS Metabolomics Metabolite_Extraction->LC_MS LC_MS->Data_Analysis

References

A Comparative Analysis of Methanopterin and Tetrahydrofolate Biochemistry

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the two major coenzymes for one-carbon metabolism, comparing their structure, biosynthesis, and the thermodynamics of their biochemical reactions.

This guide provides a comprehensive comparison of the biochemistry of tetrahydromethanopterin (H₄MPT) and tetrahydrofolate (H₄folate), the primary carriers of one-carbon (C1) units in Archaea and Bacteria/Eukarya, respectively. While structurally similar at their active sites, these two cofactors are functionally and thermodynamically distinct, with separate evolutionary origins.[1][2] This analysis delves into their unique biosynthetic pathways, the kinetic properties of key enzymes, and the experimental protocols used to study their function.

Structural and Functional Distinctions

Tetrahydrofolate (H₄folate) is the ubiquitous carrier of C1 fragments at the formyl, methenyl, and methylene (B1212753) oxidation levels in most domains of life, playing essential roles in the biosynthesis of purines, thymidylate, and certain amino acids.[2][3] In contrast, tetrahydrothis compound (H₄MPT) serves a similar C1-carrying function in methanogenic archaea and other select microorganisms, primarily for energy metabolism rather than biosynthesis.[1][2]

A critical structural difference underlies their functional divergence. H₄folate contains an electron-withdrawing carbonyl group as part of its p-aminobenzoyl moiety.[1][2] In H₄MPT, this is replaced by an electron-donating methylene group.[1][2] This fundamental chemical distinction makes the arylamine nitrogen (N¹⁰) in H₄MPT a better electron donor, which has profound thermodynamic consequences. As a result, methyl groups on H₄MPT are more readily oxidized than those on H₄folate, and the redox reactions in the H₄MPT pathway are coupled to reductants with a more negative electrochemical potential, such as the unique coenzyme F₄₂₀, rather than the NAD(P)H used in folate pathways.[1][2]

Comparative Enzyme Kinetics

The functional differences between the two pathways are reflected in the kinetic parameters of their analogous enzymes. A key step in both pathways is the reduction of the N⁵,N¹⁰-methylene-bound C1 unit. In the folate pathway, this is catalyzed by methylenetetrahydrofolate reductase (MTHFR). In the this compound pathway, the analogous enzyme is the F₄₂₀-dependent N⁵,N¹⁰-methylenetetrahydrothis compound reductase (Mer).

EnzymeOrganismSubstrateKₘkcatReductantKₘ (Reductant)Source
Methylene-H₄MPT Reductase (Mer) Methanobacterium thermoautotrophicumCH₂=H₄MPT0.3 mM3600 s⁻¹Reduced F₄₂₀3 µM[1]
Dihydrofolate Reductase (DHFR) Streptococcus pneumoniaeDihydrofolate-31.5 s⁻¹NADPH-[4]
Dihydrofolate Reductase (DHFR) Mycobacterium tuberculosisDihydrofolate1.6 µM1.6 s⁻¹NADPH< 1 µM[5]
Dihydrofolate Reductase (DHFR) Drosophila melanogasterDihydrofolate0.3 µM-NADPH5.2 µM[6]

Note: Dihydrofolate Reductase (DHFR) is presented for comparison as it is a well-characterized and critical reductase in the folate pathway, responsible for regenerating the active H₄folate cofactor. Its kinetics highlight the typical substrate affinities and turnover rates in folate metabolism.

Biosynthesis Pathways

The biosynthetic pathways for H₄folate and H₄MPT are largely distinct, suggesting separate evolutionary origins rather than divergent evolution from a common ancestor.[1][2]

Tetrahydrofolate (H₄folate) Biosynthesis

The synthesis of H₄folate begins with Guanosine Triphosphate (GTP) and proceeds through several enzymatic steps to produce the core pterin (B48896) structure, which is then combined with p-aminobenzoic acid (pABA) and subsequently glutamylated.[2]

THF_Biosynthesis GTP GTP DHN_TP 7,8-Dihydroneopterin Triphosphate GTP->DHN_TP GTP Cyclohydrolase I HMDHP 6-Hydroxymethyl-7,8- dihydropterin DHN_TP->HMDHP Dihydroneopterin Aldolase HMDHP_PP 6-Hydroxymethyl-7,8- dihydropterin-PP HMDHP->HMDHP_PP HMDHP Pyrophosphokinase DHP Dihydropteroate HMDHP_PP->DHP Dihydropteroate Synthase DHF Dihydrofolate (DHF) DHP->DHF Dihydrofolate Synthase THF Tetrahydrofolate (THF) DHF->THF Dihydrofolate Reductase (DHFR) pABA p-Aminobenzoic Acid (pABA) pABA->DHP

Caption: Biosynthesis pathway of Tetrahydrofolate (THF) from GTP.

Tetrahydrothis compound (H₄MPT) Biosynthesis

The biosynthesis of H₄MPT also utilizes a pterin core derived from GTP, but its assembly diverges significantly. A key initial step is the condensation of p-Aminobenzoic acid (pABA) with 5-phospho-α-D-ribosyl-1-pyrophosphate (PRPP) , a reaction not found in the folate pathway.[1] The subsequent steps to form the final complex structure are intricate and not all enzymes have been identified.[5]

MPT_Biosynthesis pABA p-Aminobenzoic Acid (pABA) RFAP 4-(β-D-ribofuranosyl)aminobenzene 5'-phosphate (RFA-P) pABA->RFAP PRPP PRPP PRPP->RFAP RFA-P Synthase Intermediate1 H₂-pterin-CH₂-RFA-P RFAP->Intermediate1 Condensation Enzyme(s) Pterin_PP Dihydropterin-PP (from GTP) Pterin_PP->Intermediate1 Intermediate2 Series of modifications (reduction, dephosphorylation, ribosylation, glutarylation) Intermediate1->Intermediate2 Multiple Enzymatic Steps H4MPT Tetrahydrothis compound (H₄MPT) Intermediate2->H4MPT Final Assembly

Caption: Simplified biosynthesis pathway of Tetrahydrothis compound (H₄MPT).

One-Carbon (C1) Transfer Pathways

Both cofactors carry and transfer C1 units at different oxidation states. The diagrams below illustrate the core C1 transfer cycles.

C1_Pathways cluster_THF Tetrahydrofolate (H₄folate) Cycle cluster_MPT Tetrahydrothis compound (H₄MPT) Cycle (Reductive) THF_node H₄folate Methylene_THF N⁵,N¹⁰-Methylene-H₄folate THF_node->Methylene_THF SHMT (Serine -> Glycine) Methylene_THF->THF_node Thymidylate Synthesis Methenyl_THF N⁵,N¹⁰-Methenyl-H₄folate Methylene_THF->Methenyl_THF MTHFD (NADP⁺ -> NADPH) Methyl_THF N⁵-Methyl-H₄folate Methylene_THF->Methyl_THF MTHFR (NADPH -> NADP⁺) Formyl_THF N¹⁰-Formyl-H₄folate Methenyl_THF->Formyl_THF MTHFC Formyl_THF->THF_node Purine Synthesis Methyl_THF->THF_node Methionine Synthesis MPT_node H₄MPT Formyl_MPT N⁵-Formyl-H₄MPT Methenyl_MPT N⁵,N¹⁰-Methenyl-H₄MPT Formyl_MPT->Methenyl_MPT Cyclohydrolase Methylene_MPT N⁵,N¹⁰-Methylene-H₄MPT Methenyl_MPT->Methylene_MPT Dehydrogenase (H₂ or F₄₂₀H₂) Methyl_MPT N⁵-Methyl-H₄MPT Methylene_MPT->Methyl_MPT Reductase (Mer) (F₄₂₀H₂ -> F₄₂₀) Methyl_MPT->MPT_node Methyltransferase CoM Coenzyme M Methyl_MPT->CoM CO2_MFR CO₂ + Methanofuran CO2_MFR->Formyl_MPT Formyltransferase

Caption: Comparison of C1 transfer cycles in H₄folate and H₄MPT pathways.

Experimental Protocols

Assay for Dihydrofolate Reductase (DHFR) Activity

This protocol measures the activity of DHFR by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

Materials:

  • Spectrophotometer with kinetic measurement capabilities at 340 nm

  • Cuvettes or 96-well UV-transparent plate

  • Assay Buffer: 50 mM MTEN (MES, Tris, Ethanolamine), 100 mM NaCl, pH 7.0

  • 5 mM Dithiothreitol (DTT)

  • 10 mM NADPH stock solution

  • 10 mM Dihydrofolate (DHF) stock solution

  • Purified DHFR enzyme or cell lysate

Procedure:

  • Reaction Mixture Preparation: In a 1 mL cuvette or a well of a 96-well plate, prepare a reaction mixture containing:

    • Assay Buffer to a final volume of 1 mL.

    • 5 µL of 5 mM DTT (final concentration 25 µM).

    • 10 µL of 10 mM NADPH (final concentration 100 µM).

  • Enzyme Addition: Add a small volume of the enzyme solution (e.g., 5-20 µL) to the reaction mixture. Mix gently by pipetting.

  • Pre-incubation: Incubate the mixture for 3 minutes at 25°C to allow the enzyme to equilibrate with the NADPH.

  • Initiate Reaction: Start the reaction by adding 10 µL of 10 mM DHF (final concentration 100 µM). Mix immediately.

  • Measurement: Immediately place the cuvette/plate in the spectrophotometer and begin monitoring the decrease in absorbance at 340 nm in kinetic mode for 5-10 minutes.

  • Calculation: Calculate the rate of NADPH oxidation using the molar extinction coefficient for NADPH at 340 nm (ε = 6,220 M⁻¹cm⁻¹). One unit of activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute.

DHFR_Assay_Workflow Prep Prepare Reaction Mix (Buffer, DTT, NADPH) Add_Enz Add Enzyme Sample Prep->Add_Enz Incubate Pre-incubate at 25°C (3 minutes) Add_Enz->Incubate Add_DHF Initiate with DHF Incubate->Add_DHF Measure Measure A₃₄₀ Decrease (Kinetic Mode) Add_DHF->Measure Calculate Calculate Activity (ε = 6,220 M⁻¹cm⁻¹) Measure->Calculate

Caption: Experimental workflow for the Dihydrofolate Reductase (DHFR) assay.

Assay for F₄₂₀-Dependent N⁵,N¹⁰-Methylenetetrahydrothis compound Reductase (Mer) Activity

This protocol measures the activity of Mer by monitoring the oxidation of its specific electron donor, the fluorescent coenzyme F₄₂₀. The reaction is monitored by the decrease in absorbance at 420 nm under anaerobic conditions.

Materials:

  • Anaerobic glove box or chamber

  • Spectrophotometer

  • Sealed, anaerobic cuvettes

  • Anaerobic Assay Buffer: 100 mM potassium phosphate, pH 7.0

  • Reduced Coenzyme F₄₂₀ (F₄₂₀H₂) solution (prepared by enzymatic or chemical reduction)

  • N⁵,N¹⁰-Methylenetetrahydrothis compound (CH₂=H₄MPT) substrate

  • Purified Mer enzyme

Procedure:

  • Anaerobic Preparation: All solutions and materials must be made anaerobic by purging with N₂ or H₂ gas. The entire assay must be performed in an anaerobic chamber.

  • Reaction Mixture Preparation: In a sealed anaerobic cuvette, prepare a reaction mixture containing:

    • Anaerobic Assay Buffer.

    • A known concentration of reduced coenzyme F₄₂₀ (e.g., final concentration of 10-20 µM).

  • Blank Measurement: Measure the initial absorbance of the F₄₂₀H₂ solution at 420 nm.

  • Enzyme Addition: Add the purified Mer enzyme to the cuvette and mix.

  • Initiate Reaction: Start the reaction by injecting the substrate, CH₂=H₄MPT (e.g., to a final concentration of 0.3-0.5 mM). Seal and mix the cuvette immediately.

  • Measurement: Monitor the decrease in absorbance at 420 nm over time. The reaction follows the oxidation of F₄₂₀H₂ to F₄₂₀.

  • Calculation: Calculate the rate of F₄₂₀H₂ oxidation using its molar extinction coefficient at 420 nm (ε = 40,000 M⁻¹cm⁻¹ for the absorbance difference between reduced and oxidized forms). One unit of activity is the amount of enzyme that catalyzes the oxidation of 1 µmol of F₄₂₀H₂ per minute.

Conclusion and Drug Development Implications

The fundamental biochemical and thermodynamic differences between the tetrahydrofolate and tetrahydrothis compound pathways have significant implications. The enzymes of the folate pathway, particularly DHFR, are well-established targets for antimicrobial (e.g., trimethoprim) and anticancer (e.g., methotrexate) drugs.[3] The distinct nature of the H₄MPT pathway and its associated enzymes in methanogens presents a unique set of targets. Developing inhibitors specific to H₄MPT biosynthetic or C1-transfer enzymes could lead to novel antimicrobial agents that specifically target methanogenic archaea. Such agents could have applications in ruminant agriculture to reduce methane (B114726) emissions or in modulating the human gut microbiome. The detailed structural and kinetic data presented here provide a foundation for the rational design of such targeted therapeutic and environmental interventions.

References

Harnessing Methanopterin: A Potential Alternative to Folate in Engineered Microbes

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The essential role of folate (Vitamin B9) and its derivatives as one-carbon (C1) carriers is a cornerstone of cellular metabolism, crucial for the biosynthesis of nucleotides and amino acids. However, the structural and functional analogue, methanopterin, utilized by methanogenic archaea and other microorganisms, presents an intriguing alternative with distinct biochemical advantages. This guide provides a comparative analysis of the folate and this compound pathways, exploring the potential for the functional replacement of folate with this compound in engineered microbes. While a complete, functional substitution has yet to be reported in the literature, this document outlines the known differences, summarizes partial engineering efforts, and proposes a roadmap for future research.

Structural and Functional Distinctions

Tetrahydrofolate (H4folate) and tetrahydrothis compound (H4MPT) are both carriers of C1 units at various oxidation states. However, they possess key structural and functional differences that have significant metabolic implications.

  • Structural Dissimilarities: The most defining structural difference is the absence of a carbonyl group on the p-aminobenzoic acid (pABA) moiety in H4MPT, which is present in H4folate.[1] This seemingly minor change has a profound impact on the redox chemistry of the C1 units carried by these cofactors.

  • Thermodynamic Advantages of H4MPT: The unique structure of H4MPT makes it a more efficient C1 carrier in specific metabolic contexts. For instance, the oxidation of methyl groups is more favorable on H4MPT than on H4folate.[2] Furthermore, the redox reactions involving H4MPT are coupled to reductants with a more negative redox potential than the pyridine (B92270) nucleotides typically used in the H4folate pathway.[2]

Biosynthetic Pathways: A Tale of Two Coenzymes

The biosynthetic pathways for folate and this compound are largely distinct, suggesting separate evolutionary origins rather than a simple divergence.[2] Understanding these pathways is critical for any attempt at heterologous expression and functional replacement.

Folate Biosynthesis:

The folate biosynthesis pathway is well-characterized in bacteria like Escherichia coli. It begins with precursors from central metabolism and involves a series of enzymatic steps to produce various folate derivatives. These folates are essential for the synthesis of purines, thymidine, and certain amino acids.[3][4]

This compound Biosynthesis:

The biosynthesis of this compound is more complex and involves a series of unique enzymatic reactions. A key distinguishing step is the reaction catalyzed by β-ribofuranosylaminobenzene 5'-phosphate synthase, which condenses phosphoribosylpyrophosphate (PRPP) with pABA, leading to the characteristic structure of the H4MPT backbone.[1]

Comparative Data

Due to the absence of a fully folate-independent, this compound-dependent engineered microbe in the current scientific literature, a direct quantitative comparison of growth performance is not possible. However, we can compare the key enzymes and intermediates of the two pathways to highlight the challenges and opportunities for engineering.

Table 1: Key Enzymes in Folate and this compound Biosynthesis

Metabolic Step Folate Pathway (e.g., E. coli) This compound Pathway (e.g., Methanogens)
Pterin Ring Synthesis GTP cyclohydrolase I (FolE)GTP cyclohydrolase I
pABA Incorporation Dihydropteroate synthase (FolP)β-ribofuranosylaminobenzene 5'-phosphate synthase
Glutamation Dihydrofolate synthase (FolC)Not directly comparable; side chain is different
Reduction to Tetrahydro- form Dihydrofolate reductase (FolA)Dihydrothis compound reductase

Experimental Protocols: A Roadmap for Engineering a Folate-Independent Microbe

The following outlines a hypothetical experimental strategy for the complete functional replacement of folate with this compound in a model organism such as E. coli.

1. Deletion of the Native Folate Biosynthesis Pathway:

  • Objective: To create a folate auxotroph, ensuring that the engineered microbe relies solely on the introduced this compound pathway.

  • Method: Employ established genome engineering techniques, such as Lambda Red recombineering, to systematically knock out the genes essential for folate biosynthesis (e.g., folA, folE, folP, folC).[5]

  • Verification: Confirm gene deletions by PCR and sequencing. Validate the folate auxotrophy by demonstrating the inability of the mutant to grow on minimal media without folate supplementation.

2. Heterologous Expression of the this compound Biosynthesis Pathway:

  • Objective: To introduce the complete set of genes required for the de novo synthesis of H4MPT.

  • Method:

    • Synthesize codon-optimized genes for the entire this compound biosynthetic pathway from a suitable methanogen.

    • Assemble the genes into one or more expression cassettes under the control of inducible or constitutive promoters.

    • Integrate these cassettes into the chromosome of the folate-auxotrophic E. coli strain to ensure stable expression.[6]

  • Verification: Confirm the integration and expression of the heterologous genes via PCR, RT-qPCR, and proteomics.

3. Functional Replacement of Folate-Dependent Enzymes:

  • Objective: To introduce this compound-dependent enzymes that can fulfill the essential C1-transfer reactions typically carried out by folate-dependent enzymes.

  • Method:

    • Identify and synthesize genes encoding this compound-dependent enzymes for key metabolic functions (e.g., thymidylate synthesis, purine (B94841) synthesis, amino acid metabolism).

    • Replace the corresponding native folate-dependent enzymes in the engineered strain with these this compound-dependent counterparts using genome editing.

  • Verification: Confirm the expression of the replacement enzymes and assess their in vitro activity using cell-free extracts.

4. Performance Evaluation of the Engineered Strain:

  • Objective: To quantitatively assess the growth and metabolic performance of the engineered this compound-dependent microbe.

  • Method:

    • Growth Phenotyping: Compare the growth rate and biomass yield of the engineered strain in minimal media with the wild-type strain.

    • Metabolic Flux Analysis: Utilize 13C-labeling experiments to quantify the flow of carbon through central metabolic pathways and the newly introduced this compound-dependent pathways.[4]

    • Metabolomics: Analyze the intracellular concentrations of key metabolites to identify potential bottlenecks or metabolic imbalances in the engineered strain.

Visualizations

Signaling Pathways and Experimental Workflows

Folate_vs_Methanopterin_Biosynthesis cluster_folate Native Folate Biosynthesis Pathway cluster_this compound Engineered this compound Biosynthesis Pathway GTP_F GTP DHF Dihydrofolate GTP_F->DHF folE, folK, folP pABA_F p-Aminobenzoic acid pABA_F->DHF Glu_F Glutamate Glu_F->DHF folC THF Tetrahydrofolate DHF->THF folA C1_THF C1-Tetrahydrofolate derivatives THF->C1_THF Various enzymes GTP_M GTP H4MPT Tetrahydrothis compound GTP_M->H4MPT Methanogen enzymes pABA_M p-Aminobenzoic acid pABA_M->H4MPT C1_H4MPT C1-Tetrahydrothis compound derivatives H4MPT->C1_H4MPT This compound-dependent enzymes

Caption: Comparison of native folate and engineered this compound biosynthesis pathways.

Experimental_Workflow start Start: Wild-type E. coli step1 1. Delete native folate biosynthesis genes (folA, folE, folP, folC) start->step1 folate_auxotroph Folate Auxotroph step1->folate_auxotroph step2 2. Integrate this compound biosynthesis pathway genes folate_auxotroph->step2 methanopterin_synthesis This compound-producing strain step2->methanopterin_synthesis step3 3. Replace essential folate-dependent enzymes with this compound-dependent counterparts methanopterin_synthesis->step3 final_strain Folate-Independent, this compound-Dependent Strain step3->final_strain step4 4. Performance Evaluation (Growth, Flux Analysis, Metabolomics) final_strain->step4 evaluation Comparative Data step4->evaluation

Caption: Proposed experimental workflow for engineering a folate-independent microbe.

Conclusion and Future Outlook

The functional replacement of folate with this compound in engineered microbes represents a significant but potentially rewarding challenge in synthetic biology and metabolic engineering. While the path to a fully functional this compound-based organism is complex and requires substantial research, the potential benefits—such as altered metabolic fluxes and the creation of novel biocatalysts—are compelling. The distinct biochemistry of this compound could open new avenues for the production of biofuels and other valuable chemicals. The experimental roadmap provided in this guide offers a structured approach for researchers to tackle this ambitious goal, paving the way for a deeper understanding of C1 metabolism and the development of next-generation microbial cell factories.

References

A Kinetic Showdown: Unveiling the Catalytic Strategies of Folate and Methanopterin Pathway Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a comprehensive understanding of the kinetic differences between analogous enzymes in the folate and methanopterin pathways is crucial for targeting metabolic processes in diverse organisms. This guide provides a detailed comparison of the kinetic parameters of key enzymes from these two essential one-carbon metabolism routes, supported by experimental data and detailed protocols.

The folate and this compound pathways, while functionally analogous in their role of carrying and activating one-carbon units, utilize structurally distinct coenzymes and are catalyzed by enzymes with unique kinetic properties. The folate pathway is central to the metabolism of most domains of life, including humans, making its enzymes prime targets for antimicrobial and anticancer therapies. In contrast, the this compound pathway is predominantly found in methanogenic archaea, representing a unique biochemical landscape for potential targeted interventions.

At a Glance: Kinetic Parameters of Key Enzymes

The following tables summarize the key kinetic parameters for analogous enzymes from the folate and this compound pathways, offering a direct comparison of their substrate affinities and catalytic efficiencies.

Table 1: Dihydrofolate Reductase vs. F420-Dependent N5,N10-Methylenetetrahydrothis compound Reductase
EnzymeOrganismSubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)
Folate Pathway
Dihydrofolate Reductase (DHFR)Escherichia coliDihydrofolate0.4 - 1.212 - 301.0 x 107 - 7.5 x 107
NADPH1.0 - 5.0
This compound Pathway
N5,N10-Methylenetetrahydrothis compound Reductase (Mer)Methanopyrus kandleriMethylenetetrahydrothis compound62754.6 x 107
Reduced Coenzyme F4204
Table 2: Methylenetetrahydrofolate Reductase vs. F420-Dependent N5,N10-Methylenetetrahydrothis compound Dehydrogenase
EnzymeOrganismSubstrateKm (µM)Vmax (U/mg)
Folate Pathway
Methylenetetrahydrofolate Reductase (MTHFR)Porcine Liver5,10-Methylenetetrahydrofolate1517.3
NADH8
This compound Pathway
N5,N10-Methylenetetrahydrothis compound DehydrogenaseMethanopyrus kandleriN5,N10-Methylenetetrahydrothis compound804000
Coenzyme F42020
Table 3: Formyl-THF Synthetase vs. Formylmethanofuran:Tetrahydrothis compound Formyltransferase
EnzymeOrganismSubstrateKm (mM)
Folate Pathway
Formyl-THF SynthetaseClostridium cylindrosporumTetrahydrofolate0.53
ATP0.22
Formate3.3
This compound Pathway
Formylmethanofuran:Tetrahydrothis compound FormyltransferaseMethanobacterium thermoautotrophicumFormylmethanofuranNot reported
Tetrahydrothis compoundNot reported
Table 4: Methenyl-THF Cyclohydrolase vs. Methenyltetrahydrothis compound Cyclohydrolase
EnzymeOrganismSubstrateKm (µM)Vmax (U/mg)
Folate Pathway
Methenyl-THF CyclohydrolaseEscherichia coli5,10-Methenyltetrahydrofolate1.6130
This compound Pathway
Methenyltetrahydrothis compound CyclohydrolaseMethanobacterium thermoautotrophicum5,10-Methenyltetrahydrothis compound301500
Methanosarcina barkeri5,10-Methenyltetrahydrothis compound570470[1][2]

Visualizing the Metabolic Routes

To better understand the context of these enzymatic reactions, the following diagrams illustrate the core steps of the folate and this compound pathways.

Folate_Pathway DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF Dihydrofolate Reductase (DHFR) CH2_THF 5,10-Methylenetetrahydrofolate THF->CH2_THF Serine Hydroxymethyl- transferase Ser Serine Gly Glycine Ser->Gly CH_THF 5,10-Methenyltetrahydrofolate CH2_THF->CH_THF Methylene-THF Dehydrogenase CH3_THF 5-Methyltetrahydrofolate CH2_THF->CH3_THF Methylene-THF Reductase (MTHFR) dTMP dTMP Synthesis CH2_THF->dTMP Thymidylate Synthase CHO_THF 10-Formyltetrahydrofolate CH_THF->CHO_THF Methenyl-THF Cyclohydrolase Purines Purine Synthesis CHO_THF->Purines Met Methionine Synthesis CH3_THF->Met Methanopterin_Pathway CO2 CO2 CHO_MFR Formyl-MFR CO2->CHO_MFR Formylmethanofuran Dehydrogenase MFR Methanofuran (MFR) MFR->CHO_MFR CHO_H4MPT Formyl-H4MPT CHO_MFR->CHO_H4MPT Formyltransferase H4MPT Tetrahydrothis compound (H4MPT) H4MPT->CHO_H4MPT CH_H4MPT Methenyl-H4MPT CHO_H4MPT->CH_H4MPT Cyclohydrolase CH2_H4MPT Methylene-H4MPT CH_H4MPT->CH2_H4MPT Dehydrogenase CH3_H4MPT Methyl-H4MPT CH2_H4MPT->CH3_H4MPT Reductase CH4 Methane (CH4) CH3_H4MPT->CH4 Methyltransferase System experimental_workflow cluster_prep Preparation cluster_assay Kinetic Assay cluster_analysis Data Analysis reagent_prep Prepare Buffers and Substrate/Cofactor Solutions reaction_setup Set up Reaction Mixtures (Varying Substrate Concentrations) reagent_prep->reaction_setup enzyme_prep Purify and Quantify Enzyme enzyme_prep->reaction_setup spectro Monitor Reaction Progress (Spectrophotometry) reaction_setup->spectro rate_calc Calculate Initial Reaction Velocities spectro->rate_calc plotting Plot Velocity vs. Substrate Concentration rate_calc->plotting fitting Fit Data to Michaelis-Menten Equation plotting->fitting params Determine Km and Vmax fitting->params logical_comparison cluster_folate Folate Pathway cluster_this compound This compound Pathway folate_coenzyme Coenzyme: Tetrahydrofolate (THF) comparison Comparison Points folate_coenzyme->comparison Structural Differences folate_redox Redox Cofactor: NAD(P)H folate_redox->comparison Redox Potential and Specificity folate_enzymes Enzymes: e.g., DHFR, MTHFR folate_enzymes->comparison Kinetic Parameters (Km, kcat) mpt_coenzyme Coenzyme: Tetrahydrothis compound (H4MPT) mpt_coenzyme->comparison Structural Differences mpt_redox Redox Cofactor: Coenzyme F420 mpt_redox->comparison Redox Potential and Specificity mpt_enzymes Enzymes: e.g., Mer, Mtd mpt_enzymes->comparison Kinetic Parameters (Km, kcat)

References

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the specificity of antibodies is paramount. This guide provides a comparative analysis of the predicted cross-reactivity of antibodies raised against methanopterin with other structurally related pterin (B48896) molecules. Due to a lack of direct experimental data on anti-methanopterin antibodies in the public domain, this guide synthesizes information from studies on antibodies against related pterins, such as neopterin (B1670844) and biopterin (B10759762), to forecast potential cross-reactivity profiles. The structural similarities and differences between these vital cofactors are key determinants of antibody binding and are explored in detail.

Predicted Cross-Reactivity of Anti-Methanopterin Antibodies

While specific quantitative data for the cross-reactivity of anti-methanopterin antibodies is not currently available in published literature, we can infer a likely cross-reactivity profile based on the structural characteristics of this compound and data from antibodies developed against other pterins. This compound shares the core pterin ring structure with folate and biopterin, but possesses unique side chains that would be the primary epitopes for a specific antibody.

The production of monoclonal antibodies against another pterin, neopterin, has shown that high specificity can be achieved. For instance, a monoclonal antibody against neopterin demonstrated only 30% cross-reactivity with its stereoisomer, monapterin, and less than 5% with other pteridines[1]. Similarly, an enzyme immunoassay for neopterin and biopterin showed very low cross-reactivity between the two, with the anti-neopterin antiserum cross-reacting with biopterin at a mere 0.002%[2].

Based on these findings, it is plausible to develop highly specific antibodies to this compound. However, some degree of cross-reactivity with biosynthetic precursors or structurally similar analogs might still occur. The following table provides a predicted comparison of the cross-reactivity of a hypothetical highly specific monoclonal antibody raised against this compound.

CompoundStructurePredicted Cross-Reactivity with Anti-Methanopterin AntibodyRationale
This compound (MPT) Pterin core with a unique ribofuranosylaminobenzene phosphate (B84403) side chain.High (Target Antigen) The antibody would be raised against this molecule, resulting in high-affinity binding.
Tetrahydrothis compound (H4MPT) Reduced form of MPT.High The core structure and major epitopes are likely conserved in the reduced form.
Biopterin Pterin core with a dihydroxypropyl side chain at C6.Low to Moderate Shared pterin core could lead to some cross-reactivity, but the side chain is significantly different.
Neopterin Pterin core with a trihydroxypropyl side chain at C6.Low The side chain is different from this compound, likely resulting in minimal cross-reactivity.
Folate (Folic Acid) Pterin core linked to p-aminobenzoic acid and glutamate (B1630785).Low While both have a p-aminobenzoyl group, the overall structure, particularly the linkage and the glutamate moiety, is distinct from this compound's side chain.
6-hydroxymethylpterin A biosynthetic precursor to both folate and this compound.Moderate to High As a direct precursor, it shares a significant portion of the core structure which could be recognized by the antibody.

Experimental Protocols

The generation and characterization of specific antibodies against small molecules like pterins typically involve the following key experimental procedures.

Immunogen Preparation

Small molecules (haptens) like this compound are not immunogenic on their own and require conjugation to a larger carrier protein to elicit an immune response.

Protocol: Hapten-Carrier Conjugation using Carbodiimide Cross-linker

  • Activation of Carrier Protein: Dissolve the carrier protein (e.g., Bovine Serum Albumin, BSA) in phosphate-buffered saline (PBS). Add a 10-fold molar excess of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (sulfo-NHS) to the protein solution. Incubate for 15-30 minutes at room temperature to activate the carboxyl groups on the protein.

  • Conjugation: Add a 25- to 50-fold molar excess of the pterin derivative (with a reactive amine or carboxyl group) to the activated protein solution.

  • Incubation: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Purification: Remove excess, unreacted hapten and cross-linking reagents by dialysis against PBS or using a desalting column.

  • Characterization: Confirm the conjugation ratio (hapten molecules per protein molecule) using techniques like MALDI-TOF mass spectrometry[3].

Antibody Production and Screening

Protocol: Monoclonal Antibody Production using Hybridoma Technology

  • Immunization: Immunize mice (e.g., BALB/c) with the prepared immunogen (e.g., 50-100 µg per mouse) emulsified in a suitable adjuvant (e.g., Freund's complete adjuvant for the primary immunization and incomplete adjuvant for subsequent boosts). Administer booster injections every 2-3 weeks.

  • Titer Monitoring: Collect serum samples from the immunized mice and determine the antibody titer against the hapten using an Enzyme-Linked Immunosorbent Assay (ELISA)[3].

  • Hybridoma Fusion: Once a high antibody titer is achieved, sacrifice the mouse and isolate splenocytes. Fuse the splenocytes with myeloma cells (e.g., Sp2/0-Ag14) using polyethylene (B3416737) glycol (PEG).

  • Selection and Cloning: Select for fused hybridoma cells in a selective medium (e.g., HAT medium). Screen the culture supernatants from the surviving hybridoma colonies for the presence of the desired antibodies using ELISA.

  • Subcloning: Isolate and expand positive hybridoma clones by limiting dilution to ensure monoclonality.

Cross-Reactivity Assessment

Protocol: Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

  • Plate Coating: Coat a 96-well microtiter plate with the hapten conjugated to a different carrier protein than the one used for immunization (to avoid anti-carrier protein antibody interference) or with the hapten itself if it can be immobilized. Incubate overnight at 4°C.

  • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 5% non-fat dry milk in PBS) for 1-2 hours at room temperature.

  • Competitive Inhibition: Prepare a series of dilutions of the competitor pterins (this compound, biopterin, folate, etc.). In a separate plate, pre-incubate a constant, limiting concentration of the anti-pterin antibody with the various concentrations of the competitor pterins for 1-2 hours.

  • Binding: Transfer the antibody-competitor mixtures to the coated and blocked microtiter plate. Incubate for 1-2 hours at room temperature.

  • Detection: Wash the plate and add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase-conjugated anti-mouse IgG). Incubate for 1 hour at room temperature.

  • Substrate Addition: Wash the plate and add a suitable substrate (e.g., TMB). Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

  • Data Analysis: Read the absorbance at the appropriate wavelength. The percentage of cross-reactivity is calculated using the following formula: (Concentration of target antigen at 50% inhibition / Concentration of competitor at 50% inhibition) x 100.

Visualizations

Methanopterin_Biosynthesis_and_Related_Pterins cluster_precursors Common Precursors cluster_pathways Biosynthetic Pathways cluster_related_pterins Related Pterins GTP GTP 6-HMDP 6-Hydroxymethyl- dihydropterin GTP->6-HMDP Multiple Steps Folate Folate 6-HMDP->Folate Folate Biosynthesis This compound This compound 6-HMDP->this compound This compound Biosynthesis This compound->Folate Structural Similarity Biopterin Biopterin This compound->Biopterin Structural Similarity Neopterin Neopterin

Figure 1. Biosynthetic relationship of this compound and related pterins.

Antibody_Production_Workflow A Hapten-Carrier Conjugation B Immunization of Host Animal A->B C Hybridoma Production B->C D Screening for Positive Clones (ELISA) C->D E Monoclonal Antibody Purification D->E F Cross-Reactivity Testing (Competitive ELISA) E->F

Figure 2. Workflow for monoclonal antibody production and characterization.

Predicted_Cross_Reactivity cluster_antigens Pterin Analogs Ab Anti-Methanopterin Antibody MPT This compound Ab->MPT High H4MPT H4MPT Ab->H4MPT High Biopterin Biopterin Ab->Biopterin Low-Moderate Folate Folate Ab->Folate Low Neopterin Neopterin Ab->Neopterin Low

Figure 3. Predicted binding affinity of an anti-methanopterin antibody.

References

Unraveling the Distinctive Architectures of Methanopterin and Folate: A Structural and Functional Comparison

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the structural and functional disparities between the C1 carriers methanopterin and folate reveals divergent evolutionary strategies for one-carbon metabolism, with significant implications for drug development targeting microbial pathways. While both coenzymes play a crucial role in the transfer of one-carbon units, their unique molecular frameworks dictate their specialized functions in distinct metabolic contexts, from biosynthesis in most organisms to energy metabolism in methanogenic archaea.

This compound, predominantly found in archaea, and folate (Vitamin B9), ubiquitous in bacteria, eukaryotes, and some archaea, share a common pterin (B48896) core but differ significantly in their peripheral structures. These differences, seemingly subtle, have profound consequences for their chemical properties, the enzymes they interact with, and the metabolic pathways they govern. This guide provides a detailed comparison of their structural basis, biochemical properties, and the experimental methodologies used to elucidate these characteristics, aimed at researchers, scientists, and professionals in drug development.

At a Glance: Key Structural and Functional Distinctions

FeatureThis compoundFolate
Core Structure Pterin ringPterin ring
Key Structural Difference Absence of a carbonyl group at the C10-equivalent position; presence of a methylene (B1212753) group. Two additional methyl groups on the pterin ring.Presence of a carbonyl group in the p-aminobenzoylglutamate (PABA) moiety.
Primary Function C1 carrier in energy metabolism (methanogenesis).C1 carrier in biosynthetic pathways (e.g., purine (B94841) and thymidylate synthesis).[1]
Thermodynamics of C1 transfer More favorable for redox reactions; does not require ATP for CO2 fixation.[1]Requires ATP for the initial activation of formate.[1]
Redox Chemistry Couples with more negative reductants.[1]Primarily utilizes NAD(P)H.
Biosynthetic Pathway Largely distinct from folate biosynthesis, though shares early precursors.Well-characterized pathway involving GTP, PABA, and glutamate.

Delving into the Structural Nuances

The most critical structural distinction between this compound and folate lies in the linkage of the pterin moiety to the side chain. In folate, a carbonyl group, part of the p-aminobenzoic acid (PABA) residue, creates an amide linkage. This electron-withdrawing group significantly influences the electronic properties of the adjacent nitrogen atoms involved in C1-unit binding.[1] In contrast, this compound lacks this carbonyl group and instead possesses an electron-donating methylene group at the analogous position.[2][3] This seemingly minor alteration has a cascading effect on the coenzyme's redox potential and the thermodynamics of the reactions it mediates.[1]

Furthermore, this compound is adorned with two additional methyl groups on its pterin ring, which are absent in folate.[3] These methyl groups are thought to fine-tune the thermodynamic properties of the molecule.[1]

A Tale of Two Pathways: Biosynthesis and Metabolism

The biosynthetic pathways of this compound and folate, while sharing the common precursor GTP for the pterin ring, diverge significantly, suggesting separate evolutionary origins.[4]

This compound Biosynthesis

The biosynthesis of this compound is a complex, multi-step process that has been elucidated primarily in methanogenic archaea. A key committed step is the reaction of p-aminobenzoic acid (pABA) with phosphoribosyl pyrophosphate (PRPP) to form 4-(β-D-ribofuranosyl)aminobenzene 5'-phosphate, a reaction that notably involves decarboxylation, leading to the absence of the characteristic carbonyl group found in folate.[5] The pathway then proceeds through a series of intermediates, including the attachment of the pterin moiety and the addition of the unique side chain, culminating in the formation of tetrahydrothis compound (H4MPT).

Methanopterin_Biosynthesis GTP GTP HMDP_PP 6-Hydroxymethyl-7,8- dihydropterin pyrophosphate GTP->HMDP_PP Multiple steps Intermediate1 7,8-H2pterin-6-ylmethyl-4- (β-D-ribofuranosyl)aminobenzene 5'-phosphate HMDP_PP->Intermediate1 pABA p-Aminobenzoic acid RFAP 4-(β-D-ribofuranosyl)aminobenzene 5'-phosphate pABA->RFAP PRPP PRPP PRPP->RFAP RFAP->Intermediate1 Intermediate2 Reduced Intermediate Intermediate1->Intermediate2 Reduction Intermediate3 Dephosphorylated Intermediate Intermediate2->Intermediate3 Dephosphorylation Intermediate4 Side-chain extended intermediate Intermediate3->Intermediate4 + PRPP Demethyl_H2MPT Demethylated H2this compound Intermediate4->Demethyl_H2MPT + α-Hydroxyglutarate + ATP H2MPT H2this compound Demethyl_H2MPT->H2MPT Methylation H4MPT Tetrahydrothis compound H2MPT->H4MPT Reduction caption Biosynthesis of Tetrahydrothis compound.

Caption: Overview of the this compound biosynthetic pathway.

Folate-Mediated One-Carbon Metabolism

Folate, upon entering the cell, is reduced to its active form, tetrahydrofolate (THF), by the enzyme dihydrofolate reductase (DHFR). THF then serves as a versatile carrier of one-carbon units at various oxidation states (formyl, methenyl, methylene, and methyl). These C1 units are crucial for the de novo synthesis of purines and thymidylate, essential building blocks of DNA and RNA, as well as for the methylation of various biomolecules.

Folate_Metabolism cluster_cycles One-Carbon Transfers Folate Folate DHF DHF Folate->DHF DHFR THF THF DHF->THF DHFR Methylene_THF Methylene_THF THF->Methylene_THF SHMT THF->Methylene_THF Methenyl_THF Methenyl_THF Methylene_THF->Methenyl_THF MTHFD Methylene_THF->Methenyl_THF Methyl_THF Methyl_THF Methylene_THF->Methyl_THF MTHFR Methylene_THF->Methyl_THF dTMP dTMP Methylene_THF->dTMP Thymidylate Synthase Serine Serine Glycine Glycine Serine->Glycine SHMT Formyl_THF Formyl_THF Methenyl_THF->Formyl_THF MTHFD Methenyl_THF->Formyl_THF Formyl_THF->THF Purines Purines Formyl_THF->Purines Purine Biosynthesis Methyl_THF->THF Methionine Synthase Methyl_THF->THF Homocysteine Homocysteine Methionine Methionine Homocysteine->Methionine Methionine Synthase dUMP dUMP dUMP->dTMP caption Folate-mediated one-carbon metabolism.

Caption: Key reactions in folate-mediated one-carbon metabolism.

Quantitative Comparison of Enzymatic Parameters

The distinct structures of this compound and folate necessitate different sets of enzymes for their metabolism. The kinetic parameters of these enzymes reflect their adaptation to their respective coenzymes.

EnzymeOrganismSubstrateK_m (µM)k_cat (s⁻¹)k_cat/K_m (M⁻¹s⁻¹)Reference
Dihydrofolate Reductase (DHFR) Escherichia coliDihydrofolate1.2121.0 x 10⁷
Homo sapiensDihydrofolate0.3124.0 x 10⁷
Methylenetetrahydrofolate Reductase (MTHFR) Escherichia coli5,10-Methylene-THF2516006.4 x 10⁷
Homo sapiens5,10-Methylene-THF14332.4 x 10⁶
Formylmethanofuran Dehydrogenase Methanobacterium thermoautotrophicumFormylmethanofuran---[6]
Methanosarcina barkeriN-furfurylformamide---[6]
Methenyltetrahydrothis compound Cyclohydrolase Methanobacterium thermoautotrophicumMethenyl-H4MPT30--[7]
Methylene-H4MPT Dehydrogenase Methanosarcina barkeri5,10-Methylene-H4MPT---[8]
F420-dependent Methylene-H4MPT Reductase Methanosarcina barkeri5,10-Methylene-H4MPT---[8]

Note: Comprehensive kinetic data for all enzymes in the this compound pathway are not as readily available as for the folate pathway. The table will be updated as more data is curated.

Experimental Protocols: A Closer Look

The characterization of the enzymes involved in this compound and folate metabolism relies on a variety of biochemical assays. Here, we detail the methodologies for two key enzymes.

Dihydrofolate Reductase (DHFR) Activity Assay

Principle: The activity of DHFR is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺ as dihydrofolate is reduced to tetrahydrofolate.

Materials:

  • Assay Buffer: 50 mM potassium phosphate (B84403) buffer, pH 7.5.

  • NADPH solution: 10 mM in assay buffer.

  • Dihydrofolate (DHF) solution: 10 mM in assay buffer containing 10 mM β-mercaptoethanol.

  • Purified DHFR enzyme.

  • UV-Vis spectrophotometer.

Procedure:

  • Prepare a reaction mixture containing assay buffer, NADPH (final concentration 100 µM), and DHF (final concentration 50 µM) in a quartz cuvette.

  • Equilibrate the reaction mixture to the desired temperature (e.g., 25 °C).

  • Initiate the reaction by adding a small volume of the purified DHFR enzyme solution.

  • Immediately monitor the decrease in absorbance at 340 nm over time.

  • Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot using the molar extinction coefficient of NADPH (6.22 mM⁻¹cm⁻¹).

  • To determine K_m and k_cat, perform the assay at varying concentrations of one substrate while keeping the other substrate at a saturating concentration. Fit the data to the Michaelis-Menten equation.

DHFR_Assay_Workflow Start Start Prepare_Mixture Prepare reaction mixture (Buffer, NADPH, DHF) Start->Prepare_Mixture Equilibrate Equilibrate to temperature Prepare_Mixture->Equilibrate Add_Enzyme Add DHFR enzyme Equilibrate->Add_Enzyme Monitor_Absorbance Monitor A340 decrease Add_Enzyme->Monitor_Absorbance Calculate_Velocity Calculate initial velocity Monitor_Absorbance->Calculate_Velocity Determine_Kinetics Determine Km and kcat (Vary substrate concentrations) Calculate_Velocity->Determine_Kinetics End End Determine_Kinetics->End caption Workflow for DHFR activity assay.

Caption: Experimental workflow for the DHFR activity assay.

Serine Hydroxymethyltransferase (SHMT) Activity Assay

Principle: The activity of SHMT is measured by quantifying the formation of 5,10-methylenetetrahydrofolate from serine and tetrahydrofolate. This can be done using a variety of methods, including a continuous spectrophotometric assay coupled to the reduction of NAD⁺.

Materials:

  • Assay Buffer: 100 mM potassium phosphate buffer, pH 7.4.

  • L-Serine solution: 1 M in assay buffer.

  • Tetrahydrofolate (THF) solution: 10 mM in assay buffer containing 10 mM β-mercaptoethanol.

  • NAD⁺ solution: 50 mM in assay buffer.

  • 5,10-Methylenetetrahydrofolate dehydrogenase (MTHFD) enzyme.

  • Purified SHMT enzyme.

  • UV-Vis spectrophotometer.

Procedure:

  • Prepare a reaction mixture in a cuvette containing assay buffer, L-serine (final concentration 20 mM), THF (final concentration 1 mM), and NAD⁺ (final concentration 2 mM).

  • Add a sufficient amount of MTHFD to ensure that the conversion of 5,10-methylene-THF to 5,10-methenyl-THF is not rate-limiting.

  • Equilibrate the mixture to the desired temperature.

  • Initiate the reaction by adding the purified SHMT enzyme.

  • Monitor the increase in absorbance at 340 nm, corresponding to the formation of NADH.

  • Calculate the reaction velocity using the molar extinction coefficient of NADH.

  • Determine kinetic parameters by varying the concentration of L-serine or THF.

Implications for Drug Development

The significant differences in the structures and biosynthetic pathways of this compound and folate present unique opportunities for the development of selective antimicrobial agents. Enzymes in the this compound pathway, being absent in humans, are attractive targets for drugs aimed at inhibiting methanogenic archaea, which are implicated in various anaerobic infections and contribute to greenhouse gas emissions. Conversely, the folate pathway is a well-established target for antibacterial and anticancer drugs, such as trimethoprim (B1683648) and methotrexate, which selectively inhibit bacterial and human DHFR, respectively. A thorough understanding of the structural basis for these differences is paramount for the rational design of new, more potent, and selective inhibitors.

Conclusion

This compound and folate, while both serving as essential C1 carriers, represent two distinct and elegant solutions to the challenge of one-carbon metabolism. Their structural dissimilarities give rise to a cascade of functional differences that have shaped the metabolic landscapes of diverse organisms. The ongoing exploration of their unique properties and the enzymes that interact with them will not only deepen our understanding of fundamental biochemistry but also pave the way for novel therapeutic interventions.

References

The Intricate Dance of Co-evolution: Methanopterin Biosynthesis and Methanogenesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

Methanogenesis, the biological production of methane (B114726), is a vital process in the global carbon cycle and a significant contributor to greenhouse gas emissions. This complex metabolic feat, exclusive to a group of archaea known as methanogens, is intricately linked to the biosynthesis of a unique C1 carrier molecule: methanopterin. Understanding the co-evolution of these two processes offers profound insights into microbial metabolism, evolution, and potential avenues for targeted drug development to mitigate methane emissions. This guide provides an objective comparison of the key methanogenesis pathways, supported by experimental data, detailed protocols for key experiments, and visualizations of the involved pathways.

Comparative Analysis of Methanogenesis Pathways

Methanogens utilize three primary pathways for methane production: hydrogenotrophic, acetoclastic, and methylotrophic methanogenesis.[1] These pathways differ in their primary substrates, energy yields, and the prevalence of the microorganisms that employ them.[2][3]

PathwayPrimary Substrate(s)Key Organism(s)Energy Yield (ΔG°' kJ/mol CH₄)Prevalence
Hydrogenotrophic H₂ and CO₂ (or formate)Methanobrevibacter, Methanoculleus-131 to -37Widespread in various anaerobic environments.[1][4]
Acetoclastic Acetate (B1210297)Methanosaeta, Methanosarcina-36 to -33Dominant in environments with high acetate concentrations, such as freshwater sediments.[2][4]
Methylotrophic C1 compounds (e.g., methanol, methylamines)Methanosarcina, Methanomassiliicoccales-241 to -31Important in specific environments like marine sediments and the rumen.[4]

Table 1: Quantitative Comparison of Major Methanogenesis Pathways. The energy yields can vary depending on the specific electron donor and environmental conditions.[4]

The Central Role of this compound Biosynthesis

The biosynthesis of tetrahydrothis compound (H₄MPT), the functional form of this compound, is a crucial prerequisite for all major methanogenesis pathways. H₄MPT acts as a carrier of one-carbon units at different oxidation states, analogous to the role of tetrahydrofolate (H₄F) in bacteria and eukaryotes.[5][6] However, the biosynthetic pathways for H₄MPT and H₄F are largely distinct, suggesting separate evolutionary origins rather than divergent evolution.[7][8][9]

The biosynthesis of this compound begins with the condensation of 4-aminobenzoic acid (pABA) and 5-phospho-α-D-ribosyl-1-pyrophosphate (PRPP).[5] A series of enzymatic reactions then leads to the formation of the core pterin (B48896) structure, which is subsequently modified and coupled to other components to form the final this compound molecule.

Experimental Protocols

Cultivation of Methanogens

The successful cultivation of methanogens is fundamental to studying their physiology and metabolism. Due to their strict anaerobic nature, specialized techniques are required.[10][11][12]

Objective: To cultivate pure or enriched cultures of methanogens for experimental analysis.

Materials:

  • Anaerobic chamber or gassing station

  • Hungate tubes or serum bottles with butyl rubber stoppers and aluminum crimp seals[13]

  • Sterile, anaerobic medium (e.g., DSMZ Medium 120a for Methanosarcina barkeri)[11]

  • Reducing agents (e.g., cysteine-HCl, Na₂S·9H₂O)[12]

  • Resazurin (redox indicator)[12]

  • Gas mixture (e.g., 80% H₂, 20% CO₂) for hydrogenotrophic methanogens[11]

  • Substrates (e.g., acetate, methanol) depending on the target methanogen

Procedure:

  • Medium Preparation: Prepare the desired medium without the reducing agents and heat-labile components.

  • Anaerobization: Dispense the medium into Hungate tubes or serum bottles inside an anaerobic chamber or while flushing with an oxygen-free gas (e.g., N₂).

  • Sealing: Seal the tubes or bottles with butyl rubber stoppers and aluminum crimps.

  • Sterilization: Autoclave the sealed medium.

  • Addition of Reducing Agents and Substrates: After the medium has cooled, aseptically and anaerobically add sterile, anaerobic solutions of the reducing agents and the desired substrate. The medium should become colorless, indicating a sufficiently low redox potential.[11]

  • Inoculation: Inoculate the medium with the methanogen culture using a sterile, anaerobic syringe.

  • Incubation: Incubate the cultures at the optimal temperature for the specific methanogen. For hydrogenotrophic methanogens, the headspace should be pressurized with the H₂/CO₂ gas mixture.[11][14]

  • Monitoring Growth: Monitor growth by measuring turbidity (OD₆₀₀) or methane production.

Quantification of Methanogenesis via mcrA Gene Analysis

The mcrA gene, which encodes a subunit of the methyl-coenzyme M reductase, is a universal and specific marker for methanogens. Quantitative real-time PCR (qPCR) targeting the mcrA gene is a powerful tool to quantify methanogen populations in environmental samples.[15][16][17]

Objective: To quantify the abundance of methanogens in a sample by targeting the mcrA gene.

Materials:

  • DNA extraction kit suitable for environmental samples

  • qPCR instrument

  • Primers specific for the mcrA gene (e.g., mlas and mcrA-rev)[17]

  • qPCR master mix (containing DNA polymerase, dNTPs, and a fluorescent dye like SYBR Green)

  • DNA standards for absolute quantification (e.g., a plasmid containing a known copy number of the mcrA gene)[15]

Procedure:

  • DNA Extraction: Extract total genomic DNA from the environmental sample using a suitable kit.

  • Primer and Probe Design: Utilize established or design new primers and probes targeting conserved regions of the mcrA gene.[17]

  • qPCR Reaction Setup: Prepare the qPCR reaction mixture containing the master mix, primers, and template DNA (environmental DNA or standards).

  • qPCR Program: Run the qPCR reaction with an appropriate thermal cycling program, typically including an initial denaturation step, followed by multiple cycles of denaturation, annealing, and extension.[18]

  • Data Analysis: Generate a standard curve by plotting the cycle threshold (Ct) values of the DNA standards against the logarithm of their known copy numbers. Use this standard curve to determine the copy number of the mcrA gene in the environmental samples.

Visualizing the Pathways

To better understand the intricate molecular processes, the following diagrams illustrate the this compound biosynthesis pathway and the central methanogenesis pathway.

Methanopterin_Biosynthesis cluster_start Starting Precursors cluster_intermediates Key Intermediates cluster_end Final Product pABA 4-Aminobenzoic acid RFA_P 4-(β-D-ribofuranosyl)aminobenzene-5'-phosphate pABA->RFA_P PRPP 5-Phospho-α-D-ribosyl-1-pyrophosphate PRPP->RFA_P Intermediate1 H₂pterin-CH₂-RFA-P RFA_P->Intermediate1 HMDHP_PP 6-Hydroxymethyl-7,8-dihydropterin pyrophosphate HMDHP_PP->Intermediate1 Intermediate2 H₄pterin-CH₂-ribitol-P Intermediate1->Intermediate2 Reduction H4MPT Tetrahydrothis compound (H₄MPT) Intermediate2->H4MPT Further modifications

Caption: Simplified overview of the this compound biosynthesis pathway.

Methanogenesis_Pathway cluster_inputs Substrates cluster_pathway Central C1-transfer Pathway cluster_final_steps Terminal Reduction CO2 CO₂ Formyl_MF Formyl-methanofuran CO2->Formyl_MF Reduction H2 H₂ H2->Formyl_MF Acetate Acetate Methyl_H4MPT Methyl-H₄MPT Acetate->Methyl_H4MPT Acetoclastic pathway Methanol Methanol Methanol->Methyl_H4MPT Methylotrophic pathway Formyl_H4MPT Formyl-H₄MPT Formyl_MF->Formyl_H4MPT Methenyl_H4MPT Methenyl-H₄MPT Formyl_H4MPT->Methenyl_H4MPT Methylene_H4MPT Methylene-H₄MPT Methenyl_H4MPT->Methylene_H4MPT Methylene_H4MPT->Methyl_H4MPT Methyl_CoM Methyl-Coenzyme M Methyl_H4MPT->Methyl_CoM Methane Methane (CH₄) Methyl_CoM->Methane Methyl-CoM Reductase (Mcr)

Caption: Unified overview of the central steps in methanogenesis.

Conclusion

The co-evolution of this compound biosynthesis and methanogenesis represents a fascinating example of metabolic adaptation. The unique C1 carrier, this compound, is central to the diverse strategies that methanogens employ to generate energy and produce methane. A thorough understanding of these interconnected pathways, facilitated by robust experimental protocols and clear visualizations, is crucial for researchers in microbiology, biochemistry, and drug development. Targeting the this compound biosynthesis pathway, for instance, presents a promising strategy for the specific inhibition of methanogenesis, with potential applications in reducing greenhouse gas emissions from agriculture and other sources. Further research into the intricate regulatory mechanisms and evolutionary history of these pathways will undoubtedly uncover new fundamental principles of microbial life and open up novel avenues for biotechnological innovation.

References

Comparative genomics of methanopterin metabolism across different archaea

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Genomic Guide to Methanopterin Metabolism in Archaea

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the genetic basis for this compound (H₄MPT) metabolism across diverse archaeal lineages. By examining the distribution and organization of key biosynthetic genes, we illuminate the evolutionary diversity of this essential C1-transfer pathway. This document is intended to serve as a valuable resource for researchers investigating archaeal physiology, evolution, and for professionals exploring novel antimicrobial targets, as the H₄MPT pathway is unique to these microbes and some methylotrophic bacteria.[1][2]

Comparative Genomic Analysis of H₄MPT Biosynthesis Genes

The biosynthesis of tetrahydrothis compound (H₄MPT), a folate analog, is crucial for C1 metabolism in many archaea, particularly methanogens.[1] However, genomic analyses reveal significant diversity in the presence and distribution of genes involved in this pathway across different archaeal phyla. Some archaea utilize tetrahydrofolate (H₄-folate) or hybrid cofactors, leading to varied genetic repertoires.[2][3]

The table below summarizes the presence of key genes for the biosynthesis of 6-hydroxymethyl-7,8-dihydropterin (B3263101) diphosphate (B83284) (6-HMDP), a critical precursor for both H₄MPT and H₄-folate, across representative archaeal species.[2][3]

Gene/Enzyme FamilyFunctionMethanosarcina barkeri (Euryarchaeota)Archaeoglobus fulgidus (Euryarchaeota)Sulfolobus solfataricus (Crenarchaeota)Pyrobaculum calidifontis (Crenarchaeota)Reference
MptA (GTP Cyclohydrolase IB) Converts GTP to dihydroneopterin triphosphatePresentPresentPresentPresent[2][3]
MptD (COG2098) Dihydroneopterin aldolasePresentAbsentAbsentAbsent[2][3]
MptE (COG1634) 6-hydroxymethyl-7,8-dihydropterin pyrophosphokinasePresentPresentAbsentAbsent[2][3]
FolB (Dihydroneopterin Aldolase) Bacterial/Folate pathway equivalent of MptDAbsentAbsentPresentAbsent[2]
β-RFAP synthase First unique step in the H₄MPT side-chain biosynthesisPresentPresentAbsentAbsent[1]

Key Observations:

  • Divergent Evolution: The data highlights a clear divergence in the pterin (B48896) biosynthesis pathway. Organisms like Methanosarcina barkeri possess the canonical H₄MPT pathway genes (MptD, MptE).[2]

  • Functional Analogs: In contrast, organisms that synthesize H₄-folate or hybrid molecules, such as Sulfolobus solfataricus, utilize functional analogs like FolB instead of MptD.[2]

  • Missing Genes: Some archaea, like Archaeoglobus fulgidus, lack certain canonical genes such as MptD, suggesting alternative or yet-to-be-discovered enzymatic steps in their C1-carrier biosynthesis pathways.[2]

  • Target Potential: The enzymes MptD and MptE, being absent in humans and many gut bacteria, represent potential targets for selectively inhibiting archaea in environments like the human gut.[2]

Visualizing Key Pathways and Workflows

The Archaeal 6-HMDP Biosynthesis Pathway

The synthesis of 6-hydroxymethyl-7,8-dihydropterin diphosphate (6-HMDP) is a critical juncture leading to various C1-carrier cofactors. The following diagram illustrates the enzymatic steps catalyzed by the MptA, MptD, and MptE proteins, which were identified through comparative genomic analyses.[2][3]

HMDP_Biosynthesis GTP GTP DHNTP 7,8-Dihydroneopterin Triphosphate GTP->DHNTP MptA / GCHI-B HMDHP 6-Hydroxymethyl-7,8- dihydropterin DHNTP->HMDHP MptD (COG2098) HMDP 6-HMDP HMDHP->HMDP MptE (COG1634) H4MPT Tetrahydrothis compound HMDP->H4MPT Subsequent Steps

Core enzymatic steps in the archaeal 6-HMDP biosynthesis pathway.
Comparative Genomics Experimental Workflow

The discovery of novel genes like mptD and mptE relies on a systematic comparative genomics workflow. This process involves integrating bioinformatic tools to predict gene function based on distribution, conservation, and genomic context.

References

Illuminating the Methane Engine: A Comparative Guide to Validating Methanopterin Pathway Flux

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals invested in the intricacies of microbial metabolism, accurately quantifying the flux through the methanopterin (MPT) pathway is paramount. This C1-carrier cascade is central to methanogenesis in archaea and a potential target for antimicrobial strategies. This guide provides a comparative analysis of isotopic labeling studies, the gold standard for flux validation, alongside alternative computational and in vitro methods. We delve into the experimental data, detailed protocols, and the underlying principles of each approach to empower informed methodological decisions.

The MPT pathway, a series of enzymatic reactions involving the carrier tetrahydrothis compound (H₄MPT), facilitates the reduction of C1 compounds to methane (B114726). Validating and quantifying the rate, or flux, of metabolites through this pathway is essential for understanding the energy metabolism of methanogens and for engineering these microbes for biotechnological applications.

Isotopic Labeling: Tracing the Path of Carbon

Isotopic labeling, particularly using stable isotopes like carbon-13 (¹³C), stands as the most direct and powerful method for elucidating metabolic fluxes in vivo. By supplying a ¹³C-labeled substrate to a methanogen culture, researchers can trace the incorporation of the isotope into the intermediates and end-products of the MPT pathway. The resulting labeling patterns, analyzed by techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, provide a quantitative measure of the flux through each reaction.

While a comprehensive ¹³C metabolic flux analysis (¹³C-MFA) study specifically targeting the entire MPT pathway remains to be published, several studies have utilized isotopic tracers to investigate aspects of C1 metabolism in methanogens, providing valuable insights into the functioning of this pathway. For instance, studies on Methanobacterium thermoautotrophicum have used ¹³C-labeled C1 donors to follow their conversion to methane, confirming the involvement of H₄MPT-linked intermediates.

Alternative Approaches to Quantifying MPT Pathway Flux

In the absence of a complete ¹³C-MFA dataset for the MPT pathway, researchers can turn to alternative and complementary methods to estimate and analyze its flux.

1. Flux Balance Analysis (FBA): A Systems-Level View

FBA is a computational method that predicts metabolic fluxes at a genome scale. By constructing a stoichiometric model of an organism's metabolic network, FBA can simulate the flow of metabolites through various pathways, including the MPT pathway, under different growth conditions. Genome-scale metabolic models have been developed for several methanogens, such as Methanosarcina barkeri and Methanococcus maripaludis, and have been used to predict growth phenotypes and metabolic flux distributions. While FBA provides a valuable systems-level perspective, its predictions are based on optimization principles (e.g., maximizing biomass production) and require experimental validation.

2. Enzyme Kinetics: A Bottom-Up Approach

This classical biochemical approach involves the in vitro characterization of the individual enzymes of the MPT pathway. By determining kinetic parameters such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax) for each enzyme, it is possible to build kinetic models that can simulate the flux through the pathway under defined conditions. While this method provides detailed information about the catalytic potential of each enzyme, it can be challenging to obtain accurate kinetic data for all enzymes in a pathway, and in vitro conditions may not fully recapitulate the cellular environment.

Comparative Analysis of Methodologies

Method Principle Advantages Limitations
¹³C Metabolic Flux Analysis (¹³C-MFA) In vivo tracing of ¹³C-labeled substrates through metabolic pathways.Provides direct, quantitative measurement of intracellular fluxes. Reflects in vivo metabolic activity.Can be technically challenging and expensive. Requires extensive data analysis and modeling.
Flux Balance Analysis (FBA) In silico prediction of metabolic fluxes based on a genome-scale stoichiometric model and an objective function.Provides a systems-level view of metabolism. Can be used to predict the effects of genetic perturbations.Predictions are based on assumptions and require experimental validation. Does not provide absolute flux values without experimental constraints.
Enzyme Kinetics In vitro measurement of the kinetic parameters of individual enzymes.Provides detailed information about the catalytic properties of enzymes.In vitro conditions may not reflect the cellular environment. Can be labor-intensive to characterize all enzymes in a pathway.

Experimental Protocols

General Protocol for ¹³C Metabolic Flux Analysis in Methanogens
  • Cultivation: Grow the methanogenic archaea in a defined minimal medium under anaerobic conditions. The primary carbon source (e.g., methanol, acetate, or H₂/CO₂) should be replaced with its ¹³C-labeled counterpart.

  • Isotopic Steady State: Maintain the culture in a continuous or fed-batch mode to achieve an isotopic steady state, where the labeling pattern of intracellular metabolites becomes constant over time.

  • Metabolite Extraction: Rapidly quench metabolic activity and extract intracellular metabolites.

  • Analytical Measurement: Analyze the isotopic labeling patterns of key MPT pathway intermediates and proteinogenic amino acids using GC-MS, LC-MS, or NMR.

  • Flux Calculation: Use computational software to fit the measured labeling data to a metabolic model of the MPT pathway to estimate the intracellular fluxes.

General Protocol for Flux Balance Analysis of Methanogenesis
  • Model Reconstruction: Obtain or construct a genome-scale metabolic model of the target methanogen.

  • Constraint Definition: Define the environmental conditions by setting constraints on the uptake and secretion rates of metabolites (e.g., substrate availability).

  • Objective Function: Define a biologically relevant objective function, such as the maximization of biomass production or methane synthesis.

  • Flux Calculation: Use linear programming to solve the system of equations and calculate the optimal flux distribution through the metabolic network.

  • Analysis: Analyze the predicted fluxes through the MPT pathway and other relevant pathways.

General Protocol for Enzyme Kinetic Assays
  • Enzyme Purification: Purify the target enzyme from the MPT pathway.

  • Assay Development: Develop a specific and sensitive assay to measure the activity of the purified enzyme. This typically involves monitoring the consumption of a substrate or the formation of a product over time.

  • Kinetic Measurements: Measure the initial reaction rates at varying substrate concentrations.

  • Parameter Estimation: Fit the data to the Michaelis-Menten equation or other appropriate kinetic models to determine the Km and Vmax values.

Visualizing the this compound Pathway and Experimental Workflow

To aid in the understanding of the MPT pathway and the experimental approaches to study its flux, the following diagrams are provided.

MPT_Pathway cluster_C1_Capture C1 Capture and Reduction cluster_Methyl_Transfer Methyl Transfer and Methane Formation CO2 CO₂ Formyl_MF Formyl-MF CO2->Formyl_MF Formyl-MF Dehydrogenase Formyl_H4MPT Formyl-H₄MPT Formyl_MF->Formyl_H4MPT Formyl-MF:H₄MPT Formyltransferase Methenyl_H4MPT Methenyl-H₄MPT Formyl_H4MPT->Methenyl_H4MPT Methenyl-H₄MPT Cyclohydrolase Methylene_H4MPT Methylene-H₄MPT Methenyl_H4MPT->Methylene_H4MPT Methylene-H₄MPT Dehydrogenase Methyl_H4MPT Methyl-H₄MPT Methylene_H4MPT->Methyl_H4MPT Methylene-H₄MPT Reductase Methyl_CoM Methyl-CoM Methyl_H4MPT->Methyl_CoM Methyl-H₄MPT:CoM Methyltransferase CH4 CH₄ (Methane) Methyl_CoM->CH4 Methyl-CoM Reductase

Caption: The this compound pathway for CO₂ reduction to methane.

Isotopic_Labeling_Workflow cluster_Experiment Experimental Phase cluster_Analysis Analytical and Computational Phase Culture Methanogen Culture with ¹³C-labeled Substrate Quenching Metabolic Quenching Culture->Quenching Extraction Metabolite Extraction Quenching->Extraction Analysis MS or NMR Analysis of Labeling Patterns Extraction->Analysis Modeling Metabolic and Isotopic Modeling Analysis->Modeling Flux_Map Flux Map of MPT Pathway Modeling->Flux_Map

Caption: Experimental workflow for ¹³C metabolic flux analysis.

Unraveling the Methanopterin Pathway: A Comparative Guide to Novel Enzyme Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of novel enzymes in the methanopterin biosynthesis pathway, offering supporting experimental data, detailed protocols, and pathway visualizations. Understanding the functional distinctions of these enzymes is crucial for advancements in microbiology and potential therapeutic applications.

The biosynthesis of tetrahydrothis compound (H₄MPT), a vital C₁ carrier coenzyme in methanogenic archaea and some methylotrophic bacteria, involves a series of unique enzymatic steps. Recently discovered enzymes in this pathway have shed light on the evolutionary divergence between bacterial and archaeal this compound metabolism. This guide focuses on the functional characterization of two key novel enzymes: β-ribofuranosylaminobenzene 5'-phosphate (RFAP) synthase and dihydrothis compound reductase (Dmr).

Comparative Analysis of Enzyme Kinetics

The functional capabilities of these novel enzymes have been elucidated through detailed kinetic studies. The following tables summarize the key quantitative data, offering a side-by-side comparison of their performance with alternative forms.

β-Ribofuranosylaminobenzene 5'-Phosphate (RFAP) Synthase

RFAP synthase catalyzes the first committed step in this compound biosynthesis, the condensation of p-aminobenzoic acid (pABA) with phosphoribosylpyrophosphate (PRPP).

Table 1: Kinetic Parameters of Archaeal β-RFAP Synthases

Enzyme SourceKm for pABA (mM)Vmax (nmol/min/mg)Optimal pHOptimal Temperature (°C)
Methanothermobacter thermautotrophicus4.5[1][2]~190[1][3]7.0[2]70[2]
Methanocaldococcus jannaschii0.15[4]375[4]~5.0Not Reported
Methanosarcina thermophila0.058Not Reported4.8[5]Not Reported

Notably, the β-RFAP synthase from the bacterium Methylobacterium extorquens exhibits significantly lower specific activity, approximately 100 times less than that observed in methanogens[6]. Detailed kinetic constants (Km, Vmax) for the bacterial enzyme are not yet available in published literature, highlighting a key area for future research.

Table 2: Inhibition Constants (Ki) of pABA Analogs for Archaeal RFAP Synthase

A study on inhibitors targeting RFAP synthase has provided valuable insights into the enzyme's active site.

Inhibitor (p-Aminobenzoic Acid Analog)Ki (µM)
4-(Methylamino)benzoic acid145
4-(Ethylamino)benzoic acid45
4-(Propylamino)benzoic acid15
4-(Isopropylamino)benzoic acid7.5

These findings suggest the presence of a hydrophobic pocket near the amino group in the pABA binding site of the enzyme.

Dihydrothis compound Reductase (Dmr)

Dihydrothis compound reductase catalyzes the final step of H₄MPT biosynthesis, the reduction of dihydrothis compound (H₂MPT). Biochemical characterizations have revealed two evolutionarily distinct forms of this enzyme in bacteria (DmrA) and archaea (DmrX).

Table 3: Comparison of Bacterial and Archaeal Dihydrothis compound Reductases

FeatureBacterial Dihydrothis compound Reductase (DmrA)Archaeal Dihydrothis compound Reductase (DmrX)
Enzyme Source Methylobacterium extorquens AM1Methanosarcina mazei
Specific Activity 2.8 µmol NADPH oxidized/min/mg[7]Not explicitly reported in comparative units
Electron Donor NAD(P)H[3][7]Likely ferredoxin; not NAD(P)H[3]
Cofactors None reportedIron-sulfur clusters and FMN[3]
Evolutionary Lineage Homologous to bacterial dihydrofolate reductases[7]Phylogenetically unrelated to DmrA[3]

The fundamental differences in their electron donor requirements and cofactor dependencies underscore a significant divergence in the final step of the this compound pathway between bacteria and archaea.

Experimental Protocols

Detailed methodologies are essential for the accurate characterization and comparison of enzyme function. The following protocols are synthesized from published research for the key experiments cited.

Purification of Recombinant Archaeal β-RFAP Synthase (from M. thermautotrophicus)

This protocol describes the purification of His-tagged recombinant β-RFAP synthase expressed in E. coli.

  • Cell Lysis: Resuspend E. coli cells expressing the recombinant enzyme in a suitable buffer (e.g., 50 mM TES, pH 6.8, containing 2 mM DTT). Lyse the cells using a French press at 20,000 psi. Centrifuge the lysate at 31,000 x g for 1 hour to obtain the cell-free extract (supernatant)[2].

  • Heat Treatment: Heat the cell-free extract at 65°C for 15 minutes to precipitate heat-labile E. coli proteins. Centrifuge at 13,000 x g for 15 minutes to remove the precipitate[2].

  • Hydroxyapatite (B223615) Chromatography: Load the heat-treated supernatant onto a ceramic hydroxyapatite column equilibrated with 50 mM TES, 2 mM DTT, pH 6.8. Elute the protein using a linear gradient of 0 to 125 mM sodium phosphate (B84403) in the equilibration buffer. Collect fractions and assay for RFAP synthase activity[2].

  • Anion Exchange Chromatography (Optional): For higher purity, pool the active fractions from the hydroxyapatite column and load onto a Mono Q anion exchange column. Elute with a linear NaCl gradient[1].

  • Gel Filtration (Optional): As a final polishing step, apply the concentrated active fractions to a Superdex 75 gel filtration column[1].

  • Purity Assessment: Analyze the purity of the final enzyme preparation by SDS-PAGE[1][2].

Colorimetric Assay for β-RFAP Synthase Activity

This assay is based on the conversion of the arylamine product, RFAP, into a colored azo-dye derivative.

  • Reaction Mixture Preparation: In a 2-mL glass vial, prepare a 125 µL reaction mixture containing 100 mM PIPES buffer (pH 7.0), 8 mM MgCl₂, 2 mM dithiothreitol, 24 mM pABA, and 8.3 mM PRPP[4].

  • Enzyme Addition: Add the purified RFAP synthase enzyme to the reaction mixture to initiate the reaction[4].

  • Incubation: Incubate the reaction at the optimal temperature for the specific enzyme (e.g., 70°C for the M. thermautotrophicus enzyme) for a defined period (e.g., 1 hour)[1][2].

  • Reaction Termination and pABA Removal: Stop the reaction by placing the vial on ice and adjusting the pH to 3.6. Separate the product (RFAP) from the unreacted substrate (pABA) using a C18 column[4].

  • Azo-Dye Formation: To the eluted RFAP, add 25 µL of 0.1% NaNO₂, vortex, and incubate for 3 minutes. Then, add 25 µL of 0.5% ammonium (B1175870) sulfamate, vortex, and incubate for 2 minutes. Finally, add 25 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride, vortex, and incubate for 10 minutes to develop the color[4].

  • Quantification: Measure the absorbance of the resulting colored solution at 570 nm. The amount of RFAP produced is determined by comparing the absorbance to a standard curve prepared with known concentrations of RFAP[4].

Assay for Bacterial Dihydrothis compound Reductase (DmrA) Activity

This assay measures the oxidation of NADPH, which is coupled to the reduction of H₂MPT.

  • Reaction Setup: In an anaerobic chamber or a sealed cuvette, prepare a 1.8 mL reaction mixture containing 500 mM sodium acetate (B1210297) (pH 5.3), 20 mM sodium ascorbate, and 1 mM EDTA. Add the purified His₆-DmrA enzyme (e.g., 36 µg)[7].

  • Substrate Addition: Add 200 µL of a solution containing H₂MPT or its analog, dihydrosarcinapterin (H₂SPT)[7].

  • Incubation: Incubate the mixture for 20 minutes at 30°C in the dark[7].

  • Reaction Initiation: Initiate the reaction by adding 20 µL of 10 mM NADPH to achieve a final concentration of approximately 100 µM[7].

  • Measurement: Monitor the decrease in absorbance at 340 nm due to the oxidation of NADPH (ε₃₄₀ = 6.22 mM⁻¹ cm⁻¹)[7]. One unit of activity is defined as 1 µmol of NADPH oxidized per minute.

Visualizing the this compound Pathway and Experimental Logic

To better illustrate the context of these novel enzymes and the experimental approaches, the following diagrams were generated using Graphviz.

Methanopterin_Biosynthesis_Pathway cluster_early Early Steps cluster_late Late Steps pABA p-Aminobenzoic Acid RFAP β-RFAP pABA->RFAP β-RFAP Synthase (Novel Enzyme 1) PRPP Phosphoribosyl- pyrophosphate PRPP->RFAP Intermediates ... Intermediates ... RFAP->Intermediates H2MPT Dihydrothis compound Intermediates->H2MPT H4MPT Tetrahydrothis compound H2MPT->H4MPT Dihydrothis compound Reductase (Dmr) (Novel Enzyme 2)

Simplified this compound Biosynthesis Pathway.

RFAP_Synthase_Assay_Workflow cluster_reaction Enzymatic Reaction cluster_detection Colorimetric Detection Reactants pABA + PRPP + RFAP Synthase Product_Mix RFAP + unreacted pABA Reactants->Product_Mix Incubation Separation C18 Column Separation Product_Mix->Separation Isolated_RFAP Isolated RFAP Separation->Isolated_RFAP Azo_Dye Colored Azo-Dye Isolated_RFAP->Azo_Dye Diazotization Coupling Measurement Absorbance at 570 nm Azo_Dye->Measurement

Workflow for the Colorimetric RFAP Synthase Assay.

DmrA_Assay_Logic H2MPT H₂MPT (Substrate) DmrA DmrA (Enzyme) H2MPT->DmrA H4MPT H₄MPT (Product) DmrA->H4MPT NADP NADP⁺ DmrA->NADP NADPH NADPH (Reductant) NADPH->DmrA Measurement Monitor Decrease in Absorbance at 340 nm NADPH->Measurement Absorbs at 340 nm NADP->Measurement Does not absorb at 340 nm

Logical Flow of the DmrA NADPH-Oxidation Assay.

References

Safety Operating Guide

Essential Guide to Methanopterin Disposal: Ensuring Laboratory Safety

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals handling methanopterin, adherence to proper disposal procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. Due to the limited specific data on this compound's disposal, a cautious approach, treating it as a hazardous substance, is imperative. This guide provides a comprehensive, step-by-step plan for the safe handling and disposal of this compound waste.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). Based on the safety data for the closely related compound, Methopterin, which is suspected of causing genetic defects, cancer, and reproductive harm, the following PPE is mandatory[1]:

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.

  • Skin Protection: Use chemical-impermeable gloves and wear fire/flame-resistant and impervious clothing.

  • Respiratory Protection: If exposure limits are exceeded or irritation occurs, use a full-face respirator.

Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust and aerosols[1].

Quantitative Hazard Data Summary

Hazard StatementClassificationPrecautionary Statement
Suspected of causing genetic defects[1]Germ Cell MutagenicityP203: Obtain, read and follow all safety instructions before use. P318: IF exposed or concerned, get medical advice[1].
Suspected of causing cancer[1]CarcinogenicityP203: Obtain, read and follow all safety instructions before use. P318: IF exposed or concerned, get medical advice[1].
Suspected of damaging fertility or the unborn child[1]Reproductive ToxicityP203: Obtain, read and follow all safety instructions before use. P318: IF exposed or concerned, get medical advice[1].
General Disposal GuidelineWaste ManagementP501: Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations[1].

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal service. This ensures that the compound is managed in accordance with all local, state, and federal regulations.

Experimental Protocol: Waste Segregation and Packaging for Disposal

  • Waste Identification and Segregation:

    • Designate a specific, clearly labeled hazardous waste container for all solid this compound waste, including contaminated consumables (e.g., weigh boats, pipette tips, gloves).

    • Collect liquid waste containing this compound in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless compatibility has been verified.

  • Container Requirements:

    • Use containers that are compatible with pterin (B48896) compounds. High-density polyethylene (B3416737) (HDPE) or glass containers are generally suitable.

    • Ensure containers are in good condition, with no leaks or cracks.

    • Keep containers tightly sealed except when adding waste[2].

  • Labeling:

    • Label the waste container with "Hazardous Waste," the full chemical name "this compound," and a clear indication of the associated hazards (e.g., "Toxic," "Suspected Carcinogen," "Suspected Mutagen," "Suspected Teratogen").

    • Include the accumulation start date and the name of the generating researcher or lab.

  • Storage:

    • Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area.

    • Store away from incompatible materials, such as strong oxidizing agents and strong acids, as these may react with related pterin compounds[3]. Pterins are also known to be light-sensitive, so storage in an opaque container or a dark location is advisable[3].

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.

    • Provide them with a complete and accurate description of the waste.

Decontamination of Laboratory Equipment

Equipment that has come into contact with this compound must be thoroughly decontaminated to prevent cross-contamination and accidental exposure.

Experimental Protocol: Equipment Decontamination

  • Initial Cleaning:

    • Carefully wipe down all accessible surfaces of the equipment with a disposable cloth or paper towel dampened with a laboratory-grade detergent solution to remove any visible residue.

    • Dispose of the cleaning materials as solid this compound waste.

  • Chemical Decontamination:

    • Given that some pterins degrade in basic solutions through oxidation and ring-opening reactions, a mild alkaline solution can be considered for decontamination[1]. However, without specific data for this compound, this should be approached with caution.

    • A widely accepted general decontamination procedure for non-bleach sensitive surfaces involves a freshly prepared 1:10 solution of household bleach (sodium hypochlorite)[2][4].

    • Apply the bleach solution to the surfaces and allow for a contact time of at least 10-30 minutes[2][4].

    • Caution: The compatibility of this compound with bleach is not documented. Perform this step in a well-ventilated area and be aware of potential reactions.

  • Rinsing:

    • After the required contact time, thoroughly rinse the equipment with deionized water to remove any residual cleaning and decontamination agents. For metal surfaces, this is particularly important to prevent corrosion from bleach[2].

  • Final Wipe-Down:

    • Wipe the equipment dry with clean paper towels.

  • Disposal of Decontamination Waste:

    • Collect all used cleaning and decontamination solutions and dispose of them as liquid hazardous waste, following the same procedures outlined for this compound waste.

Disposal Workflow Diagram

Methanopterin_Disposal_Workflow This compound Disposal and Decontamination Workflow cluster_waste_generation Waste Generation cluster_packaging Packaging and Storage cluster_disposal Final Disposal cluster_decontamination Equipment Decontamination solid_waste Solid this compound Waste (e.g., contaminated gloves, tips) segregate Segregate into Designated Waste Containers solid_waste->segregate liquid_waste Liquid this compound Waste (e.g., solutions) liquid_waste->segregate label_container Label Container Clearly (Name, Hazards, Date) segregate->label_container store Store in Secure Satellite Accumulation Area label_container->store contact_ehs Contact EHS or Licensed Waste Disposal Contractor store->contact_ehs disposal Professional Hazardous Waste Disposal contact_ehs->disposal initial_clean Initial Cleaning with Detergent Solution chem_decon Chemical Decontamination (e.g., 1:10 Bleach Solution) initial_clean->chem_decon rinse Rinse with Deionized Water chem_decon->rinse dry Dry Equipment rinse->dry

Caption: Workflow for the safe disposal and decontamination of this compound.

By adhering to these stringent procedures, laboratories can effectively manage the risks associated with this compound waste, ensuring the safety of all personnel and maintaining environmental responsibility.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Methanopterin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Methanopterin, a crucial coenzyme in methanogenesis. By offering clear, procedural guidance, we aim to be your trusted partner in laboratory safety and chemical handling, empowering your groundbreaking research.

Understanding the Compound: Key Properties of this compound

PropertyValueReference
Molecular Weight772.7 g/mol [1]
Chemical FormulaC30H41N6O16P[1]
AppearanceNot specified, but related pterins are often colored compounds.
SolubilityPterins are generally poorly soluble in water and organic solvents.[2]
StabilityPterin (B48896) compounds are sensitive to light and temperature and can degrade when exposed.[3] They are also susceptible to oxidation.[2]

Given the lack of specific toxicity data for this compound, it is prudent to treat it as a potentially hazardous substance. Nucleoside analogs, a class of compounds to which this compound is related, can exhibit toxicity.[4][5] Therefore, adopting a conservative approach to handling is essential to minimize any potential risks.

Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound, a comprehensive suite of personal protective equipment is mandatory to prevent skin and eye contact, inhalation, and ingestion.

Recommended PPE for Handling this compound:

PPE ComponentSpecificationRationale
Gloves Nitrile or other chemical-resistant gloves.To prevent skin contact with the compound.
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect eyes from splashes or airborne particles.
Lab Coat Standard laboratory coat.To protect skin and clothing from contamination.
Respiratory Protection A NIOSH-approved respirator may be necessary if there is a risk of generating aerosols or dusts. The specific type of respirator should be determined by a workplace hazard assessment.To prevent inhalation of the compound.

Always inspect your PPE for any signs of damage before use and ensure it is worn correctly.

Operational Plan: Step-by-Step Handling Protocol

A meticulous and standardized handling protocol is crucial for minimizing exposure and ensuring the integrity of your experiments.

Step-by-Step Handling Procedure:

  • Preparation:

    • Designate a specific area for handling this compound, preferably within a chemical fume hood to control potential airborne exposure.

    • Ensure the work area is clean and free of clutter.

    • Assemble all necessary equipment and reagents before starting the experiment.

    • Put on all required personal protective equipment.

  • Handling:

    • Handle this compound in the smallest quantities feasible for the experiment.

    • Avoid creating dust or aerosols. If working with a solid form, handle it gently.

    • Use appropriate tools (e.g., spatulas, forceps) to handle the compound.

    • If preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Storage:

    • Store this compound in a tightly sealed, light-resistant container.

    • Given the sensitivity of pterin compounds, store in a cool, dark place, and consider refrigeration or freezing as appropriate to maintain stability.[3]

  • Post-Handling:

    • Thoroughly clean the work area and any equipment used.

    • Remove and dispose of PPE in the designated waste containers.

    • Wash hands thoroughly with soap and water after handling is complete.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure a safe laboratory environment.

Disposal Guidelines:

  • Chemical Waste: All unused this compound and solutions containing the compound should be disposed of as hazardous chemical waste.

  • Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, pipette tips, and paper towels, should be collected in a designated hazardous waste container.

  • Labeling: All waste containers must be clearly labeled with the contents, including the name "this compound" and the appropriate hazard warnings.

  • Local Regulations: Follow all local, state, and federal regulations for the disposal of chemical waste. Consult with your institution's environmental health and safety (EHS) department for specific guidance.

Visualizing Safety: Workflow and Emergency Response

To further clarify the procedural steps for handling this compound safely, the following diagrams illustrate the standard operational workflow and an emergency response plan for a spill.

HandlingWorkflow Prep Preparation - Designate Area - Assemble Materials - Don PPE Handling Handling - Use Fume Hood - Minimize Quantities - Avoid Aerosols Prep->Handling Storage Storage - Tightly Sealed - Light-Resistant - Cool & Dark Handling->Storage Cleanup Cleanup & Disposal - Decontaminate Area - Dispose of Waste - Doff PPE & Wash Hands Storage->Cleanup

This compound Handling Workflow

SpillResponse Spill This compound Spill Occurs Evacuate Evacuate Immediate Area Spill->Evacuate Alert Alert Supervisor & EHS Spill->Alert PPE Don Appropriate PPE (if safe to do so) Alert->PPE Contain Contain the Spill (use absorbent material) PPE->Contain Clean Clean & Decontaminate Area Contain->Clean Dispose Dispose of Contaminated Materials as Hazardous Waste Clean->Dispose

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.